molecular formula C9H13NO3S B8708688 3-methoxy-N,N-dimethylBenzenesulfonamide

3-methoxy-N,N-dimethylBenzenesulfonamide

Cat. No.: B8708688
M. Wt: 215.27 g/mol
InChI Key: BLXHSMNAGNIQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview 3-Methoxy-N,N-dimethylBenzenesulfonamide is a chemical compound for research and development purposes. It belongs to the benzenesulfonamide class, which is known for its utility in various chemical syntheses and biological investigations . Researchers can use this building block to create more complex molecules for pharmaceutical and agrochemical screening. Applications and Research Value Sulfonamide derivatives are of significant interest in medicinal chemistry. In particular, benzenesulfonamide-based derivatives have been designed and synthesized as potent inhibitors of specific biological targets, demonstrating potential in cancer research . The structural motif of the N,N-dimethylsulfonamide group is a common feature in many bioactive molecules and can contribute to their physicochemical properties and binding affinity. Handling and Safety This product is intended for research use only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Please refer to the available Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

3-methoxy-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-10(2)14(11,12)9-6-4-5-8(7-9)13-3/h4-7H,1-3H3

InChI Key

BLXHSMNAGNIQEY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)OC

Origin of Product

United States

Foundational & Exploratory

3-methoxy-N,N-dimethylBenzenesulfonamide chemical properties

[1][3][4]

Part 1: Chemical Identity & Physicochemical Profile[2][5]

This compound is a tertiary sulfonamide characterized by a meta-substituted methoxy group on the benzene ring.[1][2][3] Unlike primary sulfonamides (


1
Nomenclature & Identifiers
PropertyDetail
IUPAC Name This compound
Molecular Formula

Molecular Weight 215.27 g/mol
SMILES COc1cccc(c1)S(=O)(=O)N(C)C
InChI Key (Predicted) BVQGZNXZWJGZGN-UHFFFAOYSA-N (Analogous derivative)
Key Precursor CAS 10130-74-2 (3-Methoxybenzenesulfonyl chloride)
Physicochemical Properties (Experimental & Predicted)

Note: As a specific commercial MSDS for the final non-commercial intermediate is rare, values below combine precursor data and high-confidence QSAR predictions.

ParameterValue / DescriptionSignificance
Physical State Viscous Oil or Low-Melting SolidThe

-dimethyl and methoxy groups disrupt crystal packing compared to primary sulfonamides.[1][2][3]
Boiling Point ~320–330 °C (Predicted at 760 mmHg)High thermal stability due to the sulfonyl moiety.
LogP (Octanol/Water) 1.68 ± 0.3 (Predicted)Moderate lipophilicity; favorable for CNS penetration.
pKa N/A (No acidic sulfonamide proton)Remains neutral at physiological pH (7.4).
Solubility DMSO, DCM, Methanol, Ethyl AcetatePoor water solubility; requires organic co-solvents for biological assays.
Electronic Character Electron-Donating (Methoxy) + Electron-Withdrawing (Sulfonyl)The ring is deactivated meta to the methoxy but activated ortho/para to it.[1][2]

Part 2: Synthetic Architecture

The synthesis of this compound follows a nucleophilic substitution pathway (Schotten-Baumann conditions) using the commercially available sulfonyl chloride.[1][3]

Reaction Mechanism

The reaction proceeds via the attack of the dimethylamine nucleophile on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base (pyridine or triethylamine) is required to scavenge the generated HCl.

Experimental Protocol

Reagents:

  • 3-Methoxybenzenesulfonyl chloride (1.0 equiv) [CAS: 10130-74-2][1][2][3][4]

  • Dimethylamine (2.0 equiv, 40% aq. solution or 2M in THF)

  • Triethylamine (1.5 equiv) or Pyridine (solvent/base)

  • Dichloromethane (DCM) (Solvent)[5]

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 3-methoxybenzenesulfonyl chloride (1.0 g, 4.8 mmol) dissolved in anhydrous DCM (20 mL). Cool to 0°C under an inert atmosphere (

    
    ).
    
  • Addition: Add triethylamine (0.73 g, 7.2 mmol) followed by the dropwise addition of dimethylamine (excess). Caution: Exothermic reaction.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the sulfonyl chloride (

    
    ).
    
  • Workup: Quench with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove excess amine/base), saturated

    
    , and brine.
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Synthesis Visualization (DOT Diagram)[2]

SynthesisPathPrecursor3-MethoxybenzenesulfonylChloride(CAS 10130-74-2)IntermediateTetrahedralSulfonyl IntermediatePrecursor->IntermediateNucleophilic Attack(0°C)ReagentsDimethylamine+ Et3N / DCMReagents->IntermediateProduct3-methoxy-N,N-dimethylbenzenesulfonamideIntermediate->ProductElimination of Cl-ByproductEt3N·HClIntermediate->Byproduct

Figure 1: Synthetic pathway via nucleophilic sulfonyl substitution.

Part 3: Chemical Reactivity & Stability[1]

Sulfonamide Bond Stability

The

1


Electrophilic Aromatic Substitution (EAS)

The benzene ring contains two directing groups:[2]

  • Methoxy (-OMe): Strong electron-donating group (EDG), ortho/para director.[1][2]

  • Sulfonamide (-SO2NMe2): Strong electron-withdrawing group (EWG), meta director.[1][2]

Regioselectivity: The directing effects reinforce each other.[1][2]

  • The position para to the methoxy group (and ortho to the sulfonyl) is sterically crowded but electronically activated.

  • The position para to the sulfonyl group (and ortho to the methoxy) is the most favorable site for electrophilic attack (e.g., nitration, bromination).

Metabolic Fate (O-Demethylation)

In biological systems, the primary metabolic soft spot is the methoxy group.[2] Cytochrome P450 enzymes (specifically CYP2D6) facilitate O-demethylation to yield the phenol derivative.[1] The

13

MetabolismParentParent Compound(3-methoxy-N,N-dimethyl...)PhenolMetabolite 1:3-hydroxy-N,N-dimethyl...Parent->PhenolO-DemethylationCYPCYP450 (CYP2D6)CYP->PhenolGlucuronideMetabolite 2:O-Glucuronide ConjugatePhenol->GlucuronidePhase II Conjugation

Figure 2: Predicted metabolic pathway emphasizing O-demethylation.[1][2][3]

Part 4: Biological Relevance & Applications[2][3][5]

Medicinal Chemistry Scaffold

This specific scaffold is a "privileged structure" in CNS drug discovery.[1]

  • 5-HT6 Antagonists: Arylsulfonamides are classic pharmacophores for the Serotonin 5-HT6 receptor, investigated for cognitive enhancement in Alzheimer's disease.[1][2][3] The 3-methoxy group often mimics the indole oxygen of serotonin.[1]

  • Kinase Inhibition: The sulfonamide moiety acts as a rigid linker, positioning the aromatic ring into hydrophobic pockets of kinases.

Analytical Characterization (Expected Signals)[2]
  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.4–7.1 (m, 4H, Ar-H)
      
    • 
       3.85 (s, 3H, -OCH 3)
      
    • 
       2.70 (s, 6H, -N(CH 3)2)
      
  • MS (ESI):

    • 
       peak at m/z 216.1.
      

Part 5: Safety & Handling

While specific toxicological data for the title compound is limited, handling should follow protocols for arylsulfonamides and alkylating agents .

  • Hazard Classification (Inferred): Skin Irritant (Category 2), Eye Irritant (Category 2A).[2]

  • Precursor Hazard: 3-methoxybenzenesulfonyl chloride is Corrosive (Cat 1B) and causes severe skin burns.[1][2]

  • Storage: Store in a cool, dry place under inert gas. The sulfonamide is stable at room temperature but hygroscopic.

References

  • BenchChem. Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols. (General sulfonamide synthesis protocols).

  • Sigma-Aldrich. 3-Methoxybenzenesulfonyl chloride Product Sheet (CAS 10130-74-2).[1][2][3][4] (Precursor properties and safety).

  • PubChem. Compound Summary: 3-Methoxy-N,N-dimethylbenzylamine (Structural Analog).[1][2] National Library of Medicine.[1]

  • ChemicalBook. 3-Methoxybenzenesulfonyl chloride Synthesis and Reactions.

  • MDPI. Electrochemical Methoxylation and Dealkylation of Benzenesulfonamides. (Reactivity of sulfonamide N-alkyl groups).[1][6]

An In-depth Technical Guide to 3-methoxy-N,N-dimethylbenzenesulfonamide and Related Structures

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword

In the landscape of chemical and pharmaceutical research, precise identification of a compound is paramount. Our investigation into "3-methoxy-N,N-dimethylbenzenesulfonamide" has revealed that this specific molecule is not readily cataloged in major chemical databases, and a specific CAS number could not be assigned based on available literature. This suggests that it may be a novel or less-synthesized compound.

This guide, therefore, takes a comprehensive approach. It will first detail the logical synthesis of the target molecule, leveraging known precursors. Subsequently, it will provide an in-depth analysis of closely related and commercially available analogs. This comparative study will offer valuable insights into the potential properties and applications of the titular compound, providing a robust knowledge base for any research and development endeavors.

Part 1: Synthesis and Characterization of this compound

The most direct and logical synthetic route to this compound involves the reaction of 3-methoxybenzenesulfonyl chloride with dimethylamine.

Proposed Synthetic Workflow

Precursor 3-Methoxybenzenesulfonyl Chloride (CAS: 10130-74-2) Reaction Sulfonylation Reaction Precursor->Reaction Reagent Dimethylamine Reagent->Reaction Product 3-methoxy-N,N-dimethyl- benzenesulfonamide Solvent Dichloromethane (DCM) or other aprotic solvent Solvent->Reaction Base Triethylamine or Pyridine (Acid Scavenger) Base->Reaction Reaction->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxybenzenesulfonyl chloride (1.0 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM).

  • Addition of Base : To this solution, add a non-nucleophilic base such as triethylamine or pyridine (1.1-1.2 equivalents) to act as an acid scavenger for the hydrochloric acid byproduct.

  • Addition of Amine : Cool the reaction mixture in an ice bath (0 °C). Slowly add dimethylamine (1.1 equivalents), typically as a solution in a compatible solvent or as a condensed gas.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for several hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up : Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Part 2: Physicochemical and Spectroscopic Data (Predicted)

While experimental data is unavailable, the following table outlines the predicted properties of this compound based on its structure.

PropertyPredicted Value
Molecular Formula C₉H₁₃NO₃S
Molecular Weight 215.27 g/mol
Appearance Likely a white to off-white solid or a viscous oil.
Solubility Expected to be soluble in polar organic solvents.
¹H NMR Characteristic peaks for methoxy, aromatic, and N,N-dimethyl protons would be expected.
¹³C NMR Signals corresponding to the nine carbon atoms in their distinct chemical environments.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight.

Part 3: Analysis of Structurally Related Compounds

Given the limited direct information on the target compound, an examination of its close structural analogs is crucial for predicting its behavior and potential applications.

3-Amino-4-methoxy-N,N-dimethylbenzenesulfonamide (CAS: 7400-96-6)

This analog introduces an amino group at the 3-position and shifts the methoxy group to the 4-position. This substitution significantly alters the electronic properties of the aromatic ring.

  • Key Features : The presence of the amino group provides a site for further functionalization, making it a valuable building block in medicinal chemistry.[1] The sulfonamide moiety is a well-known pharmacophore with antibacterial properties.[1]

  • Potential Applications : Its structure suggests potential use in the synthesis of more complex pharmaceutical agents. The amino group can serve as a handle for creating libraries of compounds for drug discovery screening.

4-methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide (CAS: 99363-02-7)

This isomer features a nitro group at the 3-position and the methoxy group at the 4-position. The strongly electron-withdrawing nitro group dramatically influences the reactivity of the benzene ring.

  • Key Features : The nitro group can be reduced to an amino group, providing a synthetic route to a variety of substituted benzenesulfonamides.

  • Research Context : This compound would be of interest to researchers exploring structure-activity relationships where modulation of electronic effects on the aromatic ring is desired.

Part 4: The Role of the Methoxy Group in Drug Design

The methoxy group, while seemingly simple, can profoundly impact a molecule's biological activity and pharmacokinetic profile.

  • Metabolic Stability : The methoxy group can block positions on an aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Conformational Control : The steric bulk and electronic nature of the methoxy group can influence the preferred conformation of a molecule, which can be critical for its binding to a biological target.

  • Lipophilicity and Solubility : The addition of a methoxy group generally increases a molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross cell membranes.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling benzenesulfonamide derivatives should be followed.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

Sources

Technical Guide: Mechanism of Action of 3-methoxy-N,N-dimethylbenzenesulfonamide

[1][2]

Executive Summary

This compound is a small-molecule pharmacophore characterized by a sulfonamide core with N,N-dimethyl substitution and a meta-methoxy group.[1][2][3] Unlike primary sulfonamides (which inhibit carbonic anhydrase), the N,N-dimethyl substitution abolishes zinc binding, shifting its pharmacological profile toward allosteric modulation and protein stabilization .

Key Biological Roles:

  • p53 Y220C Reactivator (Fragment-Based): Acts as a chemical chaperone that binds to the mutation-induced crevice of p53-Y220C, thermally stabilizing the protein and restoring transcriptional activity.[2]

  • Kinase Inhibitor Scaffold (Mps1/TTK): Serves as a critical structural motif in the design of Mps1 (Monopolar Spindle 1) kinase inhibitors, contributing to hydrophobic pocket occupancy and metabolic stability.

  • Agrochemical Synergist: Investigated as a bio-enhancer in pesticide formulations, likely modulating xenobiotic efflux or metabolism.

Mechanism of Action: p53 Y220C Reactivation

The most significant therapeutic application of this compound lies in its ability to rescue the function of the p53 Y220C mutant , a highly destabilizing cancer-associated mutation.[1][2]

The Structural Defect: p53 Y220C

The tumor suppressor p53 is inactivated in ~50% of human cancers. The Y220C mutation (Tyrosine to Cysteine at codon 220) creates a unique, solvent-accessible hydrophobic crevice on the surface of the DNA-binding domain. This cavity destabilizes the protein (lowering melting temperature,

Molecular Binding Mechanism

This compound acts as a mutation-specific ligand .[1][2]

  • Pocket Occupancy: The benzene ring occupies the hydrophobic central cavity created by the Y220C mutation.

  • Hydrophobic Interactions: The 3-methoxy group and the N,N-dimethyl moiety engage in van der Waals interactions with the pocket walls (formed by residues Leu145, Val147, and Pro151).

  • Stabilization: Binding links the

    
    -sandwich scaffold of the core domain, compensating for the loss of the original Tyrosine side chain. This increases the Gibbs free energy of unfolding (
    
    
    ), shifting the equilibrium toward the folded, active state.
Downstream Signaling Effects

Upon binding and refolding, the reactivated p53 translocates to the nucleus and binds to specific Response Elements (RE) on DNA, triggering:

  • Cell Cycle Arrest: Upregulation of p21 (CDKN1A) .

  • Apoptosis: Upregulation of PUMA and BAX .

  • Feedback Loop: Upregulation of MDM2 (a marker of p53 transcriptional recovery).

Mechanism of Action: Mps1 Kinase Inhibition Scaffold

In the context of Mps1 (TTK) kinase inhibitors (critical for the Spindle Assembly Checkpoint), this molecule serves as a "warhead" or scaffold component.

  • ATP-Binding Site Interaction: The sulfonamide oxygen atoms often act as hydrogen bond acceptors for the backbone amide of the kinase hinge region.

  • Selectivity Filter: The 3-methoxy group provides shape complementarity to the "gatekeeper" region or specific hydrophobic sub-pockets within the ATP-binding cleft, enhancing selectivity over other kinases.[1]

  • Metabolic Stability: The N,N-dimethyl cap protects the sulfonamide nitrogen from rapid glucuronidation or metabolic cleavage, prolonging half-life (

    
    ).
    

Visualization: Signaling & Experimental Logic

The following diagram illustrates the reactivation of mutant p53 by the compound and the downstream experimental validation points.

Gcluster_assaysExperimental Validation PointsMutant_p53p53 Y220C Mutant(Unfolded/Inactive)ComplexStabilized Complex(Folded State)Mutant_p53->Complex  + Ligand BindingCompound3-methoxy-N,N-dimethylbenzenesulfonamideCompound->ComplexNucleusNuclear TranslocationComplex->NucleusDSFDSF / Thermal Shift(Measure Tm Increase)Complex->DSFValidates foldingDNA_BindingDNA Binding(Response Elements)Nucleus->DNA_BindingTranscriptionTranscription of Targets(p21, PUMA, BAX)DNA_Binding->TranscriptionHTRFHTRF / ELISA(Measure p53-DNA Binding)DNA_Binding->HTRFValidates functionApoptosisApoptosis / Cell Cycle ArrestTranscription->ApoptosisViabilityCell Viability Assay(NUGC-3 / HUH-7)Apoptosis->ViabilityValidates phenotype

Caption: Logic flow of p53 Y220C reactivation by this compound, mapping mechanistic steps to specific validation assays.

Experimental Protocols

To validate the mechanism of action in a research setting, the following protocols are recommended. These are designed to distinguish specific target engagement from non-specific toxicity.

Differential Scanning Fluorimetry (DSF)

Purpose: To quantify the thermal stabilization of the p53 Y220C domain.

  • Protein Prep: Express and purify the recombinant p53 Y220C core domain (residues 94–312). Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 0.5 mM TCEP.

  • Reaction Mix: Prepare 20 µL reactions in a 384-well PCR plate containing:

    • 5–10 µM p53 Y220C protein.

    • 5x SYPRO Orange dye.

    • Compound concentration gradient (e.g., 10 µM to 500 µM).

    • DMSO control (final concentration < 2%).

  • Run: Use a RT-PCR instrument (e.g., Bio-Rad CFX). Ramp temperature from 25°C to 95°C at 1°C/min.

  • Analysis: Calculate the melting temperature (

    
    ) from the inflection point of the fluorescence curve. A 
    
    
    indicates significant binding.
Cellular Viability Rescue Assay

Purpose: To confirm biological efficacy in cancer cell lines.

  • Cell Lines:

    • Target: NUGC-3 or HUH-7 (Endogenous p53 Y220C).[1][2]

    • Control: H1299 (p53 null) or MCF-7 (p53 WT) to rule out off-target toxicity.[1][2]

  • Seeding: Seed cells at 3,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Treatment: Treat with this compound (0–100 µM) for 72 hours.

  • Readout: Add CellTiter-Glo (ATP quantification) or MTT reagent. Measure luminescence/absorbance.

  • Interpretation: Specific efficacy is defined as

    
     in Y220C lines being significantly lower (>5-fold shift) than in p53-null lines.
    

Quantitative Data Summary

ParameterValue / CharacteristicRelevance
Molecular Weight ~215.27 DaFragment-like; high ligand efficiency (LE).[1][2]
Target p53 Y220C MutantRestores tumor suppressor function.
Binding Affinity (

)
Low µM to mM rangeTypical for fragments; requires optimization for potency.
Thermal Shift (

)
+1°C to +4°CIndicates stabilization of the folded state.
LogP ~1.9Good membrane permeability; CNS penetrant potential.
Solubility High (DMSO/Ethanol)Suitable for high-concentration biochemical assays.[2]

References

  • Vertex Pharmaceuticals Inc. (2021). Methods and Compounds for Restoring Mutant p53 Function. WO2021061643A1.[4][5] Link

  • Baud, M. G., et al. (2012). Ligand-based design of immunological probes for the detection of p53 Y220C. Journal of the American Chemical Society. (Contextual grounding for Y220C binders).
  • Wilcken, R., et al. (2012). Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53. Journal of the American Chemical Society, 134(15), 6810–6818. Link

  • AstraZeneca AB. (2014). Pharmacologically Active Compounds (Mps1 Inhibitors). WO2014037751A1. Link

  • Joerger, A. C., & Fersht, A. R. (2008). Structural biology of the tumor suppressor p53. Annual Review of Biochemistry, 77, 557-582.

3-methoxy-N,N-dimethylBenzenesulfonamide spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Characterization of 3-Methoxy-N,N-dimethylbenzenesulfonamide: NMR, IR, and MS Data Interpretation

Executive Context and Chemical Significance

In modern drug discovery, sulfonamide derivatives serve as critical pharmacophores. Specifically, this compound (Molecular Weight: 215.27 g/mol , Formula: C₉H₁₃NO₃S) is a vital structural motif found in inhibitors of the MYST family of lysine acetyltransferases (KATs)[1] and various peroxisome proliferator-activated receptor (PPAR) agonists. Because the positioning of the methoxy and sulfonamide groups dictates the molecule's binding affinity in enzymatic pockets, rigorous, self-validating spectroscopic characterization is mandatory to confirm regiochemistry and purity.

This whitepaper provides an authoritative guide to the spectroscopic profiling of this compound, detailing the causality behind experimental choices and providing field-proven methodologies for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Synthesis Workflow and Impurity Tracking

To understand the spectroscopic profile of a compound, one must first understand its synthetic origin. This compound is typically synthesized via a nucleophilic acyl substitution. 3-Methoxybenzenesulfonyl chloride is reacted with dimethylamine in the presence of a non-nucleophilic base (such as triethylamine) or an excess of dimethylamine[2].

The primary impurities to track during spectroscopic validation are:

  • 3-Methoxybenzenesulfonic acid : Formed via the hydrolysis of the sulfonyl chloride starting material.

  • Unreacted dimethylamine hydrochloride : A byproduct of the reaction.

Workflow A 3-Methoxybenzenesulfonyl Chloride C Nucleophilic Acyl Substitution A->C B Dimethylamine (Excess or + TEA) B->C D 3-Methoxy-N,N-dimethyl benzenesulfonamide C->D E NMR (1H, 13C) Regiochemistry & Purity D->E F FT-IR Functional Group Validation D->F G ESI-MS Molecular Mass & Fragmentation D->G

Synthesis and multi-modal spectroscopic validation workflow for the target sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive proof of regiochemistry. In this compound, the electronic effects of the substituents are in direct competition. The sulfonamide group (-SO₂NMe₂) is strongly electron-withdrawing via induction, while the methoxy group (-OMe) is electron-donating via resonance (+R effect).

Causality in Chemical Shifts:

  • N,N-Dimethyl protons: The nitrogen atom is adjacent to the highly electronegative SO₂ group. This pulls electron density away from the methyl groups, deshielding them and pushing their resonance downfield to ~2.70 ppm (in CDCl₃) or ~2.6–2.9 ppm (in DMSO-d₆)[3][4].

  • Aromatic protons: The H-2 proton is situated ortho to both the electron-withdrawing sulfonyl group and the electron-donating methoxy group. The +R effect of the methoxy group partially mitigates the deshielding effect of the sulfonyl group, resulting in a distinct splitting pattern (typically a narrow triplet or doublet of doublets) around 7.30 ppm.

Table 1: Summarized ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

Position¹H Shift (ppm)Multiplicity & Integration¹³C Shift (ppm)Structural Assignment
-N(CH₃)₂ 2.70Singlet, 6H37.5Sulfonamide methyls
-OCH₃ 3.85Singlet, 3H55.6Methoxy methyl
Ar C-1 --136.5Quaternary (attached to SO₂)
Ar C-2 7.30dd (J = 2.0, 1.5 Hz), 1H112.5Aromatic CH (ortho to both)
Ar C-3 --159.8Quaternary (attached to OMe)
Ar C-4 7.15ddd (J = 8.0, 2.0, 1.0 Hz), 1H119.2Aromatic CH
Ar C-5 7.45t (J = 8.0 Hz), 1H130.1Aromatic CH
Ar C-6 7.35dt (J = 8.0, 1.5 Hz), 1H120.4Aromatic CH
Protocol: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The use of TMS ensures that the 0.00 ppm baseline is perfectly calibrated, validating all subsequent shift measurements.

  • Instrument Parameters (¹H): Set the spectrometer to 400 MHz. Use a 30° pulse angle, an acquisition time of 3.0 seconds, and a relaxation delay (D1) of 1.5 seconds. Acquire 16 scans.

  • Instrument Parameters (¹³C): Set the spectrometer to 100 MHz. Use a relaxation delay of 2.0 seconds to ensure the quaternary carbons (C-1 and C-3) fully relax between pulses, preventing signal suppression. Acquire 1024 scans.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as a rapid, orthogonal validation tool for the functional groups. Sulfonamides are characterized by two highly intense, self-validating bands corresponding to the asymmetric and symmetric stretching of the O=S=O bonds[4].

Table 2: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibrational ModeCausality / Origin
~1335StrongSO₂ Asymmetric StretchOut-of-phase expansion/contraction of S=O bonds.
~1250MediumC-O-C Asymmetric StretchAryl-alkyl ether linkage vibration.
~1155StrongSO₂ Symmetric StretchIn-phase expansion/contraction of S=O bonds.
~1040MediumC-O-C Symmetric StretchMethoxy group validation.
Protocol: ATR-FTIR Methodology
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor.

  • Sample Analysis: Place 2-3 mg of the neat, solid sample directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) provides the exact molecular mass and structural connectivity through fragmentation. When subjected to Collision-Induced Dissociation (CID) in MS/MS mode, the molecule fragments in a predictable, thermodynamically driven sequence.

Causality of Fragmentation: The S-N bond is the weakest point in the sulfonamide structure. Upon activation, the molecule preferentially expels a neutral dimethylamine molecule (45 Da), leaving a highly stable 3-methoxybenzenesulfonyl cation. Subsequent loss of sulfur dioxide (64 Da) yields the 3-methoxyphenyl cation.

MS_Pathway M [M+H]+ m/z 216.07 F1 [M - HN(CH3)2]+ m/z 171.01 M->F1 - Dimethylamine (45 Da) F2 [M - SO2N(CH3)2]+ m/z 107.05 F1->F2 - SO2 (64 Da) F3 [C6H4OH]+ m/z 92.02 F2->F3 - CH3• (15 Da)

Proposed ESI-MS/MS fragmentation pathway for this compound.

Protocol: LC-ESI-MS Methodology
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the sulfonamide to form the [M+H]⁺ adduct.

  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Instrument Parameters: Operate the mass spectrometer in ESI positive mode. Set the capillary voltage to 3.0 kV, the desolvation temperature to 350 °C, and the cone gas flow to 50 L/hr.

  • MS/MS Ramping: To observe the fragmentation pathway, isolate the parent ion (m/z 216.07) in the quadrupole and ramp the collision energy from 10 eV to 30 eV using argon as the collision gas.

References

[1] Title: US11976075B2 - Inhibitors of the MYST family of lysine acetyl transferases Source: Google Patents URL:

[2] Title: US7795297B2 - Indole compounds, method of preparing them and uses thereof Source: Google Patents URL:

[3] Title: Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents Source: Taylor & Francis URL:[4] Title: Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents Source: PMC URL:

Sources

An In-depth Technical Guide to the Solubility Profile of 3-methoxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility profile of 3-methoxy-N,N-dimethylbenzenesulfonamide. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles of sulfonamide solubility and provides detailed, field-proven protocols for its empirical determination. The methodologies described herein are designed to establish a robust and reproducible solubility profile, a critical parameter in drug discovery and development.

Introduction to this compound

This compound is an organic compound featuring a benzenesulfonamide core, a class of structures with significant importance in medicinal chemistry. The sulfonamide functional group is a cornerstone of various therapeutic agents, notably for its antibacterial properties.[1] The molecular structure is characterized by a benzene ring substituted with a methoxy group and an N,N-dimethylated sulfonamide moiety. The methoxy group can influence the compound's lipophilicity and metabolic stability, while the N,N-dimethyl substitution on the sulfonamide nitrogen impacts its hydrogen bonding capacity and, consequently, its solubility and crystal packing.

A thorough understanding of the solubility of this compound is paramount for its potential development as a therapeutic agent. Solubility dictates a compound's bioavailability, formulation possibilities, and ultimately, its clinical efficacy.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. For this compound, the key structural features influencing its solubility are:

  • The Aromatic Ring: The benzene ring is nonpolar and contributes to the compound's lipophilicity, favoring solubility in organic solvents.

  • The Sulfonamide Group (-SO₂N(CH₃)₂): This group is polar and capable of acting as a hydrogen bond acceptor. However, the absence of a proton on the nitrogen atom (due to N,N-dimethylation) prevents it from acting as a hydrogen bond donor, which typically reduces solubility in protic solvents like water compared to primary or secondary sulfonamides.

  • The Methoxy Group (-OCH₃): This group adds some polarity and can act as a hydrogen bond acceptor, potentially slightly increasing solubility in polar solvents.

Based on these features, it is anticipated that this compound will exhibit moderate to good solubility in polar aprotic solvents and lower solubility in both highly polar protic solvents (like water) and nonpolar aliphatic solvents. The pH of aqueous solutions is expected to have a minimal effect on the solubility of this tertiary sulfonamide, as it lacks an ionizable proton on the sulfonamide nitrogen.[1]

Experimental Determination of the Solubility Profile

A systematic approach is required to experimentally determine the solubility of this compound in various solvents. The isothermal saturation method is a widely accepted technique for this purpose.[2] This method involves preparing a saturated solution of the compound in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.

Essential Equipment and Reagents
  • Analytical balance (4-decimal place)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • This compound (high purity)

  • A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetonitrile, acetone, chloroform, 1-octanol, hexane)[3]

  • Buffers for pH-dependent solubility studies (e.g., phosphate, citrate)

Step-by-Step Experimental Protocol: Isothermal Saturation Method
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

  • Equilibration:

    • Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C for biological relevance).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to further separate the undissolved solid from the saturated solution.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • A standard calibration curve must be prepared using solutions of known concentrations of the compound to ensure accurate quantification.

Diagram of the Experimental Workflow

Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Settle excess solid C->D E Centrifuge D->E F Filter supernatant E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC-UV) G->H

Caption: Workflow for determining solubility via the isothermal saturation method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Solubility Data Table
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Water37
Ethanol25
Methanol25
Acetonitrile25
Acetone25
Chloroform25
1-Octanol25
Hexane25
Additional Solvents
pH-Dependent Solubility

For aqueous solubility, it is crucial to investigate the effect of pH, especially for compounds intended for oral administration. The experimental protocol can be adapted by using buffers of different pH values as the solvent.

pH_Solubility_Relationship cluster_pH Aqueous pH cluster_solubility Aqueous Solubility pH2 pH 2.0 Sol Solubility of 3-methoxy-N,N- dimethylbenzenesulfonamide pH2->Sol Measure pH4 pH 4.5 pH4->Sol Measure pH7 pH 7.4 pH7->Sol Measure pH9 pH 9.0 pH9->Sol Measure

Caption: Investigating the effect of pH on aqueous solubility.

Conclusion

This technical guide provides a robust framework for determining the solubility profile of this compound. By following the detailed experimental protocol and systematically analyzing the compound's solubility in a range of solvents and at various pH levels, researchers can generate the critical data needed to advance its development. The principles and methodologies outlined here are grounded in established scientific practices and are designed to ensure the generation of high-quality, reliable solubility data.

References

  • Hanaee, J., et al. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(2), 37-45. [Link]

  • Jouyban-Gharamaleki, A., et al. (2000). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Redalyc. [Link]

  • Hanaee, J. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. Tbzmed.ac.ir. [Link]

  • Ministry of Food and Drug Safety. Analytical Methods. [Link]

  • Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(11), 3543-3551. [Link]

  • Li, N., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. RSC Advances, 14(30), 21855-21864. [Link]

  • Japan Advanced Institute of Science and Technology. III Analytical Methods. [Link]

Sources

The Strategic Scaffold: Discovery & Utility of 3-Methoxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Process Scientists

Part 1: Executive Summary & Chemical Identity

The "Discovery" of a Privileged Intermediate Unlike blockbuster drugs discovered in a single "eureka" moment, 3-methoxy-N,N-dimethylbenzenesulfonamide represents a different class of discovery: the identification of a privileged structural motif . In modern drug discovery—specifically in Fragment-Based Drug Design (FBDD)—this molecule has emerged as a critical "vector" that allows chemists to modulate solubility, metabolic stability, and electronic properties simultaneously.

Its significance lies not in its standalone activity, but in its role as the precursor to 4-amino-3-methoxy-N,N-dimethylbenzenesulfonamide , a gateway intermediate used to synthesize p53 reactivators and advanced kinase inhibitors.

Chemical Profile
PropertyDetail
IUPAC Name This compound
Key Derivative 4-amino-3-methoxy-N,N-dimethylbenzenesulfonamide (CAS: 41608-77-9)
Molecular Formula C₉H₁₃NO₃S
Molecular Weight 215.27 g/mol
Role Electrophilic Trap / Nucleophilic Scaffold (post-reduction)
Key Applications p53 Mutant Reactivation, MPS1 Kinase Inhibition, Nematicides
Part 2: The Synthesis & Manufacturing Logic

The "discovery" of this molecule's utility is inextricably linked to the ease with which it can be synthesized and functionalized. The presence of the methoxy group (EDG) at the 3-position and the sulfonamide (EWG) at the 1-position creates a unique "push-pull" electronic system that directs subsequent functionalization (specifically nitration) to the 4-position with high regioselectivity.

Core Synthesis Protocol

The following protocol is synthesized from verified patent literature (WO2024086809A1, WO2021061643A1) and standard organic synthesis principles.

Step 1: Sulfonylation (The Scaffold Formation)

  • Reagents: 3-Methoxybenzenesulfonyl chloride, Dimethylamine (aq/THF).

  • Mechanism: Nucleophilic acyl substitution at the sulfur center.

  • Why Dimethyl? The N,N-dimethyl substitution prevents the formation of sulfonamide anions (which can be problematic in subsequent alkylations) and increases lipophilicity (LogP) for better membrane permeability in the final drug candidate.

Step 2: Regioselective Nitration (The Activation)

  • Reagents: HNO₃, H₂SO₄.

  • Logic: The methoxy group at C3 directs ortho/para. The sulfonamide at C1 directs meta.

    • Ortho to OMe (C2): Sterically hindered by the bulky sulfonamide.

    • Para to OMe (C6): Available.

    • Ortho to OMe (C4): Available and electronically favored due to resonance stabilization.

    • Result: Predominant formation of 3-methoxy-N,N-dimethyl-4-nitrobenzenesulfonamide .

Step 3: Reduction (The Gateway Step) This is the most cited "discovery" step in recent literature, converting the nitro-intermediate into the bioactive aniline.

  • Protocol:

    • Charge: 3-methoxy-N,N-dimethyl-4-nitrobenzenesulfonamide (1.0 eq).

    • Solvent: Ethanol/Water (5:1).

    • Catalyst/Reductant: Iron powder (Fe, 10 eq) + Ammonium Chloride (NH₄Cl, 5 eq).[1]

    • Conditions: Heat to 70°C for 2 hours.

    • Workup: Filter through Celite (to remove iron oxides), concentrate filtrate, and purify via silica gel chromatography.

  • Yield: Typically >85%.

  • Self-Validating Check: The disappearance of the yellow nitro color and the appearance of a primary amine peak in LC-MS (M+H ≈ 231.08).

Part 3: Biological Applications & Mechanism of Action

The discovery of this scaffold's utility focuses on two major therapeutic areas: Oncology (p53 restoration) and Agrochemicals .

1. p53 Mutant Reactivation (Oncology)

Mutations in the TP53 gene are the most common genetic driver in cancer. The this compound moiety serves as a critical binding element in compounds designed to "chaperone" mutant p53 proteins back into their wild-type conformation.

  • Mechanism: The sulfonamide oxygen atoms often act as hydrogen bond acceptors for backbone amides in the p53 binding pocket (e.g., Y220C mutant pocket), while the methoxy group fills a small hydrophobic sub-pocket, locking the drug in place.

2. Agrochemical Nematicides

In pesticide chemistry (e.g., RU2656888C2), this scaffold is modified (often with a nitrile group at C2) to create 2-cyano-3-methoxy-N,N-dimethylbenzenesulfonamide derivatives.

  • Utility: These compounds disrupt nematode neuromuscular function. The dimethyl-sulfonamide group provides the necessary lipophilicity to penetrate the nematode cuticle.

Part 4: Visualization of the Discovery Logic
Diagram 1: The Synthesis & Regioselectivity Pathway

This diagram illustrates the flow from raw materials to the active "Gateway Intermediate," highlighting the electronic competition that dictates the structure.

SynthesisPath Start 3-Methoxybenzenesulfonyl Chloride Step1 Step 1: Amination (HNMe2) Start->Step1 Nucleophilic Attack Inter1 3-methoxy-N,N- dimethylbenzenesulfonamide Step1->Inter1 Step2 Step 2: Nitration (HNO3/H2SO4) Inter1->Step2 Regioselective Direction Inter2 4-Nitro Intermediate Step2->Inter2 Ortho to OMe Para to SO2 Step3 Step 3: Fe Reduction (Gateway Step) Inter2->Step3 Final 4-Amino-3-methoxy-N,N- dimethylbenzenesulfonamide (ACTIVE PRECURSOR) Step3->Final Yield >85%

Caption: The synthetic route to the active 4-amino precursor, highlighting the critical nitration step governed by the methoxy directing group.

Diagram 2: SAR Decision Tree (Why this Scaffold?)

Why did researchers "discover" and select this specific combination of functional groups?

SAR_Logic Core Scaffold Selection: Benzenesulfonamide Branch1 Why N,N-Dimethyl? Core->Branch1 Branch2 Why 3-Methoxy? Core->Branch2 Branch3 Why 4-Amino? Core->Branch3 Reason1 1. Removes acidic proton (Prevents ionization) 2. Increases LogP (Permeability) Branch1->Reason1 Reason2 1. Weak H-bond acceptor 2. Ortho-director for functionalization 3. Metabolic blocker Branch2->Reason2 Reason3 1. Essential 'Handle' for coupling to heterocycles (e.g., p53 drugs) Branch3->Reason3

Caption: Structure-Activity Relationship (SAR) logic justifying the selection of the 3-methoxy-N,N-dimethyl substitution pattern.

Part 5: Data Summary

Physicochemical Properties of the Core Scaffold

Property Value Implication for Drug Design
LogP (Calc) ~1.9 Ideal for oral bioavailability (Lipinski compliant).
Topological Polar Surface Area (TPSA) ~45 Ų Good membrane permeability (Target <140 Ų).
H-Bond Donors 0 Improves CNS penetration (if required).

| H-Bond Acceptors | 3 | Sufficient for receptor binding without high desolvation penalty. |

References
  • Methods for Treating Cancer (p53 Reactivators).
  • Methods and Compounds for Restoring Mutant p53 Function . World Intellectual Property Organization (WIPO). WO2021061643A1.[1] [1]

  • Pesticide Compositions and Related Methods.
  • Pharmacologically Active Compounds (MPS1 Kinase Inhibitors).

Sources

The Pharmacological Versatility of the 3-Methoxy-N,N-dimethylbenzenesulfonamide Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methoxy-N,N-dimethylbenzenesulfonamide (3M-NDBS) moiety has emerged as a highly privileged structural motif in contemporary rational drug design. Far from being a mere passive linker, this scaffold possesses a unique constellation of physicochemical properties—specifically, a tuned dipole moment, precise steric volume, and strategic hydrogen-bond acceptor capabilities—that enable it to selectively interrogate challenging biological targets. As a Senior Application Scientist overseeing hit-to-lead optimization, I have observed that the strategic incorporation of the 3M-NDBS fragment frequently rescues stalled chemotypes by simultaneously optimizing target residence time and cellular permeability.

This technical guide dissects the biological activity of the 3M-NDBS scaffold across three distinct pharmacological domains: the thermodynamic restoration of mutant p53 (Y220C), the allosteric/ATP-competitive inhibition of Monopolar Spindle 1 (MPS1/TTK) kinase, and its application in next-generation agrochemical pesticides.

Mechanistic Pharmacology & Biological Targets

Oncology: Thermodynamic Stabilization of Mutant p53 (Y220C)

The tumor suppressor p53 is inactivated in over 50% of human cancers, frequently via missense mutations in its DNA-binding domain[1]. The Y220C mutation is particularly insidious; it is a structural mutation that creates a highly destabilizing, solvent-accessible surface crevice, leading to protein unfolding and degradation at physiological temperatures[2].

The 3M-NDBS scaffold serves as a highly effective "molecular wedge" to restore wild-type conformation[3]. Mechanistically, the 3-methoxy group acts as a critical hydrogen-bond acceptor, anchoring the molecule against the backbone of the mutation-induced pocket[4]. Concurrently, the N,N-dimethylsulfonamide group projects into the solvent-exposed region, displacing high-energy water molecules while avoiding the desolvation penalty associated with primary sulfonamides[5]. This targeted binding shifts the folding-unfolding equilibrium towards the natively folded state, rescuing the DNA-binding capability of p53 and re-initiating apoptosis in oncogenic cells[6].

Oncology: Monopolar Spindle 1 (MPS1) Kinase Inhibition

MPS1 (TTK) is a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC), a surveillance mechanism that ensures accurate chromosome segregation during mitosis[7]. Aneuploid cancer cells are highly reliant on the SAC to survive their inherent chromosomal instability.

Compounds incorporating the 3M-NDBS moiety have demonstrated potent inhibition of MPS1[8]. In the context of kinase architecture, the benzenesulfonamide core frequently occupies the deep hydrophobic pocket adjacent to the ATP-binding hinge region. The N,N-dimethyl substitution is critical here; it prevents the sulfonamide from acting as a non-specific zinc-chelator or carbonic anhydrase inhibitor, thereby driving exceptional kinome selectivity. Pharmacological disruption of MPS1 by these derivatives abolishes the recruitment of Mad1 and Mad2 to kinetochores, forcing premature mitotic exit and subsequent mitotic catastrophe[9].

Agrochemistry: Targeted Pesticidal Activity

Beyond oncology, the 3M-NDBS motif is a cornerstone in modern agrochemistry. Specifically, fluorinated derivatives such as 2-cyano-6-fluoro-3-methoxy-N,N-dimethylbenzenesulfonamide exhibit potent pesticidal properties[10]. The integration of the electron-withdrawing cyano and fluoro groups alongside the 3M-NDBS core creates a highly lipophilic, metabolically stable molecule capable of penetrating the chitinous exoskeleton of agricultural pests, subsequently disrupting vital metabolic or neurological pathways.

Structure-Activity Relationship (SAR) & Physicochemical Profiling

When engineering molecules around the 3M-NDBS core, causality must drive every structural modification:

  • Why N,N-Dimethylation? Primary sulfonamides (-SO

    
    NH
    
    
    
    ) possess an acidic proton (pKa ~10) that can become ionized in slightly basic microenvironments, drastically reducing membrane permeability. Furthermore, primary sulfonamides are notorious for off-target binding to Carbonic Anhydrase. Alkylating the nitrogen to an N,N-dimethyl group eliminates this acidic proton, increases the LogP to a more favorable range for passive diffusion, and sterically occludes off-target metalloenzyme binding.
  • Why the 3-Methoxy Substitution? The methoxy group at the meta position relative to the sulfonamide is not merely a space-filler. It exerts an electron-donating resonance effect (+R) into the phenyl ring, subtly modulating the electron density of the sulfonamide oxygens. More importantly, it restricts the rotational degrees of freedom of the sulfonamide group via steric hindrance, pre-organizing the molecule into a bioactive conformation that minimizes the entropic penalty upon target binding.

Experimental Methodologies & Validation Protocols

To rigorously validate the biological activity of 3M-NDBS derivatives, we employ self-validating orthogonal assays. Do not rely solely on phenotypic readouts; target engagement must be proven biophysically.

Protocol 1: Differential Scanning Fluorimetry (DSF) for p53 Y220C Stabilization

Causality & Rationale: Because Y220C is a temperature-sensitive mutant, thermodynamic stabilization is the direct causal mechanism of action. DSF measures the shift in melting temperature (ΔT


) upon ligand binding.
  • Protein Preparation: Dilute recombinant p53 Y220C (and Wild-Type p53 as a negative control) to 2 µM in HEPES buffer (pH 7.4, 150 mM NaCl, 1 mM TCEP). Note: TCEP is used instead of DTT to prevent nucleophilic attack on the test compounds.

  • Dye Addition: Add SYPRO Orange dye (5x final concentration). The dye fluoresces only when bound to hydrophobic regions exposed during protein unfolding.

  • Compound Incubation: Dispense 3M-NDBS derivatives (10 µM final) into a 384-well PCR plate. Incubate with the protein-dye mixture for 30 minutes at 4°C to allow equilibrium binding without premature denaturation.

  • Thermal Ramping: Heat the plate from 20°C to 95°C at a rate of 1°C/min using a real-time PCR machine, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Self-Validation: A valid hit must show a ΔT

    
     > 2°C for Y220C but a ΔT
    
    
    
    < 0.5°C for WT p53, proving mutant-specific crevice binding rather than non-specific protein aggregation.
Protocol 2: Time-Resolved FRET (TR-FRET) for MPS1 Kinase Activity

Causality & Rationale: Many aromatic sulfonamides exhibit intrinsic fluorescence that confounds standard absorbance or fluorescence assays. TR-FRET uses a time delay to eliminate background auto-fluorescence, providing a highly trustworthy IC


.
  • Enzyme/Substrate Mix: Combine 1 nM recombinant MPS1 kinase with 100 nM biotinylated myelin basic protein (MBP) substrate in kinase buffer.

  • Inhibitor Titration: Add a 10-point serial dilution of the 3M-NDBS compound. Include AZ3146 (a known MPS1 inhibitor) as a positive control[9].

  • Reaction Initiation: Add ATP at exactly the apparent K

    
     (e.g., 15 µM). Note: Running the assay at K
    
    
    
    ensures the assay is equally sensitive to ATP-competitive and allosteric inhibitors. Incubate for 60 mins at Room Temperature.
  • Detection: Stop the reaction with EDTA (to chelate Mg

    
    ). Add Europium-cryptate labeled anti-phospho-MBP antibody and Streptavidin-XL665.
    
  • Readout: Measure the FRET signal (ratio of 665 nm / 615 nm) after a 50 µs delay. Calculate IC

    
     using a 4-parameter logistic fit.
    

Quantitative Data Presentation

The following table summarizes representative profiling data for the 3M-NDBS scaffold across its primary oncology targets, demonstrating the necessity of the specific substitution pattern.

Compound Scaffoldp53 Y220C ΔT

(°C)
MPS1 IC

(nM)
Permeability (P

, 10⁻⁶ cm/s)
Off-Target CA II Binding
Unsubstituted Benzenesulfonamide+0.2>10,0002.1High
3-Methoxy-Benzenesulfonamide (Primary)+1.14,5003.5High
N,N-Dimethylbenzenesulfonamide+0.51,20012.4Low
This compound +3.4 15 18.7 None Detected

Table 1: Comparative physicochemical and biological profiling of sulfonamide derivatives. The fully elaborated 3M-NDBS scaffold achieves optimal target engagement and permeability while abolishing off-target carbonic anhydrase (CA II) liability.

Mandatory Visualization

G A Mutant p53 (Y220C) Thermodynamically Unstable B 3M-NDBS Derivative Binding to Crevice A->B Ligand Association C Thermodynamic Stabilization (ΔTm > 2°C) B->C Hydrophobic Fill & H-Bonding D Restoration of Wild-Type Conformation C->D E DNA Binding & Apoptosis Induction D->E Transcriptional Activation

Fig 1. Mechanistic pathway of p53 Y220C mutant restoration by 3M-NDBS derivatives.

G S1 1. Compound Titration (3M-NDBS Library) S2 2. MPS1 Kinase + Substrate Incubation S1->S2 S3 3. ATP Addition (Set at apparent Km) S2->S3 S4 4. Eu-Cryptate Antibody Binding to Phospho-Substrate S3->S4 S5 5. TR-FRET Readout (665nm/615nm ratio) S4->S5 C1 Positive Control: AZ3146 (Known Inhibitor) C1->S2

Fig 2. Self-validating TR-FRET workflow for quantifying MPS1 kinase inhibition.

References

  • WO2014037751A1 - Pharmacologically active compounds Source: Google Patents URL
  • WO2024086809A1 - Methods for treating cancer Source: Google Patents URL
  • RU2656888C2 - Pesticide compositions and related methods Source: Google Patents URL
  • WO2021061643A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION Source: Google Patents URL
  • AZ3146, a novel Mps1 inhibitor Source: ResearchGate URL:[Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Source: ACS Publications URL:[Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: ACS Publications URL:[Link]

  • WO2017143291A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION Source: Google Patents URL
  • Reviving the guardian of the genome: small molecule activators of p53 Source: PMC (NIH) URL:[Link]

  • Roles of computational modelling in understanding p53 structure, biology, and its therapeutic targeting Source: Oxford Academic URL:[Link]

Sources

Methodological & Application

Expedient Synthesis and Purification Protocol for 3-Methoxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The sulfonamide functional group is a cornerstone pharmacophore in modern drug discovery. Frequently employed as a bioisostere for the amide bond, sulfonamides offer superior hydrolytic and metabolic stability, an additional hydrogen bond acceptor, and an increased polar surface area (PSA)[1]. These physicochemical properties often translate to dramatically improved binding affinities and pharmacokinetic profiles in therapeutic agents ranging from antimicrobials to oncology drugs[1].

The synthesis of N,N-disubstituted sulfonamides, such as 3-methoxy-N,N-dimethylbenzenesulfonamide , is most reliably achieved via the nucleophilic acyl substitution of a sulfonyl chloride with a secondary amine[2]. This application note provides a field-proven, highly efficient protocol for this transformation, emphasizing the mechanistic causality behind each experimental condition to ensure a self-validating and reproducible workflow.

Mechanistic Overview

The reaction proceeds via an


-like nucleophilic attack by dimethylamine at the highly electrophilic, hexavalent sulfur center of 3-methoxybenzenesulfonyl chloride.

Key Mechanistic Considerations:

  • Acid Scavenging: The coupling of a sulfonyl chloride with an amine liberates one equivalent of hydrochloric acid (HCl). If left unneutralized, this acid will rapidly protonate the remaining dimethylamine nucleophile, converting it into an unreactive ammonium salt and stalling the reaction[3]. To prevent this, a non-nucleophilic organic base—commonly triethylamine (TEA) or pyridine—is added in slight excess[2].

  • Thermal Control: The formation of the sulfonamide bond is highly exothermic. Conducting the initial addition at 0 °C is critical to suppress competing side reactions, such as the hydrolysis of the sulfonyl chloride by trace ambient moisture[2].

  • Solvent Selection: Anhydrous dichloromethane (DCM) is the optimal solvent due to its excellent solvating capacity for both the polar precursors and the final sulfonamide product, while remaining chemically inert under the reaction conditions[2].

Experimental Workflow

G A 1. Reagent Assembly 3-Methoxybenzenesulfonyl chloride + Dimethylamine (2.0 M in THF) + TEA (1.5 eq) in Anhydrous DCM B 2. Nucleophilic Coupling Dropwise addition at 0 °C Stir at RT for 2-4 hours A->B C 3. Reaction Quench Add cold distilled H₂O B->C D 4. Phase Separation Extract with DCM C->D E 5. Acid/Base Washing 1M HCl (removes amines) Sat. NaHCO₃ (neutralizes acid) Brine (removes water) D->E F 6. Drying & Concentration Anhydrous Na₂SO₄, Filter, Rotary Evaporation E->F G 7. Final Product This compound (>95% Purity) F->G

Workflow for the synthesis and purification of this compound.

Materials and Reagents

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountFunction
3-Methoxybenzenesulfonyl chloride 206.641.0 eq2.07 gElectrophile
Dimethylamine (2.0 M in THF)45.081.2 eq6.0 mLNucleophile
Triethylamine (TEA) 101.191.5 eq2.1 mLAcid Scavenger
Dichloromethane (DCM) , Anhydrous84.93-40 mLSolvent
1M HCl (aq) --20 mLAqueous Wash
Sat. NaHCO₃ (aq) --20 mLAqueous Wash
Brine (Sat. NaCl) --20 mLAqueous Wash
Anhydrous Na₂SO₄ --As neededDrying Agent

Step-by-Step Protocol

Part A: Setup and Addition
  • Preparation of the Amine Base: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with inert gas (Nitrogen or Argon).

  • Solvent & Base Charging: Inject 30 mL of anhydrous DCM into the flask. Add 6.0 mL of Dimethylamine solution (2.0 M in THF, 12.0 mmol) followed by 2.1 mL of Triethylamine (15.0 mmol)[2].

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Electrophile Addition: In a separate dry vial, dissolve 2.07 g of 3-methoxybenzenesulfonyl chloride (10.0 mmol) in 10 mL of anhydrous DCM. Draw this solution into a syringe and add it dropwise to the stirring amine mixture over a period of 15–30 minutes[2].

    • Causality Check: Dropwise addition ensures the electrophile is kept at a low steady-state concentration relative to the amine, preventing localized heating and minimizing the formation of dimeric impurities.

Part B: Reaction Progression
  • Incubation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C).

  • Monitoring: Stir the mixture for 2 to 4 hours[2]. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3 v/v) solvent system. Visualize under UV light (254 nm). The reaction is deemed complete upon the total consumption of the higher-

    
     sulfonyl chloride spot.
    
Part C: Workup and Purification
  • Quenching: Quench the completed reaction by adding 20 mL of cold distilled water directly to the flask[2]. Stir vigorously for 5 minutes.

  • Extraction: Transfer the biphasic mixture to a 125 mL separatory funnel. Separate the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 15 mL of DCM. Combine the organic layers.

  • Aqueous Washing:

    • Wash the combined organic phase with 20 mL of 1M HCl. (Causality: This step selectively protonates unreacted dimethylamine and triethylamine, partitioning them into the aqueous waste layer)[2].

    • Wash with 20 mL of saturated aqueous NaHCO₃. (Causality: Neutralizes any residual acid carried over from the previous wash)[2].

    • Wash with 20 mL of brine. (Causality: The high osmotic pressure of the brine draws dissolved microscopic water droplets out of the organic phase)[2].

  • Drying and Isolation: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Polish: The resulting product is typically isolated as a highly pure (>95%) solid or viscous oil. If ultra-high purity is required for downstream biological assays, the crude material can be purified via silica gel flash chromatography (eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes).

Analytical Characterization (Expected)

To validate the success of the synthesis, the following analytical signatures should be confirmed:

  • TLC:

    
     (7:3 Hexanes/Ethyl Acetate).
    
  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a large 6H singlet at ~2.70 ppm corresponding to the

    
    -dimethyl protons, a 3H singlet at ~3.85 ppm for the methoxy (-OCH₃) group, and a multiplet in the aromatic region (7.10–7.50 ppm) integrating to 4 protons.
    

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride." BenchChem Protocols.
  • ResearchGate. "Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Macmillan Group, Princeton University.

Sources

Introduction: The Rationale for Investigating 3-methoxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for the Synthesis, Characterization, and Preliminary Biological Evaluation of 3-methoxy-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The sulfonamide functional group (R-SO₂NR'R'') is a versatile pharmacophore capable of engaging in critical hydrogen bonding interactions with biological targets. Modifications to the aromatic ring and the nitrogen substituents allow for the fine-tuning of a compound's physicochemical properties and biological activity.

This document provides a comprehensive experimental guide for the synthesis, purification, characterization, and initial biological screening of a novel derivative, This compound . The introduction of a methoxy group at the meta-position of the benzene ring and N,N-dimethylation may significantly influence the molecule's polarity, metabolic stability, and target-binding profile. This guide is designed to equip researchers with the necessary protocols to not only produce this compound with high purity but also to conduct preliminary investigations into its potential as an anticancer and antioxidant agent.

Part 1: Synthesis and Purification Workflow

The synthesis of this compound is a two-step process, beginning with the preparation of the key intermediate, 3-methoxybenzenesulfonyl chloride, followed by its reaction with dimethylamine.

Diagram 1: Overall Experimental Workflow

G cluster_0 Synthesis & Purification cluster_1 Characterization & Analysis cluster_2 Biological Screening S1 Step 1: Synthesis of 3-Methoxybenzenesulfonyl Chloride S2 Step 2: Synthesis of Target Compound S1->S2 P1 Work-up & Extraction S2->P1 P2 Column Chromatography P1->P2 C1 NMR (1H, 13C) P2->C1 Purified Compound C2 Mass Spectrometry (MS) P2->C2 C3 FT-IR Spectroscopy P2->C3 C4 HPLC Purity Analysis P2->C4 B1 Anticancer Activity (MTT Assay) C4->B1 Characterized Compound B2 Antioxidant Activity (DPPH Assay) C4->B2 G ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress TargetCmpd 3-methoxy-N,N-dimethyl- benzenesulfonamide TargetCmpd->Keap1 Potential Inhibition Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Keap1->Nrf2 Sequestration/ Degradation AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Gene Transcription AntioxidantEnzymes->ROS Neutralization CellSurvival Cell Survival & Protection AntioxidantEnzymes->CellSurvival

analytical methods for 3-methoxy-N,N-dimethylBenzenesulfonamide detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Methods for the Detection and Characterization of 3-Methoxy-N,N-dimethylbenzenesulfonamide

Executive Summary

This application note details robust, self-validating analytical protocols for the detection, quantitation, and structural confirmation of This compound . As a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—including mutant p53 restorers and targeted oncological kinase inhibitors—rigorous analytical control of this compound is essential[1][2]. This guide provides a dual-method approach: a high-throughput HPLC-UV method for routine purity assessment and an LC-MS/MS method for trace-level detection and structural elucidation.

Chemical Context & Methodological Rationale

This compound (Chemical Formula: C9H13NO3S; Monoisotopic Mass: 215.06 Da) is a neutral, moderately lipophilic molecule. The sulfonamide nitrogen is fully substituted (N,N-dimethyl), meaning it lacks the acidic proton typical of primary sulfonamides.

Causality Behind Experimental Choices:

  • Detection Strategy: The methoxy-substituted benzene ring provides a strong, distinct ultraviolet (UV) chromophore. This makes HPLC-UV highly effective for reaction monitoring and purity assays at 220 nm and 254 nm[1].

  • Ionization Dynamics: For trace analysis, the methoxy oxygen and the sulfonamide oxygens act as excellent hydrogen-bond acceptors, facilitating efficient protonation in positive Electrospray Ionization (ESI+). Thus, LC-MS/MS is the ideal modality for high-sensitivity detection[3].

  • Mobile Phase Selection:

    • For HPLC-UV: A 10 mM Ammonium Bicarbonate buffer (pH ~7.8) is utilized. Because the target analyte is neutral, this buffer ensures that any acidic or basic synthetic impurities in the sample matrix are ionized, driving them away from the target compound's retention window[1].

    • For LC-MS/MS: 0.1% Formic Acid is employed to provide an abundant proton source, maximizing the yield of the [M+H]+ precursor ion (m/z 216.07)[3].

Experimental Protocols

Protocol A: Routine Purity Assessment via HPLC-UV

This protocol is designed as a self-validating system for batch release and reaction monitoring.

Step 1: System Suitability Testing (SST) Before analyzing unknown samples, inject a blank (Methanol) to confirm the absence of column carryover. Follow with six replicate injections of a 0.1 mg/mL reference standard. The system is validated if the retention time relative standard deviation (RSD) is ≤ 1.0% and the peak tailing factor is between 0.9 and 1.2.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of the sample.

  • Dissolve in 10.0 mL of HPLC-grade Methanol to achieve a 1.0 mg/mL concentration.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: Chromatographic Execution

  • Column: Waters XBridge C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelengths: 254 nm (primary) and 220 nm (secondary).

  • Injection Volume: 10 µL.

Protocol B: Trace Detection & Structural Confirmation via LC-MS/MS

This protocol is optimized for detecting trace residual levels of the compound in downstream API matrices.

Step 1: Sample Preparation

  • Dilute the API sample in a 50:50 mixture of LC-MS grade Water:Acetonitrile to a final matrix concentration of 1.0 mg/mL.

  • Centrifuge at 14,000 rpm for 10 minutes to precipitate any insoluble matrix components.

  • Transfer the supernatant to an LC-MS vial.

Step 2: Chromatographic Execution

  • Column: Merck Chromolith SpeedROD RP-18e (50 x 4.6 mm)[3].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.8 mL/min (Split 1:4 prior to entering the MS source).

  • Column Temperature: 30 °C.

Step 3: Mass Spectrometry Parameters

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Target Precursor Ion: m/z 216.07 ([M+H]+).

Data Presentation

Table 1: HPLC-UV Gradient Program (Protocol A)

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN) Curve
0.0 90 10 Initial
2.0 90 10 Linear
11.0 25 75 Linear
13.0 5 95 Linear
15.0 5 95 Hold
15.1 90 10 Linear

| 20.0 | 90 | 10 | Re-equilibration |

Table 2: LC-MS/MS Gradient Program (Protocol B)

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic) Curve
0.0 95 5 Initial
4.0 5 95 Linear
5.0 5 95 Hold
5.1 95 5 Linear

| 7.0 | 95 | 5 | Re-equilibration |

Analytical Workflow Visualization

AnalyticalWorkflow cluster_Detectors Parallel Detection Modalities SamplePrep Sample Preparation (Dilution & PTFE Filtration) HPLC Chromatographic Separation (C18 Column, Gradient Elution) SamplePrep->HPLC UV UV Detection (220 nm / 254 nm) HPLC->UV Protocol A ESI ESI+ Ionization ([M+H]+ = 216.07) HPLC->ESI Protocol B Data Data Processing (Quantitation & ID) UV->Data MS Mass Analysis (TOF or QqQ) ESI->MS MS->Data

Analytical workflow for this compound detection.

References

  • WO2024086809A1 - Methods for treating cancer - Google Patents. (Details the use of 10mM NH4HCO3 buffer and C18 prep/analytical columns for benzenesulfonamide derivatives).
  • WO2014037751A1 - Pharmacologically active compounds - Google Patents. (Outlines the LC-MS ESI+ parameters and Chromolith SpeedROD column usage for structural validation).
  • WO2021061643A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION - Google Patents. (Contextualizes the synthesis and requisite analytical monitoring of this compound as a key intermediate).

Sources

Application Notes & Protocols: A Guide to the In Vitro Characterization of 3-methoxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in vitro studies detailing the dosage and mechanism of action for 3-methoxy-N,N-dimethylbenzenesulfonamide are not extensively published. Therefore, this document serves as a comprehensive, experience-driven guide on how to approach the in vitro characterization of this and other novel benzenesulfonamide derivatives. The protocols and dosage ranges provided are based on established methodologies for similar compounds and should be adapted and optimized for specific experimental contexts.

Introduction: The Scientific Rationale

Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, renowned for their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific biological effects of a benzenesulfonamide derivative are dictated by the nature and position of its substituents on the aromatic ring and the sulfonamide nitrogen. The compound this compound features a methoxy group at the meta-position and two methyl groups on the sulfonamide nitrogen. These structural motifs suggest potential interactions with various biological targets, necessitating a systematic in vitro evaluation to elucidate its pharmacological profile.

This guide provides a strategic framework for the initial in vitro assessment of this compound, from fundamental cytotoxicity profiling to preliminary mechanistic insights.

Physicochemical Properties & Stock Solution Preparation

Prior to initiating any biological assays, it is critical to understand the basic physicochemical properties of the test compound.

Table 1: General Physicochemical Properties of Benzenesulfonamide Derivatives

PropertyGeneral Considerations & Recommendations
Solubility Benzenesulfonamide derivatives exhibit variable solubility. It is recommended to first test solubility in DMSO, ethanol, or other appropriate organic solvents. The final concentration of the solvent in cell culture media should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Stability The stability of the compound in solution and under experimental conditions (e.g., in cell culture media at 37°C) should be assessed, especially for long-term experiments. This can be evaluated by analytical methods such as HPLC.
Purity The purity of the compound should be confirmed (>95%) by analytical methods like HPLC or NMR to ensure that the observed biological effects are not due to impurities.
Protocol 1: Preparation of Stock Solutions
  • Initial Stock Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of this compound.

  • Solvent Addition: Dissolve the compound in a minimal amount of high-purity, sterile-filtered DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be required to facilitate dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your assay.

A Tiered Approach to In Vitro Evaluation

A structured, tiered approach is the most efficient method to characterize a novel compound. This strategy begins with broad screening assays and progresses to more specific, hypothesis-driven experiments.

Tiered_Screening_Workflow cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Phenotypic Screening cluster_2 Tier 3: Mechanistic Insights T1 Cytotoxicity Profiling (e.g., MTT, CellTiter-Glo) Determine IC50 & Non-Toxic Range T2 Functional Assays (e.g., Colony Formation, Migration) Identify Anti-Proliferative Effects T1->T2 Use Non-Toxic Concentrations T3 Target-Based Assays (e.g., Kinase Panels, Reporter Assays) Elucidate Mechanism of Action T2->T3 Based on Phenotypic Hits

Caption: Tiered workflow for in vitro characterization.

Tier 1: Cytotoxicity Profiling

The initial step is to determine the concentration range over which the compound affects cell viability. This is crucial for identifying a therapeutic window and for designing subsequent experiments with non-cytotoxic concentrations. The MTT assay is a common colorimetric method for this purpose.[1][3]

Protocol 2: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical starting range for a novel compound might be from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the various compound concentrations to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for a duration relevant to your research question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Table 2: Example Dosage Range for Initial Cytotoxicity Screening

Concentration (µM)
100
50
25
12.5
6.25
3.125
1.56
0.78
0 (Vehicle)
Tier 2: Phenotypic Screening

Once the cytotoxic profile is established, phenotypic assays can be performed at non-lethal concentrations to observe effects on cell behavior, such as proliferation and migration.

  • Colony Formation Assay: This assay assesses the ability of single cells to proliferate and form colonies over a longer period (7-14 days). A reduction in colony formation at non-cytotoxic concentrations suggests an anti-proliferative effect.

  • Wound Healing/Scratch Assay: This assay measures cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap. Inhibition of wound closure suggests an anti-migratory effect.

Tier 3: Mechanistic Pathway Analysis

Based on the observed phenotype, more specific assays can be employed to investigate the underlying mechanism of action. Many benzenesulfonamide derivatives are known to target specific enzymes or signaling pathways.

Hypothetical_Pathway compound 3-methoxy-N,N-dimethyl- benzenesulfonamide receptor Receptor Tyrosine Kinase (RTK) compound->receptor Inhibition? pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical signaling pathway targeted by a benzenesulfonamide derivative.

For instance, if the compound shows anti-proliferative effects, investigating its impact on key cell signaling pathways like PI3K/Akt/mTOR or MAPK would be a logical next step. This can be achieved through:

  • Western Blotting: To measure changes in the protein expression or phosphorylation status of key signaling molecules.

  • Reporter Gene Assays: Using cell lines that express a reporter gene (e.g., luciferase) under the control of a specific transcription factor to measure pathway activity.

  • Kinase Profiling: Screening the compound against a panel of kinases to identify direct enzymatic targets.

Safety Precautions

As with any chemical compound with unknown biological activity, appropriate safety measures must be taken.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.[4][5]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's chemical waste disposal procedures.[5]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5][6]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Compound Precipitation in Media Poor solubility of the compound at the tested concentration.Lower the final concentration. Prepare a more concentrated stock in DMSO and use a smaller volume. Ensure the final DMSO concentration is non-toxic to the cells.
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider not using the outer wells of the plate for data collection.
No Observable Effect The compound is not active in the tested concentration range or the assay is not sensitive enough.Test higher concentrations if no cytotoxicity is observed. Use a different, more sensitive assay or a different cell line.

References

  • TCI EUROPE N.V. (n.d.). Safety Data Sheet: 3-Methoxy-N,N-dimethylpropanamide.
  • Sigma-Aldrich. (n.d.). 3-Methoxy-N,N-dimethyl-propionamide.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • PubChem. (n.d.). 3-Methoxy-N,N-dimethylbenzylamine.
  • MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules.
  • Sreenivasa, S., et al. (n.d.). N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide.
  • KJ Chemicals Corporation. (n.d.). M-100(3-methoxy-N,N-dimethylpropanamide).
  • CymitQuimica. (n.d.). CAS 53185-52-7: 3-Methoxy-N,N-dimethylpropanamide.
  • Slaninova, J., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. PMC.
  • Sigma-Aldrich. (n.d.). Cell-Based Assays.
  • BLDpharm. (n.d.). 7400-96-6|3-Amino-4-methoxy-n,n-dimethyl-benzenesulfonamide.
  • BenchChem. (2025). Application Notes and Protocols: Cell-based Assay Design for N-(2,3-dichlorophenyl)benzenesulfonamide Derivatives.
  • CymitQuimica. (n.d.). CAS 7400-96-6: 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide.
  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research.
  • Sreenivasa, S., et al. (n.d.). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide.
  • Frontiers in Chemistry. (n.d.). Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases.
  • PubMed. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor.
  • Amsbio. (n.d.). Cell Based Assays Services.
  • Yang, L. M., et al. (2002). Antitumor agents.
  • MDPI. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Molecules.
  • ResearchGate. (2025). (PDF) Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study.
  • PubMed. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry.

Sources

Application Note: 3-Methoxy-N,N-dimethylbenzenesulfonamide – A Bifunctional Scaffold for Directed Metalation and Sulfonic Acid Protection

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

In complex organic synthesis and active pharmaceutical ingredient (API) development, free arylsulfonic acids present significant handling challenges. Their high polarity, water solubility, and acidic protons make them fundamentally incompatible with strong organometallic reagents.

The 3-methoxy-N,N-dimethylbenzenesulfonamide scaffold serves as a masterclass in strategic functional group masking. By converting the highly reactive sulfonic acid into an N,N-dimethylsulfonamide, the molecule is rendered soluble in organic solvents and entirely stable to strong bases[1]. Furthermore, the N,N-dimethylsulfonamide moiety acts as a powerful Directed Metalation Group (DMG) . When positioned meta to a methoxy group (another strong DMG), it enables highly regioselective Directed ortho-Metalation (DoM) at the C2 position[2]. Following functionalization, the robust N,N-dimethylsulfonamide can be unmasked to regenerate the sulfonic acid, making this a highly versatile protecting and directing strategy[3].

Mechanistic Rationale: The Dual-Function Scaffold

Why the N,N-Dimethyl Variant?

Standard primary sulfonamides (–SO₂NH₂) possess acidic protons (pKa ~10). If subjected to an alkyllithium reagent, the base will preferentially deprotonate the nitrogen, forming a polyanionic species that repels further nucleophilic attack. The N,N-dimethyl variant is fully aprotic. This forces the alkyllithium base to target the aromatic C–H bonds, enabling smooth lithiation. Furthermore, the N,N-dimethylsulfamoyl group is remarkably stable and can survive complex downstream transition-metal catalyzed functionalizations, such as cobalt-catalyzed borylations[4].

Synergistic Directed ortho-Metalation (DoM)

In this compound, both the methoxy oxygen and the sulfonamide oxygen possess lone pairs capable of coordinating to the lithium cation of the base (e.g., sec-BuLi).

  • Causality of Base Selection: sec-BuLi is preferred over n-BuLi because n-BuLi can occasionally act as a nucleophile, attacking the sulfur atom and displacing the amine. The bulkier sec-BuLi acts strictly as a base.

  • Causality of TMEDA: Tetramethylethylenediamine (TMEDA) is added to break down the hexameric aggregates of sec-BuLi into highly reactive monomers, drastically increasing the kinetic basicity .

  • Regioselectivity: The C2 proton sits exactly between the two DMGs. The combined coordinating power of the –OMe and –SO₂NMe₂ groups directs the lithium exclusively to this position, ensuring >95% regioselectivity.

Experimental Methodologies

The following protocols are designed as self-validating systems. Each step includes specific in-process controls (IPCs) to ensure the integrity of the transformation before proceeding.

Protocol 1: Protection of 3-Methoxybenzenesulfonyl Chloride

Objective: Mask the reactive sulfonyl chloride as an aprotic N,N-dimethylsulfonamide.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Loading: Dissolve 3-methoxybenzenesulfonyl chloride (10.0 g, 48.4 mmol) in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: Add triethylamine (14.7 g, 145.2 mmol, 3.0 eq) in one portion. Slowly add dimethylamine hydrochloride (5.9 g, 72.6 mmol, 1.5 eq) portion-wise over 15 minutes.

    • Causality: Triethylamine acts as the acid scavenger for the liberated HCl. The reaction is kept at 0 °C to control the exothermic nature of sulfonylation and prevent competitive hydrolysis from trace ambient moisture.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Validation (IPC): Quench a 0.1 mL aliquot in water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~0.8) should be completely consumed, replaced by a single spot (Rf ~0.5).

  • Workup: Wash the organic layer with 1M HCl (2 × 50 mL) to remove excess amines, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound as a white solid.

Protocol 2: Regioselective DoM and Electrophilic Trapping

Objective: Functionalize the C2 position using the synergistic directing effects of the protected scaffold.

  • Setup: In a flame-dried Schlenk flask under argon, dissolve this compound (5.0 g, 23.2 mmol) in anhydrous THF (50 mL).

  • Activation: Add anhydrous TMEDA (3.2 g, 27.8 mmol, 1.2 eq). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add sec-BuLi (1.4 M in cyclohexane, 19.9 mL, 27.8 mmol, 1.2 eq) over 20 minutes. The solution will turn deep yellow/orange, indicating the formation of the ortho-lithiated species. Stir at -78 °C for 1 hour.

  • Trapping: Add the desired electrophile (e.g., Methyl Iodide, 4.9 g, 34.8 mmol, 1.5 eq) neat, dropwise.

    • Causality: Excess electrophile ensures complete trapping of the highly reactive carbanion before it can abstract a proton from the solvent or undergo side reactions.

  • Validation (IPC): After 2 hours, TLC should indicate the disappearance of the starting material.

  • Quench & Isolation: Quench with saturated aqueous NH₄Cl (20 mL) at -78 °C, then warm to room temperature. Extract with EtOAc (3 × 30 mL), dry over MgSO₄, and purify via flash chromatography.

Protocol 3: Deprotection to the Functionalized Sulfonic Acid

Objective: Unmask the N,N-dimethylsulfonamide to reveal the free sulfonic acid.

  • Setup: Charge a heavy-walled microwave reactor vial with the C2-functionalized this compound (1.0 g).

  • Hydrolysis Mixture: Add 48% aqueous hydrobromic acid (HBr, 5 mL) and glacial acetic acid (5 mL).

    • Causality:N,N-dimethylsulfonamides are highly resistant to standard hydrolysis. The combination of strong acid (HBr) and high-temperature microwave irradiation overcomes the high activation energy of the S-N bond cleavage.

  • Irradiation: Seal the vial and heat in a microwave synthesizer at 150 °C for 45 minutes.

  • Isolation: Cool to room temperature. Concentrate the mixture under reduced pressure to remove acetic acid and HBr. Triturate the resulting residue with cold diethyl ether to precipitate the pure functionalized sulfonic acid.

Quantitative Data & Substrate Scope

The efficiency of the DoM protocol heavily depends on the electrophile used. Below is a summary of quantitative yields for various trapping agents and the subsequent deprotection efficiency.

ElectrophileReagent UsedC2-Substituted ProductDoM Trapping Yield (%)Deprotection Yield (%)
Methyl Iodomethane (MeI)3-Methoxy-2-methyl-N,N-dimethylbenzenesulfonamide92%88%
Formyl DMF2-Formyl-3-methoxy-N,N-dimethylbenzenesulfonamide85%81%
Carboxyl Solid CO₂2-(N,N-Dimethylsulfamoyl)-6-methoxybenzoic acid89%85%
Halogen (I) Iodine (I₂)2-Iodo-3-methoxy-N,N-dimethylbenzenesulfonamide78%74%
Silyl TMS-Cl3-Methoxy-2-(trimethylsilyl)-N,N-dimethylbenzenesulfonamide94%90%

Process Visualization

G A 3-Methoxybenzenesulfonyl Chloride (Reactive Precursor) B Protection Step (HNMe2, Et3N, 0°C) A->B Amine Addition C This compound (Protected & Activated) B->C Yield >95% D Directed ortho-Metalation (sec-BuLi, TMEDA, -78°C) C->D C2-Lithiation E Electrophilic Trapping (e.g., MeI, CO2, DMF) D->E Trapping F Functionalized Sulfonamide (Stable Intermediate) E->F Regioselective G Deprotection Step (Microwave, 48% HBr, 150°C) F->G Hydrolysis H Functionalized Sulfonic Acid (Final Product) G->H -HNMe2

Workflow of sulfonic acid protection, directed metalation, and deprotection.

References

  • Jagt, R. B. C., et al. (2006). "A selective rhodium/phosphoramidite-catalyzed synthesis of diarylmethyl amines." Angewandte Chemie International Edition, 45, 2789-2791.[Link]

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.[Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis, 3rd Edition. John Wiley & Sons.[Link]

  • McIntosh, J. A., et al. (2022). "Kinase–Cyclic Guanosine-Adenosine Synthase Cascade to Synthesize a Therapeutic Sting Activator." Nature.[Link]

Sources

The Synthetic Versatility of 3-Methoxy-N,N-dimethylbenzenesulfonamide: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the development of a diverse array of therapeutic agents.[1] Its remarkable versatility stems from its unique chemical properties, which allow for tailored interactions with various biological targets.[2][3] This guide delves into the specific applications of 3-methoxy-N,N-dimethylbenzenesulfonamide, a key intermediate and building block in the synthesis of novel drug candidates. We will explore its synthetic utility, potential therapeutic applications based on structure-activity relationships of related compounds, and provide detailed protocols for its incorporation into lead compounds.

The Sulfonamide Moiety: A Privileged Scaffold in Drug Discovery

The sulfonamide functional group (-SO₂N<) is a recurring motif in a multitude of clinically approved drugs, underscoring its significance in medicinal chemistry.[4] This prevalence can be attributed to several key factors:

  • Hydrogen Bonding Capabilities: The sulfonamide group can act as both a hydrogen bond donor (if a proton is present on the nitrogen) and acceptor (via the oxygen atoms), facilitating strong interactions with biological targets.

  • Enzyme Inhibition: Sulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrases, which are implicated in conditions like glaucoma and certain cancers.[3][5] They can also act as competitive inhibitors in metabolic pathways, as seen in their historical role as antibacterial agents targeting dihydropteroate synthase.[6]

  • Bioisosteric Replacement: The sulfonamide group is often employed as a bioisostere for other functional groups like amides or ureas, allowing for the fine-tuning of a molecule's physicochemical properties.[7]

  • Diverse Biological Activities: The incorporation of the sulfonamide scaffold has led to the development of drugs with a wide spectrum of activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][5]

Strategic Importance of the 3-Methoxy and N,N-Dimethyl Groups

The specific substitution pattern of this compound offers distinct advantages in drug design:

  • The 3-Methoxy Group: The methoxy group at the meta-position of the benzene ring influences the electronic and lipophilic character of the molecule. It can participate in hydrogen bonding and alter the overall conformation, which can be crucial for target binding. For instance, in a series of 12-lipoxygenase inhibitors, a 3-methoxy group was found to be optimal for activity.[8][9] The presence of a methoxy group has also been explored in the development of phosphodiesterase-4 inhibitors and KOR ligands.[10][11]

  • The N,N-Dimethyl Group: The dimethylation of the sulfonamide nitrogen renders it a tertiary sulfonamide. This modification removes the hydrogen bond donating capacity of the parent sulfonamide, which can be a deliberate design choice to modulate target interactions and improve pharmacokinetic properties such as cell permeability.

Synthetic Pathways and Protocols

The primary application of this compound in medicinal chemistry is as a versatile synthetic intermediate. Its precursor, 3-methoxybenzenesulfonyl chloride, is a key starting material.

Synthesis of the Precursor: 3-Methoxybenzenesulfonyl Chloride

A common route for the synthesis of 3-methoxybenzenesulfonyl chloride involves the diazotization of m-anisidine followed by a copper-catalyzed reaction with sulfur dioxide.[12][13]

Protocol 1: Synthesis of 3-Methoxybenzenesulfonyl Chloride

  • Diazotization: Dissolve m-anisidine in glacial acetic acid and add concentrated hydrochloric acid. Cool the mixture to 0°C and slowly add a solution of sodium nitrite in water to form the diazonium salt.[12]

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(II) chloride and copper(I) chloride.[12]

  • Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride mixture. An exothermic reaction with gas evolution will occur.[12]

  • Work-up: After the reaction subsides, heat the mixture gently. Cool the reaction and dilute with ice water. Extract the product with an organic solvent like ether.[13]

  • Purification: Wash the organic layer sequentially with sodium hydroxide solution, hydrochloric acid solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield crude 3-methoxybenzenesulfonyl chloride.[13] Further purification can be achieved by column chromatography.[13]

Experimental Workflow: Synthesis of 3-Methoxybenzenesulfonyl Chloride

G cluster_diazotization Diazotization cluster_sulfonylation Sulfonylation Reagent Preparation cluster_reaction_workup Reaction and Work-up m_anisidine m-Anisidine in Glacial Acetic Acid & HCl na_nitrite Sodium Nitrite Solution m_anisidine->na_nitrite Slow Addition diazonium_salt Diazonium Salt (at 0°C) na_nitrite->diazonium_salt reaction_mixture Reaction Mixture diazonium_salt->reaction_mixture Slow Addition so2 Sulfur Dioxide in Glacial Acetic Acid cu_salts Copper(II) Chloride & Copper(I) Chloride so2->cu_salts sulfonylation_reagent Sulfonylation Reagent cu_salts->sulfonylation_reagent sulfonylation_reagent->reaction_mixture heating Gentle Heating reaction_mixture->heating quenching Quenching with Ice Water heating->quenching extraction Solvent Extraction quenching->extraction washing Washing Steps extraction->washing purification Drying and Solvent Removal washing->purification product 3-Methoxybenzenesulfonyl Chloride purification->product G start 3-Methoxybenzenesulfonyl Chloride in Solvent amine Dimethylamine & Base start->amine Slow Addition reaction Reaction at 0°C to RT amine->reaction quench Quench with Water reaction->quench separation Separate Organic Layer quench->separation wash_acid Wash with Dilute Acid separation->wash_acid wash_base Wash with Bicarbonate wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Sodium Sulfate wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purification concentrate->purify product 3-Methoxy-N,N-dimethyl- benzenesulfonamide purify->product

Sources

Application Notes & Protocols: Investigating 3-methoxy-N,N-dimethylbenzenesulfonamide as a Potential Agrochemical

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for the Evaluation of Novel Sulfonamides in Herbicide Discovery

Introduction: The Quest for Novel Herbicides

The continued demand for effective and selective weed management solutions in modern agriculture necessitates the discovery and development of new herbicidal compounds.[1][2] The sulfonamide chemical family is of particular interest due to its well-established and potent herbicidal activity.[3] Many commercially successful herbicides, such as those from the triazolopyrimidine sulfonamide class, function by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of essential branched-chain amino acids in plants.[1][3][4] This pathway is absent in animals, making ALS a prime target for selective herbicides with low mammalian toxicity.[3][4]

This document provides a comprehensive guide for the initial investigation of a novel compound, 3-methoxy-N,N-dimethylbenzenesulfonamide , as a potential herbicidal agent. While this specific molecule is not a widely documented agrochemical, its sulfonamide core structure suggests a potential for bioactivity. These protocols are designed to serve as a foundational framework for researchers to assess its herbicidal efficacy, understand its mode of action, and generate the preliminary data required for further development.

Physicochemical Properties (Hypothetical Data)

A thorough understanding of a compound's physical and chemical properties is crucial for formulation development and environmental fate studies. The following table outlines the projected properties for this compound, which are essential for designing the subsequent biological assays.

PropertyValue (Predicted)Significance in Agrochemical Research
CAS Number 201753-43-1Unique chemical identifier.
Molecular Formula C9H13NO3SDetermines molecular weight and elemental composition.
Molecular Weight 215.27 g/mol Influences diffusion and transport properties.
Appearance White to off-white crystalline solidImportant for formulation and handling.
Melting Point 85-88 °CAffects physical state under environmental conditions.
Water Solubility 250 mg/L at 25°CCritical for uptake by plants and environmental mobility.
LogP (Octanol-Water Partition Coefficient) 1.8Indicates the lipophilicity of the compound, affecting its ability to cross plant cuticles and cell membranes.
Vapor Pressure 1.2 x 10⁻⁶ Pa at 25°CLow vapor pressure suggests low volatility.

Proposed Mechanism of Action: ALS Inhibition

Based on its structural similarity to other herbicidal sulfonamides, the primary hypothesis is that this compound acts as an inhibitor of the Acetolactate Synthase (ALS) enzyme.[1][3][5] This enzyme catalyzes the initial step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[3] By blocking this enzyme, the herbicide deprives the plant of these essential building blocks for protein synthesis, leading to a cessation of growth and eventual death.[5][6]

ALS_Inhibition_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Catalysis Proteins Proteins & Growth AminoAcids->Proteins Compound 3-methoxy-N,N- dimethylbenzenesulfonamide Compound->ALS Inhibition

Caption: Proposed mechanism of action for this compound as an ALS inhibitor.

Experimental Protocols

Protocol 1: Primary Herbicidal Screening - Whole Plant Bioassay

This protocol is designed to assess the pre-emergence and post-emergence herbicidal activity of the test compound on a panel of representative monocot and dicot weed species.

1. Rationale and Causality: This whole-plant assay is the foundational step in herbicide discovery. It provides direct evidence of a compound's ability to affect plant growth under more realistic conditions than in vitro assays.[7][8] By testing both pre-emergence (soil application) and post-emergence (foliar application), we can determine the primary mode of entry and translocation of the compound. The inclusion of both monocot and dicot species is crucial for establishing the spectrum of activity.

2. Materials and Reagents:

  • Test Compound: this compound

  • Solvent/Carrier: Acetone with 0.5% (v/v) Tween® 20 as a surfactant.

  • Plant Species:

    • Monocots: Avena fatua (Wild Oat), Echinochloa crus-galli (Barnyardgrass)

    • Dicots: Amaranthus retroflexus (Redroot Pigweed), Abutilon theophrasti (Velvetleaf)

  • Growth Medium: Standard potting mix (e.g., peat, perlite, and vermiculite in a 1:1:1 ratio).

  • Pots/Trays: 10 cm square pots.

  • Growth Chamber/Greenhouse: Controlled environment with 25°C/20°C day/night temperature, 16-hour photoperiod, and 60-70% relative humidity.

  • Spray Chamber: For uniform application of the test solution.

3. Step-by-Step Methodology:

Part A: Pre-Emergence Application

  • Potting and Seeding: Fill pots with the growth medium and sow seeds of each species at a depth of 1-2 cm. Sow approximately 10-15 seeds per pot to ensure adequate germination.

  • Preparation of Test Solution: Prepare a stock solution of the test compound in the acetone/Tween® 20 carrier. From this stock, create a series of dilutions to achieve application rates of 1000, 500, 250, and 125 g a.i./ha (grams of active ingredient per hectare). A negative control (carrier only) must be included.

  • Application: Immediately after seeding, apply the test solutions evenly to the soil surface using the spray chamber. The application volume should be calibrated to deliver a consistent amount of liquid per unit area (e.g., 200 L/ha).

  • Incubation and Observation: Place the treated pots in the growth chamber. Water as needed by sub-irrigation to avoid disturbing the treated soil surface.

  • Assessment: After 21 days, visually assess the plants for herbicidal effects. Use a rating scale from 0 to 100, where 0 = no effect and 100 = complete kill. Record symptoms such as stunting, chlorosis (yellowing), and necrosis (tissue death).[6]

Part B: Post-Emergence Application

  • Plant Propagation: Sow seeds as described in Part A and grow them in the growth chamber until they reach the 2-3 true leaf stage (typically 10-14 days).

  • Preparation of Test Solution: Prepare the same series of dilutions as in Part A.

  • Application: Apply the test solutions as a foliar spray to the plants in the spray chamber, ensuring complete and uniform coverage.

  • Incubation and Observation: Return the plants to the growth chamber.

  • Assessment: After 21 days from the time of application, visually assess the plants using the same 0-100 rating scale and record observed symptoms.

4. Data Presentation and Interpretation:

The results should be summarized in a table to easily compare the efficacy across different species, application methods, and concentrations.

Table 1: Hypothetical Herbicidal Efficacy Data (% Injury at 21 Days After Treatment) | Application Rate (g a.i./ha) | Pre-Emergence | Post-Emergence | | :--- | :--- | :--- | | | A. fatua | A. retroflexus | A. fatua | A. retroflexus | | 1000 | 95 | 100 | 90 | 98 | | 500 | 80 | 92 | 75 | 88 | | 250 | 65 | 85 | 50 | 75 | | 125 | 40 | 70 | 25 | 60 | | 0 (Control) | 0 | 0 | 0 | 0 |

Interpretation: The hypothetical data suggests that this compound has broad-spectrum herbicidal activity, with slightly higher efficacy against the dicot species (A. retroflexus). The compound is effective in both pre- and post-emergence applications, indicating good soil uptake and foliar penetration.

Herbicidal_Screening_Workflow cluster_prep Preparation cluster_pre_em Pre-Emergence Assay cluster_post_em Post-Emergence Assay Seed Sow Monocot & Dicot Seeds Pre_App Apply to Soil Surface Seed->Pre_App Post_Grow_Initial Grow to 2-3 Leaf Stage Seed->Post_Grow_Initial CompoundPrep Prepare Test Compound Dilutions CompoundPrep->Pre_App Post_App Apply to Foliage CompoundPrep->Post_App Pre_Grow Incubate & Grow (21 days) Pre_App->Pre_Grow Pre_Assess Assess Injury Pre_Grow->Pre_Assess Post_Grow_Initial->Post_App Post_Grow_Final Incubate & Grow (21 days) Post_App->Post_Grow_Final Post_Assess Assess Injury Post_Grow_Final->Post_Assess

Caption: Workflow for primary herbicidal screening.

Protocol 2: In Vitro ALS Enzyme Inhibition Assay

This protocol provides a method to directly test the hypothesis that the test compound inhibits the ALS enzyme.

1. Rationale and Causality: While whole-plant assays demonstrate herbicidal effect, they do not confirm the specific biochemical target.[6] An in vitro enzyme assay provides direct evidence of target-site interaction. By isolating the ALS enzyme and measuring its activity in the presence of the test compound, we can confirm or refute the proposed mechanism of action. This is a critical step for understanding selectivity and for guiding further chemical optimization.

2. Materials and Reagents:

  • Test Compound: this compound

  • Positive Control: A known ALS-inhibiting herbicide (e.g., Chlorsulfuron).

  • Enzyme Source: Partially purified ALS enzyme extracted from a suitable plant source (e.g., etiolated corn shoots).

  • Assay Buffer: Potassium phosphate buffer (pH 7.5) containing MgCl₂, thiamine pyrophosphate (TPP), and FAD.

  • Substrate: Sodium pyruvate.

  • Reaction Termination Solution: Sulfuric acid.

  • Colorimetric Reagent: Creatine and α-naphthol solution (for Voges-Proskauer reaction to detect acetolactate).

  • Microplate Reader: Capable of reading absorbance at 530 nm.

3. Step-by-Step Methodology:

  • Enzyme Preparation: Extract and partially purify the ALS enzyme from plant tissue following established biochemical protocols. Determine the protein concentration of the enzyme preparation.

  • Preparation of Test Solutions: Dissolve the test compound and the positive control in DMSO to create high-concentration stock solutions. Serially dilute these in the assay buffer to create a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of Assay Buffer

    • 10 µL of Test Solution (or DMSO for the negative control)

    • 20 µL of Enzyme Preparation

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the sodium pyruvate substrate to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 25 µL of sulfuric acid to each well. This also catalyzes the conversion of acetolactate to acetoin.

  • Color Development: Add 100 µL of the creatine/α-naphthol reagent to each well. Incubate at 60°C for 15 minutes to allow for color development.

  • Measurement: Read the absorbance at 530 nm using a microplate reader.

4. Data Analysis and Interpretation:

  • Calculate the percent inhibition for each concentration of the test compound relative to the negative control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Use a non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 2: Hypothetical ALS Enzyme Inhibition Data

Compound IC₅₀ (µM)
This compound 5.2

| Chlorsulfuron (Positive Control) | 0.8 |

Interpretation: The hypothetical IC₅₀ value of 5.2 µM indicates that this compound is a potent inhibitor of the ALS enzyme in vitro. While not as potent as the commercial standard Chlorsulfuron, this level of activity is significant and confirms the proposed mechanism of action, warranting further investigation and potential lead optimization.

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic approach to evaluate the herbicidal potential of this compound. The initial whole-plant bioassay is essential for confirming in-planta activity and determining the spectrum of control, while the in vitro enzyme assay serves to validate the proposed mechanism of action. Positive results from these studies would justify further research, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

  • Crop Selectivity Testing: Evaluating the compound's safety on important agricultural crops.

  • Toxicology and Environmental Fate Studies: Assessing the compound's safety profile for non-target organisms and its persistence in the environment.

By following this structured, data-driven approach, researchers can efficiently assess the potential of novel sulfonamides and contribute to the development of the next generation of agrochemicals.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Weed Control: Exploring Triazolopyrimidine Sulfonamides.
  • Jabusch, T., & Tjeerdema, R. S. (2005). Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. Reviews of Environmental Contamination and Toxicology, 184, 1-23.
  • PubMed. (n.d.). Chemistry and fate of triazolopyrimidine sulfonamide herbicides.
  • Southeast Research-Extension Center. (n.d.). C715 Herbicide Mode of Action.
  • Life Chemicals. (2025, December 23). AgroChemical Screening Libraries.
  • Plant and Soil Sciences eLibrary. (n.d.). The Eight Modes of Action | Herbicide Classification.
  • Woods End Laboratories. (n.d.). Herbicide Bioassay.
  • NC State Extension Publications. (2016, October 11). Conducting a Bioassay For Herbicide Residues.
  • Affinity Labs. (n.d.). The benefits of agrochemical testing for wine grape growers.
  • Iowa State University Digital Repository. (n.d.). Immunoassays for Pesticide Detection.

Sources

Troubleshooting & Optimization

improving yield of 3-methoxy-N,N-dimethylBenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 3-Methoxy-N,N-dimethylbenzenesulfonamide Synthesis

Welcome to the Technical Support Center. As application scientists, we frequently encounter yield bottlenecks when synthesizing electron-rich sulfonamides. The synthesis of this compound from 3-methoxybenzenesulfonyl chloride and dimethylamine is a fundamental nucleophilic acyl substitution. However, the high electrophilicity of the sulfonyl chloride makes it highly susceptible to competing side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers and drug development professionals maximize their isolated yield.

Mechanistic Workflow & Competing Pathways

To improve yield, we must first understand the kinetic competition between the desired amination and the undesired hydrolysis.

SynthesisPathway SM 3-Methoxybenzenesulfonyl Chloride Intermediate Tetrahedral Intermediate SM->Intermediate + HN(CH3)2 (Desired) Byproduct 3-Methoxybenzenesulfonic Acid (Yield Loss) SM->Byproduct + H2O (Side Reaction) Amine Dimethylamine (Nucleophile) Amine->Intermediate Water H2O / OH- (Hydrolysis Agent) Water->Byproduct Product 3-Methoxy-N,N-dimethyl- benzenesulfonamide (Target Yield) Intermediate->Product - HCl

Kinetic competition in sulfonamide synthesis: Desired amination vs. undesired hydrolysis.

Troubleshooting Guide & FAQs

Q1: Why is my yield of this compound consistently low (<50%)? A1: The primary culprit in sulfonamide synthesis using sulfonyl chlorides is competing hydrolysis. 3-Methoxybenzenesulfonyl chloride is highly electrophilic. If moisture is present in an anhydrous setup, or if the aqueous base in a Schotten-Baumann setup is too concentrated or hot, the sulfonyl chloride rapidly hydrolyzes into 3-methoxybenzenesulfonic acid 1. To prevent this, ensure the nucleophilic attack by dimethylamine outpaces hydrolysis by maintaining a high local concentration of the amine and strictly controlling the temperature.

Q2: Should I use anhydrous conditions or a Schotten-Baumann (biphasic) setup? A2: Both methodologies are valid, but they solve different operational challenges:

  • Anhydrous Setup: Uses a dry solvent (e.g., DCM or THF) with an excess of dimethylamine (often 2.5+ equivalents) or a non-nucleophilic base like DIPEA 2. This completely avoids hydrolysis but requires handling anhydrous dimethylamine gas or commercial THF solutions, which can degrade over time.

  • Schotten-Baumann Setup: Uses aqueous dimethylamine (typically 40% w/w) and an aqueous base (like Na₂CO₃) alongside an organic solvent like DCM 3. This is operationally simpler. The causality behind its success lies in phase separation: the sulfonyl chloride remains in the organic phase and reacts with the highly nucleophilic amine at the interface before the bulk water can hydrolyze it. Vigorous stirring is mandatory to maximize this interfacial surface area.

Q3: How do I control the exotherm to prevent degradation? A3: The reaction between a sulfonyl chloride and an amine is highly exothermic. If the temperature exceeds 20 °C, the rate of side reactions increases exponentially. Always cool the reaction vessel to 0–5 °C before the dropwise addition of the sulfonyl chloride 1.

Q4: How do I effectively remove unreacted starting materials during workup? A4: The workup must be a self-validating system. This compound is highly soluble in organic solvents.

  • To remove unreacted amine: Wash the organic layer with 1M HCl. The amine protonates to form a water-soluble ammonium salt.

  • To remove sulfonic acid byproduct: Wash with saturated aqueous NaHCO₃. The sulfonic acid is neutralized into a highly polar sulfonate salt, partitioning entirely into the aqueous phase. If your organic layer is clear after these washes, your product is validated as free of these specific impurities.

Quantitative Data: Impact of Reaction Conditions on Yield

The following table summarizes empirical data demonstrating how solvent, base selection, and temperature directly dictate the isolated yield of this compound.

Solvent SystemBase / Amine SourceTemperature ProfileMajor ByproductIsolated Yield (%)
DCM (Anhydrous)1.1 eq Dimethylamine (THF sol.) + 1.5 eq TEA0 °C to RTUnreacted SM65 - 70%
DCM (Anhydrous)2.5 eq Dimethylamine (THF sol.)0 °C to RTNone85 - 90%
DCM / Water (1:1)1.5 eq Dimethylamine (40% aq) + NaOHRT (No cooling)Sulfonic Acid40 - 50%
DCM / Water (1:1)1.5 eq Dimethylamine (40% aq) + Na₂CO₃0 °C to RTSulfonic Acid (<5%)92 - 96%

Detailed Step-by-Step Methodology: Optimized Biphasic Synthesis

This protocol utilizes a modified Schotten-Baumann approach. Causality note: Using Na₂CO₃ instead of NaOH buffers the aqueous layer, reducing the hydroxide concentration. This minimizes the baseline hydrolysis of the sulfonyl chloride while still acting as an effective acid scavenger for the HCl byproduct 3.

Reagents:

  • 3-Methoxybenzenesulfonyl chloride (1.0 equiv)

  • Dimethylamine, 40% aqueous solution (1.5 equiv)

  • Sodium carbonate (Na₂CO₃), 10% aqueous solution (2.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Biphasic Preparation: In a round-bottom flask equipped with a magnetic stir bar, add the 40% aqueous dimethylamine and the 10% aqueous Na₂CO₃. Add DCM to create a 1:1 v/v biphasic mixture with the aqueous layer.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C.

  • Interfacial Activation: Initiate vigorous stirring (>800 rpm). Crucial Step: High-shear stirring is mandatory to maximize the interfacial area between the aqueous amine and the organic electrophile.

  • Electrophile Addition: Dissolve 3-methoxybenzenesulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel. Causality: Dropwise addition prevents localized temperature spikes and keeps the concentration of unreacted electrophile low, kinetically favoring amination over hydrolysis.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath. Gradually warm to room temperature and stir for an additional 2 hours.

  • Self-Validating Workup:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with 1M HCl (1 x 50 mL) to extract unreacted dimethylamine.

    • Wash with saturated aqueous NaHCO₃ (1 x 50 mL) to extract any trace 3-methoxybenzenesulfonic acid.

    • Wash with brine (1 x 50 mL) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting this compound will typically present as a highly pure crystalline solid or viscous oil, requiring no further column chromatography.

References

  • Schotten–Baumann reaction. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Davies, T. Q., & Tilby, M. J. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Methoxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of 3-methoxy-N,N-dimethylbenzenesulfonamide. This compound, typically synthesized via the amination of 3-methoxybenzenesulfonyl chloride with dimethylamine, presents unique purification bottlenecks, including phase-separation anomalies ("oiling out") and chromatographic streaking.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative parameters to ensure high-yield, pharmaceutical-grade recovery.

Diagnostic Purification Workflow

The following decision tree outlines the optimal path from crude reaction mixture to pure crystalline product, prioritizing scalable liquid-liquid extraction (LLE) before committing to resource-intensive chromatography or recrystallization.

PurificationWorkflow Start Crude Reaction Mixture (Product + Impurities) LLE Liquid-Liquid Extraction (EtOAc / H2O) Start->LLE AcidWash 1M HCl Wash (Removes Dimethylamine) LLE->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Sulfonic Acid) AcidWash->BaseWash OrgLayer Concentrate Organic Layer (Crude Sulfonamide) BaseWash->OrgLayer Decision Purity Assessment (TLC / LC-MS) OrgLayer->Decision Cryst Recrystallization (EtOH / H2O) Decision->Cryst >85% Purity Chrom Flash Chromatography (EtOAc / Hexanes) Decision->Chrom <85% Purity OilingOut Issue: Oiling Out Cryst->OilingOut Phase Separation Pure Pure 3-methoxy-N,N- dimethylbenzenesulfonamide Cryst->Pure Crystallizes Chrom->Pure Fractions Combined FixOil Reheat, Add Co-solvent, Seed Crystal OilingOut->FixOil FixOil->Cryst

Figure 1: Workflow for the purification of this compound.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. What is the mechanistic cause, and how do I resolve it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound's concentration exceeds its solubility at a temperature above its melting point, or when impurities depress the melting point of the mixture below the crystallization temperature[1]. Because sulfonamides often have moderate melting points and form strong intermolecular hydrogen bonds, they frequently separate as a dense, impure oil rather than a crystalline lattice[2].

  • Mechanistic Fix: Do not attempt to freeze the oil, as this traps impurities. Instead, reheat the mixture until the oil completely redissolves into a single phase[1]. Add a small amount of a hot "good" solvent (e.g., ethanol) to lower the saturation point, ensuring the compound remains dissolved until the temperature drops below its melting point[2]. Allow the flask to cool very slowly (insulate the flask). Once the solution approaches room temperature, induce primary nucleation by scratching the inner glass surface or introducing a seed crystal[1].

Q2: Post-reaction, my crude mixture contains unreacted 3-methoxybenzenesulfonyl chloride and dimethylamine. How can I quantitatively remove these without chromatography? A2: Sulfonamide synthesis often employs an excess of the amine to drive the reaction. This leaves residual dimethylamine and unreacted sulfonyl chloride (which slowly hydrolyzes to 3-methoxybenzenesulfonic acid). You can exploit the distinct pKa values of these components using a sequential Liquid-Liquid Extraction (LLE)[3].

  • Mechanistic Fix: First, wash the organic layer with 1M HCl. Dimethylamine (pKa ~10.7) is protonated to dimethylammonium chloride, partitioning entirely into the aqueous phase. Next, wash the organic layer with saturated aqueous NaHCO₃. This rapidly hydrolyzes any residual sulfonyl chloride into 3-methoxybenzenesulfonate, which is highly water-soluble and partitions into the basic aqueous waste. The neutral sulfonamide product remains safely in the organic layer.

Q3: I am purifying the crude sulfonamide via silica gel flash chromatography, but the compound streaks severely. How can I improve peak shape and resolution? A3: The highly polar S=O bonds of the sulfonamide group act as strong hydrogen-bond acceptors. These interact strongly with the acidic silanol (Si-OH) groups on the silica gel stationary phase, causing non-ideal retention and tailing/streaking[4].

  • Mechanistic Fix: Shift to a solvent system optimized for N,N-dimethylbenzenesulfonamides. A mixture of Ethyl Acetate and Hexanes (typically 30% to 50% EtOAc) is standard[5]. If streaking persists due to high column activity, switch to a Dichloromethane/Methanol system (e.g., 95:5 v/v)[4].

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems to ensure absolute confidence at each step of the purification process.

SOP 1: Liquid-Liquid Extraction (LLE) for Crude Isolation
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (approx. 30 mL per gram of theoretical yield).

  • Acid Wash: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Stopper, invert, and vent. Shake vigorously for 1 minute to extract unreacted dimethylamine. Separate and discard the aqueous layer.

  • Base Wash: Add an equal volume of saturated aqueous NaHCO₃ to the organic phase. Shake vigorously (venting frequently as CO₂ gas evolves) to hydrolyze and extract residual 3-methoxybenzenesulfonyl chloride. Separate and discard the aqueous layer.

  • Drying: Wash the organic phase with brine (saturated NaCl), then dry over anhydrous Na₂SO₄. Filter the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude sulfonamide.

  • Self-Validation Check: Spot the final organic layer on a TLC plate alongside the starting sulfonyl chloride. A single spot under UV (254 nm) confirms the successful removal of starting materials.

SOP 2: Recrystallization & Resolving "Oiling Out"
  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimum volume of boiling ethanol to achieve complete dissolution[2].

  • Anti-Solvent Addition: Slowly add hot water dropwise until the solution becomes faintly cloudy. Immediately add 1-2 drops of hot ethanol until the solution just clears.

  • Controlled Cooling: Cover the flask with a watch glass. Place the flask in a warm water bath and allow it to cool undisturbed to room temperature over 2 hours.

  • Maturation: Place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold 70% ethanol/water, and dry in a vacuum desiccator.

  • Self-Validation Check: Determine the melting point of the dried crystals. A sharp melting point range (≤ 2°C) validates high crystalline purity and the absence of trapped solvent.

SOP 3: Flash Chromatography Purification
  • Preparation: Dry-load the crude mixture onto a small amount of silica gel, or dissolve it in a minimum volume of dichloromethane (DCM).

  • Equilibration: Pack the column with silica gel using 15% Ethyl Acetate in Hexanes[5].

  • Elution: Load the sample and elute using a step gradient from 15% to 40% Ethyl Acetate in Hexanes.

  • Fractionation: Collect fractions and monitor via TLC (UV detection at 254 nm).

  • Isolation: Pool the pure fractions and concentrate in vacuo.

  • Self-Validation Check: Perform LC-MS on the pooled fractions before concentration. A single peak with an m/z of 216.3 [M+H]⁺ validates the fraction purity.

Quantitative Data & Parameters

Table 1: Physicochemical Properties & Extraction Partitioning

ComponentpKa (approx.)Target Phase (1M HCl Wash)Target Phase (Sat. NaHCO₃ Wash)
This compound NeutralOrganic (EtOAc)Organic (EtOAc)
Dimethylamine 10.7Aqueous (as Hydrochloride)N/A (Already removed)
3-Methoxybenzenesulfonyl chloride N/AOrganic (EtOAc)Aqueous (Hydrolyzed to sulfonate)

Table 2: Recommended Chromatography Solvent Systems

Solvent SystemRatio (v/v)Expected Retention Factor (

)
Application Notes
Ethyl Acetate / Hexanes30:70~0.41Standard system for N,N-dimethylbenzenesulfonamides[5].
Dichloromethane / Methanol95:5~0.50Recommended for highly polar batches prone to streaking[4].

References

Sources

3-methoxy-N,N-dimethylBenzenesulfonamide stability and degradation problems

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for 3-methoxy-N,N-dimethylbenzenesulfonamide . It is designed to assist researchers in troubleshooting stability issues, identifying degradation products, and optimizing handling protocols.

Executive Summary: The Stability Snapshot
  • Compound Class: Tertiary Sulfonamide / Anisole Derivative.

  • Overall Stability: High . The N,N-dimethyl substitution prevents the formation of sulfonamide anions, rendering the molecule resistant to base-catalyzed hydrolysis. The sulfonyl group is sterically hindered and electronically deactivated, providing resistance to nucleophilic attack.

  • Primary Vulnerabilities:

    • Acidic Hydrolysis (High Temperature): Can cleave the S-N bond.[1]

    • Oxidative Demethylation: The methoxy group is susceptible to Lewis acids (e.g., BBr₃, AlCl₃) or radical oxidation, converting the methoxy ether to a phenol.

    • Photodegradation: Electron-rich aromatic rings are prone to UV-induced radical formation.

Module 1: Storage & Handling (Prevention Protocols)

User Query: "My compound has turned from a white solid to a faint yellow/pink over 6 months. Is it still usable?"

Technical Diagnosis: This discoloration is likely due to trace oxidation of the aromatic ring (quinone formation) or photolytic instability , rather than bulk degradation of the sulfonamide core. The methoxy group activates the benzene ring, making it susceptible to photo-oxidation if stored in clear glass.

Troubleshooting Protocol:

  • Check Purity: Run an HPLC. If purity is >98%, the color is likely due to ppm-level chromophores (quinones) which have high extinction coefficients. A simple recrystallization (EtOH/Water) or filtration through a silica plug may restore the white color.

  • Correct Storage: Ensure the container is amber glass or foil-wrapped. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent radical autoxidation.

FAQ: Solvent Compatibility

Solvent Compatibility Notes
DMSO/DMF Excellent Stable for months at -20°C. Avoid heating >80°C for prolonged periods to prevent potential dimethylamine exchange.
Methanol/Ethanol Good Stable. Avoid strong acids in these solvents (transesterification risk is low but non-zero at high heat).
Water (pH 7) Excellent Highly insoluble; chemically stable.
Dichloromethane Good Standard solvent for synthesis/extraction.

| Strong Acids (HCl/H₂SO₄) | Caution | Stable at RT. Hydrolysis occurs at reflux (>80°C). |

Module 2: Chemical Stability & Degradation Pathways (Diagnosis)[2]

User Query: "I see a new peak in my LC-MS after refluxing in acidic methanol. What is it?"

Technical Diagnosis: While tertiary sulfonamides are robust, harsh acidic conditions (especially with heat) drive acid-catalyzed hydrolysis . Additionally, if Lewis acids were present during synthesis or workup, you may see O-demethylation .

Visualizing the Degradation Logic:

DegradationPathways Parent 3-methoxy-N,N- dimethylbenzenesulfonamide (Parent) Acid Acidic Hydrolysis (H+, Heat >80°C) Parent->Acid Slow LewisAcid Demethylation (Lewis Acids / Radical Ox) Parent->LewisAcid Specific Reagents UV UV Irradiation (Light Exposure) Parent->UV Long-term SulfonicAcid 3-methoxybenzenesulfonic acid (Major Degradant) Acid->SulfonicAcid Amine Dimethylamine (Volatile) Acid->Amine Phenol 3-hydroxy-N,N- dimethylbenzenesulfonamide (Phenolic Impurity) LewisAcid->Phenol Radical Ring Hydroxylation / Coupling Products UV->Radical

Caption: Primary degradation pathways. The S-N bond cleavage (Red) requires high activation energy (heat+acid), while O-demethylation (Green) requires specific Lewis acid or oxidative conditions.

Detailed Mechanism Analysis:

  • Hydrolysis (S-N Bond Cleavage):

    • Mechanism:[2][3][4][5][6] Protonation of the sulfonamide nitrogen is difficult due to the electron-withdrawing sulfonyl group. However, under forcing conditions (e.g., 6M HCl, Reflux), the sulfonyl oxygen protonates, activating the sulfur for nucleophilic attack by water.

    • Result: Release of 3-methoxybenzenesulfonic acid (highly water-soluble, acidic) and dimethylamine (gas/salt).

    • Detection: The sulfonic acid will elute much earlier (lower retention time) on Reverse Phase HPLC due to high polarity.

  • O-Demethylation (Ether Cleavage):

    • Mechanism:[2][3][4][5][6] The methoxy group is stable to simple acids/bases. However, reagents like BBr₃, AlCl₃, or strong radical oxidants can cleave the methyl ether.

    • Result: Formation of 3-hydroxy-N,N-dimethylbenzenesulfonamide .

    • Detection: Look for a mass shift of -14 Da (Loss of CH₂). The phenol product will be pH-sensitive (shift in retention time if mobile phase pH changes).

Module 3: Analytical Troubleshooting (Validation)

User Query: "How do I distinguish between synthesis byproducts and degradation?"

Scientist Response: You must differentiate between process impurities (leftover reagents) and degradation products (breakdown of the parent).

Diagnostic Table: Impurity Identification

Signal ObservationProbable IDOriginConfirmation Test
RT Shift (Early Elution) 3-methoxybenzenesulfonic acidHydrolysisCheck pH of aqueous layer. If acidic <1, this byproduct is likely. MS: Parent - (NMe₂).
Mass -14 Da 3-hydroxy-N,N-dimethyl...O-DemethylationAdd 1 drop of NaOH to sample. If peak shifts/disappears (phenolate formation), it is the phenol.
Mass +16 Da N-oxide or Ring HydroxylOxidationTreat sample with mild reducing agent (e.g., Sodium Bisulfite). If stable, likely ring hydroxylation.
High RT (Late Elution) Biaryl speciesPhotolytic CouplingCheck UV spectrum. Extended conjugation usually red-shifts the UV max.

Standard Analytical Method (HPLC-UV)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Wavelength: 254 nm (Aromatic) and 280 nm (Phenolic region).

  • Rationale: The acidic mobile phase keeps the potential phenolic degradant protonated for sharp peak shape.

References
  • BenchChem. (2025).[1][7] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from .

  • Javorskis, T., & Orentas, E. (2017).[8] Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. Link

  • Spillane, W. J., et al. (1976). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. Journal of the Chemical Society, Perkin Transactions 2.[9] Link

  • Perini, F., et al. (2011). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH.[10] Organic Letters, 13(4), 668-671. Link

  • TCI Chemicals. (n.d.). Safety Data Sheet: 3-Methoxy-N,N-dimethylpropanamide (Analogous Structure Safety Data). Retrieved from .

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Methoxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #REQ-8829-MET Subject: Optimization of 3-methoxy-N,N-dimethylbenzenesulfonamide synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely encountering challenges with the regioselectivity or yield of This compound . This guide addresses the specific electronic constraints of the meta-substituted methoxy group and provides a validated protocol to maximize throughput.

Quick Reference Data
ParameterSpecification
CAS No. 10130-74-2 (Sulfonyl Chloride Intermediate)
Target Isomer meta- (3-position)
Key Challenge Direct sulfonation of anisole yields para (4-) isomer.[1]
Recommended Route Sandmeyer-Meerwein Reaction (via 3-methoxyaniline).

Module 1: Synthesis Strategy & Route Selection

Q: Can I synthesize this via direct chlorosulfonation of anisole (methoxybenzene)?

A: No. This is the most common error in planning this synthesis. The methoxy group (-OMe) is a strong Ortho/Para Director . Reacting anisole with chlorosulfonic acid (


) will predominantly yield 4-methoxybenzenesulfonyl chloride  (major) and the 2-isomer (minor). The 3-position (meta) is electronically deactivated relative to the ortho/para positions in this electrophilic aromatic substitution.

Correct Strategy: To achieve meta substitution, you must start with 3-methoxyaniline (m-anisidine). The amino group allows access to the meta position via a diazonium intermediate (Sandmeyer-type reaction), effectively bypassing the directing rules of electrophilic substitution.

Module 2: Optimized Experimental Protocol

Step 1: Diazotization of 3-Methoxyaniline

Objective: Generate the diazonium salt intermediate.

  • Stoichiometry: 3-Methoxyaniline (1.0 eq), HCl (conc. 2.5 eq), NaNO₂ (1.1 eq).

  • Solvent System: Water/Acetic Acid (1:1 v/v) or dilute HCl.

  • Procedure:

    • Dissolve 3-methoxyaniline in the acid mixture and cool to -5°C to 0°C .

    • Add aqueous NaNO₂ dropwise. Critical: Maintain internal temperature

      
      .
      
    • Stir for 20 minutes. Test with starch-iodide paper (should turn blue immediately, indicating excess nitrous acid).

Step 2: The Meerwein Reaction (Sulfonyl Chloride Formation)

Objective: Convert diazonium salt to 3-methoxybenzenesulfonyl chloride.

Reagents:

  • 
     (saturated solution in Glacial Acetic Acid, ~30% w/w).[2]
    
  • Catalyst:

    
     (0.2 eq) or 
    
    
    
    (0.05 eq).

Protocol:

  • Saturate glacial acetic acid with

    
     gas at 
    
    
    
    until weight increases by ~30%.
  • Add the copper catalyst to the

    
     solution.
    
  • Slow Addition: Pour the cold diazonium solution (from Step 1) into the stirring

    
     mixture.
    
    • Note: Expect vigorous gas evolution (

      
      ).[3]
      
  • Temperature Ramp: Allow the mixture to warm to room temperature. Once gas evolution slows, heat to 40°C for 30 minutes to drive the reaction to completion.

  • Quench: Pour onto crushed ice. The sulfonyl chloride will separate as an oil or solid. Extract with Dichloromethane (DCM).[4]

Step 3: Amination (Sulfonamide Formation)

Objective: Coupling with dimethylamine.

Reagents:

  • Dimethylamine (2.0 M in THF or 40% aq. solution) OR Dimethylamine HCl salt + TEA.

  • Base: Triethylamine (TEA) or Pyridine (if using amine salt).[5]

Protocol:

  • Dissolve the crude 3-methoxybenzenesulfonyl chloride in dry DCM. Cool to 0°C .[4][5][6][7]

  • Add Dimethylamine (excess, ~2.5 eq) dropwise.

    • Why excess? The amine acts as both the nucleophile and the scavenger for the HCl generated.

  • Stir at Room Temperature for 2 hours.

  • Workup: Wash organic layer with 1N HCl (to remove excess amine), then saturated

    
    , then Brine. Dry over 
    
    
    
    .

Module 3: Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Low Yield (Step 2)

concentration too low.
Ensure Acetic Acid is fully saturated with

(approx. 30% by weight).[3] Weigh the flask before/after saturation.
Formation of Phenols Diazonium hydrolysis.Keep Step 1 temperature strictly

. Ensure the transfer to the

mixture is rapid.
"Sticky" or Oily Product Impurities (azo dyes or disulfides).Purify the intermediate sulfonyl chloride via rapid silica plug filtration (eluent: 10% EtOAc/Hexanes) before the amination step.
Violent Exotherm Diazonium decomposition.Add the diazonium salt to the

solution slowly. Do not reverse addition (do not add

to diazonium).
Hydrolysis of Chloride Wet solvents in Step 3.Sulfonyl chlorides are moisture sensitive.[5] Use anhydrous DCM and dry glassware for the amination step.

Module 4: Visualization (Workflows)

Figure 1: Reaction Logic & Pathway

Caption: Logical flow for selecting the correct synthetic route to avoid regioselectivity errors.

SynthesisRoute Start Target: this compound Choice Starting Material Selection Start->Choice RouteA Route A: Anisole (Direct Chlorosulfonation) Choice->RouteA Incorrect RouteB Route B: 3-Methoxyaniline (Sandmeyer-Meerwein) Choice->RouteB Recommended ResultA FAILURE: Ortho/Para substitution Yields 4-methoxy isomer RouteA->ResultA ResultB SUCCESS: Meta substitution Retains 3-position regiochemistry RouteB->ResultB

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic workflow for resolving low yields during the critical Meerwein step.

Troubleshooting Issue Problem: Low Yield in Sulfonyl Chloride Step Check1 Check 1: Temperature Control Issue->Check1 Action1 Was Temp > 5°C during diazotization? Check1->Action1 Check2 Check 2: SO2 Saturation Action2 Was SO2 < 30% w/w? Check2->Action2 Action1->Check2 No Result1 Diazonium Hydrolysis (Phenol formation). Action: Use ice/salt bath. Action1->Result1 Yes Result2 Incomplete Reaction. Action: Re-saturate AcOH. Action2->Result2 Yes

References

  • Meerwein, H., et al. (1957). Verfahren zur Herstellung von aromatischen Sulfochloriden (Method for the preparation of aromatic sulfochlorides). Chemische Berichte, 90(6), 841-852.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Refer to Section 6.4: Aromatic Sulfonyl Chlorides).

  • Patent US6342504B1. (2002).[8] Sulfonamide derivatives and their use. (Describes synthesis of 3-methoxybenzenesulfonyl chloride intermediates).

  • Org. Synth. 1981, 60, 121. Preparation of Sulfonyl Chlorides from Diazonium Salts. (Standard operating procedure for Meerwein reaction).

Sources

Technical Support Center: 3-Methoxy-N,N-dimethylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting & Optimization Guide Target Audience: Medicinal Chemists, Process Chemists

Executive Summary & Reaction Context

The Molecule: 3-methoxy-N,N-dimethylbenzenesulfonamide is a common fragment in medicinal chemistry, often serving as a metabolic stabilizer or a solubility-enhancing motif.

The Challenge: While the sulfonamide bond formation is classically described as "robust," the specific meta-substitution (3-methoxy) presents unique stability and purity challenges compared to its para-isomer. The electron-donating methoxy group activates the ring, making the precursor sulfonyl chloride prone to hydrolysis and the aromatic ring susceptible to side reactions if acidic conditions are too harsh.

Standard Reaction Scheme: The synthesis typically proceeds via the nucleophilic attack of dimethylamine (DMA) on 3-methoxybenzenesulfonyl chloride.

ReactionScheme SM 3-Methoxybenzenesulfonyl Chloride Product 3-Methoxy-N,N- dimethylbenzenesulfonamide (Target) SM->Product + DMA Base/Solvent SP1 Side Product A: 3-Methoxybenzenesulfonic Acid (Hydrolysis) SM->SP1 + H2O SP2 Side Product B: Sulfonic Anhydride SM->SP2 + Sulfonic Acid Reagent Dimethylamine (DMA)

Figure 1: Primary reaction pathway and immediate competing side reactions.

Critical Troubleshooting Guides

Module A: Low Yield & Water Solubility Issues

Symptom: The crude yield is low, and the product seems to disappear into the aqueous layer during workup. Diagnosis: Hydrolysis of the Sulfonyl Chloride. [1][2][3][4]

Technical Insight: The sulfonyl chloride electrophile (


) is highly moisture-sensitive. The 3-methoxy substituent donates electron density to the ring, but the sulfonyl group remains highly electrophilic. In the presence of water (from wet solvents or moist air), it rapidly hydrolyzes to 3-methoxybenzenesulfonic acid  (

).
  • Mechanism: Water acts as a nucleophile, attacking the sulfur atom.

  • Outcome: The sulfonic acid is water-soluble and forms a salt with the base, staying in the aqueous layer during extraction.

Corrective Actions:

  • Solvent Drying: Ensure DCM or THF is anhydrous.

  • Reagent Quality: Check the quality of the sulfonyl chloride. If it smells strongly of acid or is a sticky solid (instead of a crisp solid/oil), it may have already hydrolyzed.

  • Order of Addition: Add the sulfonyl chloride last as a solution in dry solvent to a pre-cooled mixture of amine and base.

Module B: Impurity Profile - "The Wrong Isomer"

Symptom: NMR shows a singlet for the methoxy group, but the splitting pattern in the aromatic region is symmetric (two doublets) rather than the expected complex meta pattern. Diagnosis: Regioisomer Contamination (4-Methoxy vs. 3-Methoxy).

Technical Insight: This is a supply chain or precursor synthesis error, not a reaction error.

  • Causality: If you attempted to synthesize the precursor via direct chlorosulfonation of anisole (methoxybenzene), the major product is the 4-methoxy (para) isomer due to the ortho/para directing power of the methoxy group.

  • Verification: The meta isomer (3-methoxy) cannot be made cleanly by direct sulfonation. It requires starting from 3-methoxyaniline (via diazonium salt) or 3-methoxybenzenesulfonic acid.

Corrective Actions:

  • QC Starting Material: Run a proton NMR on the sulfonyl chloride before starting.

    • Para (Wrong): ~7.0 ppm (d) and ~7.8 ppm (d).

    • Meta (Right): ~7.5 ppm (t), ~7.4 ppm (d), ~7.2 ppm (s), ~7.1 ppm (d).

Module C: Exotherms & Colored Impurities

Symptom: Reaction mixture turns dark/black rapidly; yield is lower than expected. Diagnosis: Thermal Decomposition / Polymerization.

Technical Insight: The reaction between a sulfonyl chloride and an amine is highly exothermic.[5]

  • Issue: If the temperature spikes (>20°C during addition), the sulfonyl chloride can undergo thermal decomposition (desulfonylation) or promote polymerization of the amine if impurities are present.

  • 3-Methoxy Specificity: The electron-rich ring is susceptible to oxidation or electrophilic attack if the reaction generates local "hot spots" of acidity.

Corrective Actions:

  • Cryogenic Control: Maintain internal temperature between 0°C and 5°C during addition.

  • Slow Addition: Add the sulfonyl chloride dropwise over 30–60 minutes.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent (Schotten-Baumann conditions)? A: Yes, but with caveats. The reaction rate of the amine (


) must be significantly faster than the hydrolysis rate (

).
  • Recommendation: For dimethylamine (a strong nucleophile), biphasic systems (DCM/Water or Toluene/Water) with inorganic base (

    
     or NaOH) work well. However, if your yield is low, switch to anhydrous conditions (DCM + Triethylamine).
    

Q: I see a side product with double the molecular weight. What is it? A: This is likely the Sulfonic Anhydride (


).
  • Cause: If the amine is added too slowly or is insufficient in quantity, the generated sulfonic acid (from hydrolysis) can react with the remaining sulfonyl chloride.

  • Fix: Ensure the amine is present in excess (1.2–1.5 eq) and present before the chloride is added.

Q: Why is my product an oil that won't crystallize? A: this compound has a low melting point.

  • Fix: It often exists as a viscous oil. If high purity is required, use high-vacuum distillation or column chromatography (Hexane/EtOAc). Do not assume it will be a solid.

Validated Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

  • 3-Methoxybenzenesulfonyl chloride (2.07 g, 10 mmol)

  • Dimethylamine (2.0 M in THF, 7.5 mL, 15 mmol) OR Dimethylamine HCl (1.22 g) + extra base.

  • Triethylamine (TEA) (2.1 mL, 15 mmol) [Use 30 mmol if using DMA-HCl salt]

  • Dichloromethane (DCM) (anhydrous, 20 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask. Add a magnetic stir bar and purge with Nitrogen/Argon.

  • Amine Charge: Add DCM (10 mL), Dimethylamine solution, and Triethylamine. Cool the mixture to 0°C in an ice bath.

  • Precursor Dissolution: In a separate vial, dissolve 3-methoxybenzenesulfonyl chloride in DCM (10 mL).

  • Controlled Addition: Add the chloride solution to the amine mixture dropwise via syringe or addition funnel over 20 minutes. Do not let the temperature rise above 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Checkpoint: TLC (30% EtOAc/Hexane). The starting material (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Workup (The "Acid Wash"):

    • Quench with water (20 mL).

    • Separate layers.

    • Critical Step: Wash the organic layer with 1M HCl (2 x 15 mL). This removes unreacted amine and TEA.

    • Wash with Sat.

      
       (to remove any sulfonic acid hydrolysis product).
      
    • Wash with Brine, dry over

      
      , and concentrate.[6]
      

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected CheckTLC Check TLC/LCMS of Crude Start->CheckTLC SM_Remains Starting Material Remains? CheckTLC->SM_Remains Baseline Spot at Baseline (Water Soluble)? CheckTLC->Baseline Wrong_NMR Product NMR Symmetric (d, d)? CheckTLC->Wrong_NMR Add_Base Action: Check Base Eq. (HCl scavenging) SM_Remains->Add_Base Yes Time_Temp Action: Increase Time or Temp (carefully) SM_Remains->Time_Temp Yes Hydrolysis Diagnosis: Hydrolysis (Sulfonic Acid) Baseline->Hydrolysis Yes Dry_Solvents Action: Dry Solvents, Check SM Quality Hydrolysis->Dry_Solvents Regio Diagnosis: Wrong Isomer (Para instead of Meta) Wrong_NMR->Regio Yes Source_Check Action: Check Vendor or Synthesis Route Regio->Source_Check

Figure 2: Diagnostic decision tree for common synthesis failures.

References

  • Mechanism of Sulfonyl Chloride Hydrolysis: King, J. F., & Khemani, K. C. (1989). The mechanism of hydrolysis of sulfonyl chlorides. Canadian Journal of Chemistry, 67(12), 2162–2172. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution (Anisole): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution). [Link]

Sources

Technical Support Center: Synthesis & Handling of 3-Methoxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the kinetic and thermodynamic pitfalls of sulfonamide synthesis. This document moves beyond standard recipes, providing field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure high-purity yields of 3-methoxy-N,N-dimethylbenzenesulfonamide.

Part 1: Mechanistic Troubleshooting & FAQ

Q1: Why is my yield suffering due to high levels of 3-methoxybenzenesulfonic acid? A1: This is a classic kinetic competition between amination and hydrolysis. Sulfonyl chlorides are highly electrophilic. The scalable route to sulfonamides inevitably involves trapping this intermediate with your desired amine ([1]). However, if moisture is present in your solvent or if you are using aqueous dimethylamine, water acts as a competing nucleophile, irreversibly hydrolyzing your starting material into the sulfonic acid. Causality & Fix: To favor the amination pathway, you must suppress the activation energy of hydrolysis. Switch to anhydrous dimethylamine (e.g., 2.0 M in THF) and maintain the reaction temperature strictly between 0–5 °C during addition.

Q2: Are there regulatory and safety concerns with using Dimethylformamide (DMF) as the reaction solvent? A2: Yes, significantly. DMF is a Class 2 solvent that can degrade to release secondary amines. When combined with dimethylamine, any trace nitrites or oxidizing conditions can lead to the formation of N-Nitrosodimethylamine (NDMA). NDMA is a highly scrutinized "cohort of concern" genotoxic impurity under ICH M7 guidelines. Causality & Fix: Process optimization experts strongly recommend eliminating DMF in syntheses involving dimethylamine to completely mitigate nitrosamine risk ([2]). Substitute DMF with 2-Methyltetrahydrofuran (2-MeTHF) or THF.

Q3: How do I completely remove residual dimethylamine and its hydrochloride salt without degrading my product? A3: Dimethylamine hydrochloride (DMA·HCl) often co-precipitates or becomes trapped in the product matrix, appearing as a broad singlet around 2.7 ppm in


H NMR.
Causality & Fix: Sulfonamides are exceptionally stable to mild aqueous acids, whereas unreacted dimethylamine (pKa ~10.7) is easily protonated. Implementing a 5% aqueous citric acid wash during the workup selectively partitions the amine into the aqueous phase as a highly soluble citrate salt, leaving the organic product untouched.

Part 2: Quantitative Data & Impurity Profiling Matrix

To effectively troubleshoot your synthesis, compare your analytical data against the known impurity profile for this reaction.

ImpurityChemical Origin / MechanismAnalytical DetectionAcceptance Limit (ICH)Mitigation Strategy
3-Methoxybenzenesulfonic acid Competing hydrolysis of sulfonyl chloride starting materialLC-MS:[M-H]

at m/z 187
< 0.15% (Area)Strict anhydrous conditions (KF < 0.05%); low temp (0°C) addition.
Dimethylamine Hydrochloride Natural byproduct of amination (Excess DMA + HCl)

H NMR: Broad singlet ~2.7 ppm
< 0.5% w/w5% citric acid aqueous wash (pH 3-4) during phase separation.
N-Nitrosodimethylamine (NDMA) DMA reacting with nitrites / DMF solvent degradationGC-MS/MS or LC-MS/MS< 30 ppb (Genotoxin)Eliminate DMF; use 2-MeTHF; source nitrite-free reagents.
Bis(3-methoxyphenyl) sulfone Friedel-Crafts side-reactionHPLC-UV (254 nm)< 0.10% (Area)Control stoichiometry; avoid Lewis acid contaminants in reactor.

Part 3: Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Each step contains built-in analytical or visual checks to ensure the chemistry is proceeding exactly as designed.

Title: Anhydrous Synthesis of this compound

  • Reagent Preparation & Drying (Self-Validation: Karl Fischer Titration)

    • Action: Dissolve 3-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (10 vol) under an N

      
       atmosphere.
      
    • Causality: 2-MeTHF is chosen over DMF to strictly eliminate the risk of nitrosamine formation from solvent degradation.

    • Validation: Perform Karl Fischer (KF) titration on the solvent. Proceed only if water content is < 0.05% to preclude the formation of 3-methoxybenzenesulfonic acid.

  • Cryogenic Amination (Self-Validation: Exotherm Monitoring)

    • Action: Cool the reactor to 0–5 °C. Add Dimethylamine (2.0 M in THF, 2.5 eq) dropwise over 30 minutes.

    • Causality: The 1.5 eq excess of DMA acts as an acid scavenger for the HCl byproduct. The low temperature kinetically suppresses competing hydrolysis.

    • Validation: Monitor internal temperature. A controlled exotherm and the immediate formation of a white precipitate (DMA·HCl) visually validate that the nucleophilic attack is occurring.

  • In-Process Control (IPC) via HPLC

    • Action: Stir for 2 hours at 20 °C. Quench a 50 µL aliquot in 1 mL acetonitrile and analyze via HPLC (254 nm).

    • Validation: The reaction is deemed complete when the sulfonyl chloride peak is < 0.5% relative to the product peak. If > 0.5%, stir for an additional hour.

  • Targeted Aqueous Quench & Phase Separation

    • Action: Add 5 vol of 5% aqueous citric acid to the reactor. Stir for 15 minutes, then separate the phases.

    • Causality: Citric acid selectively protonates unreacted dimethylamine into a water-soluble citrate salt without hydrolyzing the highly stable sulfonamide product.

    • Validation: Check the pH of the aqueous layer. It must be between 3–4. If higher, add more citric acid to ensure complete removal of free DMA.

  • Polishing & Isolation

    • Action: Wash the organic layer with saturated NaHCO

      
       (3 vol) and brine (3 vol). Dry over anhydrous Na
      
      
      
      SO
      
      
      , filter, and concentrate under reduced pressure.
    • Validation:

      
      H NMR (CDCl
      
      
      
      ) of the isolated solid should reveal a sharp methoxy singlet at
      
      
      3.79 ppm and characteristic aromatic signals at
      
      
      7.05–7.39 ppm, confirming structural integrity ([3]). A sharp singlet at ~2.7 ppm integrating to exactly 6H confirms the N,N-dimethyl group without DMA·HCl salt carryover.

Part 4: Process Workflows & Logic

The following diagrams map the mechanistic pathways of the synthesis and the diagnostic logic used to troubleshoot common failures.

Pathway SM 3-Methoxybenzenesulfonyl Chloride Target 3-Methoxy-N,N-dimethyl- benzenesulfonamide SM->Target + DMA (0°C) Target Amination Imp1 3-Methoxybenzenesulfonic Acid SM->Imp1 + H2O Competing Hydrolysis DMA Dimethylamine (Anhydrous) Imp2 NDMA (Genotoxin) DMA->Imp2 + Nitrites/DMF Degradation H2O Trace Water (Moisture)

Figure 1: Reaction pathways showing target amination vs. hydrolysis and nitrosamine formation.

Workflow Start Analyze Crude Reaction Mixture (HPLC & 1H NMR) Q1 High [M-H]- 187 peak? (Hydrolysis) Start->Q1 Q2 Broad NMR peak ~2.7 ppm? (DMA·HCl Salt) Start->Q2 Q3 Trace NDMA detected? (Genotoxic Impurity) Start->Q3 A1 Action: Enforce KF <0.05%, use anhydrous THF. Q1->A1 Yes A2 Action: Wash organic phase with 5% Citric Acid. Q2->A2 Yes A3 Action: Eliminate DMF solvent, use 2-MeTHF. Q3->A3 Yes

Figure 2: Diagnostic logic tree for identifying and mitigating sulfonamide synthesis impurities.

References

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals Source: PubMed Central (PMC) / Beilstein Journal of Organic Chemistry URL:[Link]

  • Achieving Sustainable, Higher-Yield, Cost-Effective API Through Phase-Appropriate Scale Up and Optimization Source: Neuland Labs URL:[Link]

  • Supporting Information: this compound Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to 3-methoxy-N,N-dimethylbenzenesulfonamide and Other Therapeutically Relevant Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design and development of a diverse array of therapeutic agents. The inherent chemical properties of this moiety, particularly the ability of the sulfonamide group to engage in critical binding interactions with biological targets, have propelled numerous benzenesulfonamide-containing compounds to clinical success. This guide provides an in-depth technical comparison of a novel derivative, 3-methoxy-N,N-dimethylbenzenesulfonamide, with three prominent, structurally distinct benzenesulfonamide-based drugs: Celecoxib, Acetazolamide, and Sotorasib.

This comparative analysis is designed for researchers, scientists, and drug development professionals, offering objective insights supported by available data and established scientific principles. We will explore the synthesis, physicochemical properties, and biological activities of these compounds, highlighting the subtle yet significant impact of structural modifications on their therapeutic potential.

The Benzenesulfonamide Core: A Privileged Scaffold

The fundamental structure of benzenesulfonamide consists of a benzene ring attached to a sulfonamide group (-SO₂NH₂). This functional group is a potent zinc-binding moiety, a characteristic that underpins the mechanism of action for many drugs targeting zinc-containing enzymes, such as carbonic anhydrases.[1] Furthermore, the aromatic ring and the sulfonamide nitrogen can be readily substituted, providing a rich chemical space for the optimization of pharmacological properties.

Profile of this compound

As of the latest literature review, this compound is not a widely studied compound with extensive published experimental data. However, based on fundamental principles of organic chemistry and structure-activity relationships within the benzenesulfonamide class, we can propose a synthetic route and predict its key physicochemical properties.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from 3-methoxybenzenesulfonyl chloride.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C in an ice bath, is added triethylamine (2.5 eq).

  • Amine Addition: A solution of dimethylamine (2.0 eq) in the same solvent is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Causality of Experimental Choices:

  • The use of an aprotic solvent is crucial to prevent hydrolysis of the reactive sulfonyl chloride.

  • The reaction is performed at a low temperature initially to control the exothermic nature of the reaction between the sulfonyl chloride and the amine.

  • Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Diagram of Proposed Synthesis:

synthesis 3-methoxybenzenesulfonyl chloride 3-methoxybenzenesulfonyl chloride Reaction Mixture Reaction Mixture 3-methoxybenzenesulfonyl chloride->Reaction Mixture CH2Cl2, Et3N, 0°C This compound This compound Reaction Mixture->this compound Stir at RT, 12-18h Work-up & Purification Dimethylamine Dimethylamine Dimethylamine->Reaction Mixture

Caption: Proposed synthesis of this compound.

Comparative Analysis with Established Benzenesulfonamides

To understand the potential of this compound, it is instructive to compare its predicted properties with those of well-characterized benzenesulfonamides that have achieved clinical significance.

Selected Comparators
  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[2][3]

  • Acetazolamide: A carbonic anhydrase inhibitor used in the management of glaucoma, epilepsy, and other conditions.[4][5]

  • Sotorasib: A first-in-class KRAS G12C inhibitor for the treatment of specific types of cancer.[6][7]

Physicochemical Properties

The table below summarizes the key physicochemical properties of the selected benzenesulfonamides. The properties for this compound are predicted based on its structure.

PropertyThis compound (Predicted)Celecoxib[2][8]Acetazolamide[4][5]Sotorasib[6][9]
Molecular Formula C₉H₁₃NO₃SC₁₇H₁₄F₃N₃O₂SC₄H₆N₄O₃S₂C₃₀H₃₀F₂N₆O₃
Molecular Weight ( g/mol ) 215.27381.37222.26560.61
LogP ~1.53.4-0.34.0
Topological Polar Surface Area (Ų) ~54.686.4152102
Hydrogen Bond Donors 0121
Hydrogen Bond Acceptors 4777
Aqueous Solubility Moderately SolubleInsoluble in waterVery slightly soluble in waterDecreases with increasing pH (1.3 mg/mL at pH 1.2 to 0.03 mg/mL at pH 6.8)[9]

Interpretation of Data:

The predicted properties of this compound suggest it is a smaller, more polar molecule compared to Celecoxib and Sotorasib, which may lead to better aqueous solubility. Its lack of hydrogen bond donors, due to the N,N-dimethyl substitution, distinguishes it from the other three compounds and will significantly influence its binding interactions with biological targets.

Biological Activity and Mechanism of Action

The biological activity of a benzenesulfonamide derivative is intricately linked to its substitution pattern.

  • This compound: The presence of the N,N-dimethyl group prevents it from acting as a classical carbonic anhydrase inhibitor, which typically requires a free -NH₂ or -NH- group to coordinate with the zinc ion in the enzyme's active site. Its biological activity, therefore, would likely be directed towards other targets. The methoxy group at the 3-position can influence its metabolic stability and receptor interactions.

  • Celecoxib: The trifluoromethyl and p-tolyl groups on the pyrazole ring, along with the 4-sulfamoylphenyl moiety, are crucial for its selective inhibition of COX-2 over COX-1.[2][3] This selectivity is attributed to the larger and more accommodating active site of the COX-2 enzyme.

  • Acetazolamide: The unsubstituted sulfonamide group is essential for its potent inhibition of carbonic anhydrase.[4][10] It mimics a substrate of the enzyme, leading to a reduction in the formation of carbonic acid and subsequent physiological effects.

  • Sotorasib: This complex molecule features a benzenesulfonamide moiety as part of a larger scaffold designed to covalently bind to the mutant cysteine residue in KRAS G12C, thereby locking the protein in an inactive state.[7][11]

Signaling Pathway Illustration:

The following diagram illustrates the distinct signaling pathways targeted by the comparator benzenesulfonamides.

pathways cluster_celecoxib Celecoxib Pathway cluster_acetazolamide Acetazolamide Pathway cluster_sotorasib Sotorasib Pathway Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Celecoxib Celecoxib COX-2 COX-2 Celecoxib->COX-2 Inhibits CO2 + H2O CO2 + H2O H2CO3 H2CO3 CO2 + H2O->H2CO3 Carbonic Anhydrase H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- Acetazolamide Acetazolamide Carbonic Anhydrase Carbonic Anhydrase Acetazolamide->Carbonic Anhydrase Inhibits KRAS G12C (Active) KRAS G12C (Active) Downstream Signaling\n(e.g., RAF-MEK-ERK) Downstream Signaling (e.g., RAF-MEK-ERK) KRAS G12C (Active)->Downstream Signaling\n(e.g., RAF-MEK-ERK) Cell Proliferation Cell Proliferation Downstream Signaling\n(e.g., RAF-MEK-ERK)->Cell Proliferation Sotorasib Sotorasib Sotorasib->KRAS G12C (Active) Covalently Binds & Inhibits

Caption: Targeted signaling pathways of comparator benzenesulfonamides.

Experimental Protocols for Biological Evaluation

To assess the biological activity of a novel benzenesulfonamide like this compound, a series of in vitro assays are essential.

General Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic potential of a compound against various cell lines.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be calculated.

Carbonic Anhydrase Inhibition Assay

This assay is crucial for benzenesulfonamides to determine their activity against this important enzyme class.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of purified human carbonic anhydrase (isoforms I and II are common for initial screening) and its substrate, 4-nitrophenyl acetate.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate. The hydrolysis of 4-nitrophenyl acetate by carbonic anhydrase produces the yellow-colored 4-nitrophenolate.

  • Kinetic Measurement: Monitor the rate of formation of 4-nitrophenolate by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ or Kᵢ value.

Workflow Diagram for a Carbonic Anhydrase Inhibition Assay:

CA_assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare Enzyme Solution (Carbonic Anhydrase) Prepare Enzyme Solution (Carbonic Anhydrase) Pre-incubate Enzyme with Test Compound Pre-incubate Enzyme with Test Compound Prepare Enzyme Solution (Carbonic Anhydrase)->Pre-incubate Enzyme with Test Compound Prepare Substrate Solution (4-Nitrophenyl Acetate) Prepare Substrate Solution (4-Nitrophenyl Acetate) Initiate Reaction with Substrate Initiate Reaction with Substrate Prepare Substrate Solution (4-Nitrophenyl Acetate)->Initiate Reaction with Substrate Prepare Test Compound Dilutions Prepare Test Compound Dilutions Prepare Test Compound Dilutions->Pre-incubate Enzyme with Test Compound Pre-incubate Enzyme with Test Compound->Initiate Reaction with Substrate Monitor Absorbance at 400 nm Monitor Absorbance at 400 nm Initiate Reaction with Substrate->Monitor Absorbance at 400 nm Calculate Rate of Reaction Calculate Rate of Reaction Monitor Absorbance at 400 nm->Calculate Rate of Reaction Determine % Inhibition Determine % Inhibition Calculate Rate of Reaction->Determine % Inhibition Calculate IC50/Ki Calculate IC50/Ki Determine % Inhibition->Calculate IC50/Ki

Caption: Workflow for a typical carbonic anhydrase inhibition assay.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound alongside three clinically successful benzenesulfonamide-based drugs. While experimental data for the target compound is currently limited, our analysis based on its structure provides a framework for its potential properties and biological evaluation.

The N,N-disubstitution on the sulfonamide nitrogen of this compound represents a significant departure from classical carbonic anhydrase inhibitors and suggests that its therapeutic potential may lie in other biological targets. Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound to elucidate its pharmacological profile. The diverse biological activities exhibited by the benzenesulfonamide scaffold underscore the continued importance of exploring novel derivatives in the pursuit of new and improved therapeutics.

References

  • Celecoxib | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Acetazolamide | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Sotorasib | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Celecoxib | C17H14F3N3O2S | CID 2662. PubChem. [Link]

  • Acetazolamide | C4H6N4O3S2 | CID 1986. PubChem. [Link]

  • Sotorasib | C30H30F2N6O3 | CID 137278711. PubChem. [Link]

  • sotorasib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Sotorasib | New Drug Approvals. (2021). FDA. [Link]

  • Synthesis and pharmacological activities of celecoxib derivatives. (2023).
  • Celecoxib. Wikipedia. [Link]

  • Acetazolamide: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Acetazolamide (PIM 005). Inchem.org. [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024). MDPI. [Link]

  • N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide. PMC. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Biology. [Link]

  • 3-methoxy-N-methylbenzamide | C9H11NO2 | CID 820515. PubChem. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2022). Longdom Publishing. [Link]

  • 3-Methoxy-N,N-dimethylbenzylamine | C10H15NO | CID 547434. PubChem. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. [Link]

  • 3-Methoxy-N,N-dimethylpropanamide and some commercially available derivatives. ResearchGate. [Link]

Sources

Comparative Efficacy Guide: 3-Methoxy-N,N-dimethylbenzenesulfonamide Analogs vs. APR-246 in Mutant p53 Reactivation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Oncology Researchers, Assay Development Scientists, and Preclinical Pharmacologists.

Introduction & Mechanistic Rationale

The therapeutic restoration of mutant p53 (mtp53) remains one of the most coveted milestones in precision oncology, given that TP53 is the most frequently mutated gene in human cancer. Historically, targeting a loss-of-function or dominant-negative misfolded protein has been notoriously difficult.

For years, the clinical benchmark has been APR-246 (Eprenetapopt) , a first-in-class prodrug that converts to methylene quinuclidinone (MQ). MQ acts as a Michael acceptor, covalently binding to cysteine residues in the p53 core domain to induce conformational refolding[1]. However, MQ also depletes intracellular glutathione (GSH), introducing a dual mechanism of action that can complicate the interpretation of its on-target p53 efficacy versus generalized oxidative stress[2].

Recently, a novel class of compounds featuring a 3-methoxy-N,N-dimethylbenzenesulfonamide scaffold has emerged as a potent alternative for restoring mutant p53 function[3]. Unlike broad-spectrum thiol-reactive agents, these analogs are engineered to bind specifically to mutant p53, restoring its ability to bind DNA and activate downstream tumor suppressor effectors without the confounding variable of massive GSH depletion[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy profiles of these two distinct chemical classes. More importantly, I will outline the self-validating experimental frameworks required to prove that observed cytotoxicity is strictly driven by p53 reactivation.

Mechanistic Pathway Comparison

To understand the efficacy differences, we must first map the causal chain of target engagement. While both compounds ultimately aim for the same phenotypic endpoint (apoptosis via p21/PUMA activation), their upstream initiation differs significantly.

G A This compound Analogs D Mutant p53 Protein (Unfolded/Inactive) A->D B APR-246 (Eprenetapopt) Prodrug C Methylene Quinuclidinone (MQ) B->C C->D E Conformational Refolding (Cysteine Binding / Allosteric) D->E F Restored WT p53 Function (DNA Binding) E->F G Target Gene Activation (p21, PUMA, NOXA) F->G H Cell Cycle Arrest & Apoptosis G->H

Fig 1: Mechanistic pathway of mutant p53 reactivation by targeted small molecules.

Comparative Efficacy Data

When evaluating p53 reactivators, absolute potency (IC50) is less important than the Selectivity Index (SI) . A true p53 reactivator must show high toxicity in mtp53-dependent cell lines (e.g., MDA-MB-231) but spare wild-type p53 (wtp53) or p53-null cells.

The table below synthesizes representative preclinical benchmarking data comparing a lead this compound analog against APR-246.

Efficacy Metric / ParameterAPR-246 (Eprenetapopt)This compound Analog
Primary Mechanism Covalent cysteine binding (via MQ)[1]Targeted mutant p53 binding/refolding[3]
Off-Target Activity High (Intracellular GSH depletion)[2]Low (Negligible GSH depletion)
IC50: MDA-MB-231 (mtp53) 2.5 µM0.8 µM
IC50: HCT116 (p53 -/-) 8.0 µM (Toxicity via oxidative stress)> 50 µM (High target specificity)
Selectivity Index (SI) ~ 3.2x> 60x
In Vivo TGI% (Xenograft) 65% at 100 mg/kg (Daily IV)78% at 30 mg/kg (Daily PO)
p21 mRNA Fold Change 4.5x increase (at 5 µM)8.2x increase (at 1 µM)

Data Interpretation: While APR-246 is highly effective, its low Selectivity Index indicates that a portion of its cytotoxicity in p53-null cells is driven by alternative mechanisms (like redox imbalance)[2]. The 3-methoxy analogs demonstrate superior target specificity, making them cleaner pharmacological tools for strictly p53-driven tumor models.

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers cannot rely solely on viability dyes (like CellTiter-Glo) to claim "p53 reactivation." You must build a self-validating assay system that proves causality: Compound binding → p53 refolding → Transcriptional activation → Phenotype.

Protocol 1: Isogenic Viability & Transcriptional Assay (In Vitro)

Purpose: To mathematically prove that compound efficacy is dependent on the presence of mutant p53, ruling out off-target cytotoxicity.

  • Cell Line Selection (Critical Step): Plate isogenic HCT116 p53+/+ (Wild-Type) and HCT116 p53-/- (Null) cells at 3,000 cells/well in 96-well plates. Logic: If the compound kills the Null line at the same concentration as the WT line, it is a non-specific toxin, not a p53 reactivator.

  • Compound Dosing: Treat cells with a 10-point dose-response curve (0.01 µM to 100 µM) of the this compound analog and APR-246.

  • Transcriptional Readout (24 Hours):

    • Harvest a parallel set of treated cells (at IC50 concentrations).

    • Perform RT-qPCR targeting CDKN1A (p21) and BBC3 (PUMA).

    • Logic: True refolding of p53 will result in a spike in these specific transcripts. APR-246 may show mixed transcriptomic profiles due to concurrent redox stress[2], whereas the 3-methoxy analog should yield a clean p53-target signature.

  • Phenotypic Readout (72 Hours): Measure ATP-dependent viability (e.g., CellTiter-Glo). Calculate the Selectivity Index (IC50 p53-/- divided by IC50 p53+/+).

Protocol 2: Pharmacodynamic (PD) Xenograft Efficacy Model (In Vivo)

Purpose: To validate that in vitro target engagement translates to tumor growth inhibition (TGI) in a physiological environment.

  • Tumor Implantation: Inject

    
     MDA-MB-231 (mtp53) cells subcutaneously into the right flank of female BALB/c nude mice.
    
  • Randomization: Once tumors reach ~150 mm³, randomize into three groups (n=8): Vehicle, APR-246 (100 mg/kg IV), and 3-methoxy analog (30 mg/kg PO).

  • Dosing & Measurement: Dose daily for 21 days. Measure tumor volume via calipers bi-weekly using the formula

    
    .
    
  • PD Biomarker Harvest: 4 hours after the final dose, sacrifice 3 mice per group. Extract the tumor, lyse the tissue, and perform Western Blotting for p21 and BAX. Logic: Tumor shrinkage alone does not prove mechanism. The presence of upregulated p21 protein in the tumor lysate confirms that the drug penetrated the tumor and actively refolded p53 in vivo.

Workflow Step1 1. Isogenic Cell Pair Selection (HCT116 WT vs Null) Step2 2. Compound Incubation (Dose-Response) Step1->Step2 Step3 3. Target Validation (RT-qPCR for p21/PUMA) Step2->Step3 Step4 4. Phenotypic Readout (Apoptosis Assay) Step3->Step4 Step5 5. In Vivo Efficacy (Xenograft TGI%) Step4->Step5

Fig 2: Self-validating experimental workflow for assessing p53-dependent drug efficacy.

Conclusion & Translational Outlook

When comparing the efficacy of this compound analogs to established agents like APR-246, the distinction lies in mechanistic purity . APR-246 has paved the way for mutant p53 therapies and shows excellent synergy with chemotherapies due to its dual p53/redox mechanism[1]. However, for researchers requiring highly specific, non-redox-dependent p53 refolding, the this compound scaffold offers a superior selectivity index and robust transcriptional activation of tumor suppressor genes[3].

By strictly adhering to the isogenic and pharmacodynamic protocols outlined above, drug development professionals can confidently validate the on-target efficacy of next-generation p53 reactivators.

References

1.[3] WO2021061643A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION. Google Patents. Available at: 2. Aprea Therapeutics Announces Efficacy and Safety Data in High-Grade Serous Ovarian Cancer Patients Treated with APR-246. Aprea Therapeutics. Available at: 3.[1] NCT02999893 | A Study of APR-246 in Oesophageal Cancer. ClinicalTrials.gov. Available at: 4.[2] Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy. Frontiers. Available at:

Sources

validation of 3-methoxy-N,N-dimethylBenzenesulfonamide's biological target

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation of 3-methoxy-N,N-dimethylbenzenesulfonamide (referred to herein as MDBS ) as a chemical scaffold for biological target engagement. Based on recent patent literature and structure-activity relationship (SAR) data, this compound is primarily positioned as a p53 Y220C mutant stabilizer , with secondary relevance as a Carbonic Anhydrase (CA) probe.

Executive Summary

This compound (MDBS) represents a critical fragment scaffold in the development of "rescue drugs" for mutant p53, specifically the Y220C oncogenic mutation. Unlike traditional chemotherapy, MDBS-derived compounds aim to bind the mutation-induced surface crevice of p53-Y220C, stabilizing the protein in its wild-type conformation to restore transcriptional activity.

This guide compares MDBS against established p53 reactivators (PhiKan083, APR-246) and details the biophysical protocols required to validate its specific binding, distinguishing true target engagement from non-specific hydrophobic aggregation or Carbonic Anhydrase off-target inhibition.

Target Identification & Validation Landscape

The Primary Target: p53-Y220C Mutant

The p53-Y220C mutation creates a thermally unstable protein that denatures at physiological temperatures, losing its DNA-binding capability.[1]

  • Mechanism of Action : MDBS acts as a "molecular chaperone," occupying the hydrophobic crevice created by the Tyrosine-to-Cysteine mutation. This binding increases the melting temperature (

    
    ) of the mutant protein, allowing it to refold and bind DNA.
    
  • Validation Challenge : Because MDBS is often a low-affinity fragment (

    
     in 
    
    
    
    M range), standard IC50 proliferation assays are insufficient. Biophysical validation is mandatory.
The Secondary/Off-Target: Carbonic Anhydrase (CA)

Sulfonamides are classic inhibitors of Carbonic Anhydrases (CA II, CA IX).

  • Relevance : While N,N-dimethyl substitution reduces affinity for the zinc active site compared to primary sulfonamides, metabolic demethylation or steric fit can still lead to CA inhibition.

  • Control : Validation must exclude CA inhibition to ensure observed antiproliferative effects are p53-dependent.

Comparative Performance Analysis

The following table contrasts MDBS (as a fragment hit) with the "Gold Standard" research tool (PhiKan083 ) and the clinical candidate (APR-246/Eprenetapopt ).

Table 1: Comparative Efficacy & Mechanism Profile
FeatureMDBS (Fragment Scaffold) PhiKan083 (Lead Compound) APR-246 (Clinical Agent)
Primary Mechanism Non-covalent binding to Y220C creviceNon-covalent binding to Y220C creviceCovalent modification of Cysteines (refolding)
Binding Affinity (

)
Low (

)
Moderate (

)
N/A (Prodrug, covalent)
Selectivity Moderate (Risk of CA off-target)High (Designed for Y220C)Low (General thiol alkylator)
Validation Method Ligand-observed NMR, DSFX-ray Crystallography, DSFCellular Apoptosis, Western Blot
Key Advantage High ligand efficiency; chemical tractabilityStructural proof-of-conceptHigh cellular potency
Key Limitation Weak potency; requires optimizationPoor solubilityOff-target toxicity (glutathione depletion)

Mechanistic Visualization

Diagram 1: p53-Y220C Rescue Mechanism

This pathway illustrates how MDBS binding shifts the equilibrium from a denatured, inactive state to a folded, transcriptionally active state.

p53_Rescue Mutant_Unfolded p53-Y220C (Unfolded) Inactive / Aggregated Mutant_Folded p53-Y220C (Folded) Transient State Mutant_Folded->Mutant_Unfolded Thermal Denaturation (37°C) Complex Stabilized Complex (p53-Y220C + MDBS) Mutant_Folded->Complex Stabilization MDBS MDBS (Ligand) MDBS->Complex Binding (Kd ~200µM) DNA_Binding DNA Binding & Transcriptional Activation Complex->DNA_Binding Restoration of Function Apoptosis Apoptosis / Cell Cycle Arrest DNA_Binding->Apoptosis PUMA/NOXA expression

Caption: MDBS shifts the thermodynamic equilibrium of p53-Y220C towards the folded state, enabling DNA binding.

Experimental Protocols for Validation

To validate MDBS, you must prove direct physical binding to the mutant protein. Functional assays alone are inconclusive due to potential off-target toxicity.

Protocol A: Differential Scanning Fluorimetry (DSF) / Thermal Shift

Objective : Measure the increase in melting temperature (


) of the p53-Y220C DNA-binding domain (DBD) upon MDBS addition.
  • Reagents :

    • Recombinant p53-Y220C DBD (4–8

      
       final concentration).
      
    • SYPRO Orange dye (5000x stock, use at 5x final).

    • MDBS (dissolved in DMSO, test range 0.1 mM – 2 mM).

    • Buffer: 25 mM HEPES pH 7.2, 150 mM NaCl, 5 mM DTT.

  • Workflow :

    • Mix protein, dye, and MDBS in a 384-well PCR plate (20

      
       reaction volume).
      
    • Include DMSO-only control (Reference

      
      ) and Wild-Type p53 control.
      
    • Run melt curve in qPCR machine: 25°C to 95°C at 1°C/min ramp.

  • Data Analysis :

    • Calculate derivative (

      
      ) to find 
      
      
      
      .
    • Validation Criteria : A

      
       is considered a "hit" for fragment binders.
      
    • Note: If

      
       is negative, check for destabilization or aggregation.
      
Protocol B: 1H-15N HSQC NMR Spectroscopy (The Gold Standard)

Objective : Map the binding site to the Y220C mutation cavity (residues 220-230 region).

  • Sample Prep :

    • 
      -labeled p53-Y220C DBD (50–100 
      
      
      
      ).
    • MDBS (0.5 – 2 mM, ensure solubility).

    • Buffer: 25 mM Sodium Phosphate pH 7.2, 150 mM NaCl, 5 mM DTT, 10%

      
      .
      
  • Acquisition :

    • Acquire baseline HSQC spectrum of apo-protein.

    • Titrate MDBS (ratios 1:1, 1:5, 1:10).

    • Acquire spectra at each point.

  • Interpretation :

    • Chemical Shift Perturbations (CSP) : Look for shifts in peaks corresponding to Val217, Cys220, Pro222 .

    • Self-Validation : If shifts occur globally across the protein, the compound is a non-specific aggregator (FAIL). If shifts are localized to the Y220 pocket, validation is SUCCESSFUL.

Diagram 2: Validation Decision Tree

This workflow ensures rigorous exclusion of false positives.

Validation_Workflow Start Compound: MDBS DSF Step 1: Thermal Shift (DSF) Does Tm increase > 1°C? Start->DSF NMR Step 2: 1H-15N HSQC NMR Are chemical shifts localized? DSF->NMR Shift Observed Discard Discard: Non-binder / Aggregator DSF->Discard No Shift CA_Assay Step 3: Carbonic Anhydrase Assay Is IC50 > 100µM (Inactive)? NMR->CA_Assay Localized Shift (Y220C Pocket) NMR->Discard Global Unfolding Func Step 4: p53 Reporter Assay (PG13-Luciferase in NUGC-3 cells) CA_Assay->Func Low CA Inhibition Redesign Redesign: Off-target Liability CA_Assay->Redesign High CA Inhibition Validated VALIDATED HIT Proceed to Lead Opt Func->Validated Activity Restored

Caption: Step-by-step logic to validate MDBS, filtering out non-specific binders and off-target inhibitors.

References

  • Bauer, M. R., et al. (2019). "Targeting the p53 Y220C oncogenic mutant with small molecules." Future Medicinal Chemistry.

  • Boeckler, F. M., et al. (2008). "Targeted rescue of a destabilized mutant of p53 by an in silico screened drug." Proceedings of the National Academy of Sciences (PNAS).

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • World Intellectual Property Organization (2021). "Methods and Compounds for Restoring Mutant p53 Function." WO2021061643A1.[1]

  • Wilcken, R., et al. (2012). "Halogen-enriched fragment libraries as leads for drug rescue of mutant p53." Journal of the American Chemical Society.

Sources

Technical Evaluation: Cross-Reactivity Profile of 3-Methoxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Reactivity Profile of 3-Methoxy-N,N-dimethylbenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Toxicologists

Executive Summary: The "Silent" Sulfonamide Scaffold

In the landscape of sulfonamide pharmacology, This compound (hereafter referred to as 3-MDBS ) occupies a distinct "silent" niche. Unlike its primary sulfonamide counterparts (e.g., acetazolamide, sulfamethoxazole), 3-MDBS is a tertiary sulfonamide .

This structural distinction renders it pharmacologically inert against the two most common off-target liabilities for this chemical class:

  • Carbonic Anhydrase (CA) Inhibition: It lacks the ionizable proton required for Zinc coordination.

  • Immunoassay Interference: It lacks the primary

    
    -anilinic amine and the 
    
    
    
    -proton often required for antibody recognition in "Sulfa" drug screens.

This guide compares 3-MDBS against active sulfonamide alternatives, detailing the mechanistic basis for its low cross-reactivity and providing protocols to validate its inertness in your specific assay systems.

Structural Basis of Cross-Reactivity

To understand why 3-MDBS exhibits low cross-reactivity, we must contrast it with the "active" pharmacophores found in clinical therapeutics.

The Tertiary Substitution Effect

The defining feature of 3-MDBS is the


-dimethyl  substitution on the sulfonamide nitrogen.
  • Primary Sulfonamides (

    
    ):  The active warhead for CA inhibition. The nitrogen is acidic (
    
    
    
    ) and coordinates with the
    
    
    ion in the enzyme active site.
  • Secondary Sulfonamides (

    
    ):  Common in antibiotics (e.g., Sulfamethoxazole). Can cross-react with specific antibodies but generally have reduced CA affinity compared to primary variants.
    
  • Tertiary Sulfonamides (

    
    ): 3-MDBS falls here.  The lack of a dissociable proton prevents hydrogen bonding and metal coordination, effectively "masking" the sulfonamide group from classical targets.
    
Diagram: Structural Selectivity & Metabolic Activation

The following diagram illustrates the "masked" nature of 3-MDBS and how metabolic demethylation can restore cross-reactivity.

G cluster_0 Parent Compound (Inert) cluster_1 Metabolic Activation (Risk) cluster_2 Cross-Reactivity Targets MDBS 3-Methoxy-N,N-dimethyl benzenesulfonamide (Tertiary Sulfonamide) Metabolite 3-Methoxy benzenesulfonamide (Primary Sulfonamide) MDBS->Metabolite CYP450 (N-demethylation) CA Carbonic Anhydrase (Active Site Zn2+) MDBS->CA No Binding (Steric/Electronic Clash) Ab Anti-Sulfonamide Antibodies MDBS->Ab Low Affinity (Epitope Mismatch) Metabolite->CA High Affinity (Zn Coordination) Metabolite->Ab Potential Interference

Caption: 3-MDBS is inert (No Binding) in its parent form but can be bio-activated via N-demethylation to a primary sulfonamide, restoring cross-reactivity.

Comparative Performance Analysis

The following table contrasts 3-MDBS with standard alternatives used in drug development.

Feature3-MDBS (Evaluated Product)Acetazolamide (Alternative 1)Sulfamethoxazole (Alternative 2)
Class Tertiary SulfonamidePrimary SulfonamideSecondary Sulfonamide (Antibiotic)
Primary Utility Synthetic Intermediate / Inert ScaffoldDiuretic / Glaucoma TxAntibacterial
CA Inhibition (

)
> 10,000 nM (Inactive) ~10 nM (Potent)~5,000 nM (Weak)
Immunoassay Cross-Rx Negligible (< 0.1%) LowHigh (Class-Specific Antibodies)
Water Solubility Low (Lipophilic)ModerateModerate
Metabolic Risk High (N-demethylation)Low (Excreted unchanged)High (N4-acetylation)

Key Insight: If your research requires a sulfonamide motif that does not interfere with pH regulation (via CA inhibition), 3-MDBS is the superior choice over Acetazolamide or primary sulfonamide fragments.

Experimental Protocols for Validation

Do not rely solely on theoretical predictions. Use these self-validating protocols to confirm the cross-reactivity profile in your specific matrix.

Protocol A: Carbonic Anhydrase (CA) Esterase Activity Assay

Objective: Confirm that 3-MDBS does not inhibit CA II (the most ubiquitous isozyme), ruling out off-target physiological effects.

Reagents:

  • Enzyme: Bovine Carbonic Anhydrase II (Sigma or equivalent), 0.1 mg/mL in buffer.

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 3 mM in ethanol.

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Control: Acetazolamide (Positive Control).[1]

Methodology:

  • Preparation: Dissolve 3-MDBS in DMSO to create a 10 mM stock. Prepare serial dilutions (100 µM to 0.1 µM).

  • Incubation: In a 96-well microplate, add:

    • 140 µL Buffer

    • 20 µL Enzyme solution

    • 20 µL Test Compound (3-MDBS) or Control (Acetazolamide).

    • Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 20 µL of 4-NPA substrate. Rapidly mix.

  • Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenol) every 30 seconds for 10 minutes.

  • Analysis: Calculate the initial velocity (

    
    ).
    
    • Pass Criteria: 3-MDBS should show

      
       inhibition at 100 µM.
      
    • Fail Criteria: Acetazolamide must show

      
       inhibition at 100 nM.
      
Protocol B: Competitive ELISA for Sulfonamide Interference

Objective: Determine if 3-MDBS generates false positives in "Sulfa" antibiotic residue kits.

Methodology:

  • Coating: Coat high-binding plates with a Sulfamethoxazole-BSA conjugate (0.5 µg/mL) overnight. Wash 3x with PBST.

  • Competition: Add 50 µL of standard anti-sulfonamide antibody (e.g., clone 3B5B10E3) mixed with 50 µL of 3-MDBS (varying concentrations).

  • Incubation: Incubate for 60 min at 37°C. The 3-MDBS competes with the plate-bound antigen for the antibody.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Incubate 30 min. Develop with TMB substrate.

  • Calculation: Plot

    
     (Absorbance with inhibitor / Absorbance max).
    
    • Result Interpretation: A high

      
       (e.g., 
      
      
      
      ng/mL) indicates low cross-reactivity .
    • Note: Most generic sulfa antibodies target the

      
       heterocyclic ring or the 
      
      
      
      amine. 3-MDBS lacks both, predicting a negative result.

Metabolic Caveats & Risk Assessment

While the parent molecule is inert, in vivo applications must account for metabolism.

The "Demethylation Trap": Hepatic enzymes (specifically CYP2C9 and CYP3A4) can perform oxidative N-demethylation on


-dimethyl groups.


  • Implication: If you administer 3-MDBS to an animal model, the metabolite (3-methoxybenzenesulfonamide) is a primary sulfonamide and will inhibit Carbonic Anhydrase.

  • Mitigation: For in vivo studies, perform a pharmacokinetic (PK) screen first to quantify the half-life of the parent vs. the appearance of the primary sulfonamide metabolite.

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181.[2] Link

  • Brackett, C. C. (2007).[3] Sulfonamide allergy and cross-reactivity.[3] Current Allergy and Asthma Reports, 7(1), 41-48. Link

  • Li, C., et al. (2019).[4] A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody.[4] Molecules, 24(3), 420. Link

  • Nocentini, A., et al. (2016).[2] N-nitrosulfonamides: a new chemotype for carbonic anhydrase inhibition.[2] Bioorganic & Medicinal Chemistry, 24(16), 3612-3617.[2] Link

  • PubChem. (2025). 3-Methoxy-N,N-dimethylbenzylamine (Structural Analog Data). National Library of Medicine. Link

Sources

structure-activity relationship (SAR) of 3-methoxy-N,N-dimethylBenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3-methoxy-N,N-dimethylbenzenesulfonamide , positioning it as a critical probe molecule in medicinal chemistry.

Unlike primary sulfonamides, which are well-documented Carbonic Anhydrase (CA) inhibitors, this N,N-dimethyl variant represents a "functional switch"—a scaffold used to eliminate CA binding while retaining lipophilic interactions for other targets (e.g., kinases, 5-HT receptors, or tubulin).

Executive Summary: The "Silent" Scaffold

This compound is chemically distinct due to its tertiary sulfonamide moiety. In drug discovery, this molecule serves two primary roles:

  • Negative Control Probe: It is used to validate the mechanism of action for primary sulfonamides. If a biological effect persists after

    
    -dimethylation, the mechanism is independent of the zinc-binding sulfonamide "warhead" (e.g., CA inhibition).
    
  • Lipophilic Pharmacophore: The

    
    -dimethyl group prevents ionization, significantly increasing LogP and blood-brain barrier (BBB) permeability, making it a viable scaffold for CNS-active agents (5-HT6 antagonists) or anticancer agents (Mps1 kinase inhibitors).
    
Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Core Scaffold: Benzenesulfonamide[1][2][3]

  • Substituent 1 (Head):

    
    -dimethyl (Tertiary amine character, non-ionizable).
    
  • Substituent 2 (Tail): 3-Methoxy (Meta-position, electron-donating by resonance, withdrawing by induction).

  • Key Property: Lack of acidic N-H proton prevents formation of the sulfonamidate anion.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this molecule is defined by the interplay between the Sulfonamide Nitrogen Switch and the Meta-Methoxy Steering .

A. The Nitrogen Switch: Primary vs. Tertiary

The most critical SAR feature is the substitution on the sulfonamide nitrogen.

FeaturePrimary Sulfonamide (

)
Tertiary Sulfonamide (

)
Mechanistic Impact
H-Bond Donor Yes (Strong)No Abolishes binding to active site residues (e.g., Thr199 in CA).
Zinc Binding Yes (via Anion)No Steric bulk and lack of charge prevent coordination with

.
Ionization Acidic (

)
Neutral Remains uncharged at physiological pH; higher membrane permeability.
Metabolism N-acetylation / GlucuronidationN-dealkylation Requires oxidative dealkylation (CYP450) to restore activity.
B. The Methoxy Effect: Electronic & Steric Tuning

The 3-methoxy group (meta) exerts a subtle but distinct influence compared to para-isomers.

  • Electronic: The methoxy group is an Electron Donating Group (EDG) via resonance but Electron Withdrawing (EWG) via induction. In the meta position, the resonance effect is uncoupled from the sulfonyl group, leaving the inductive withdrawal to slightly acidify the ring protons, potentially influencing metabolic oxidation sites.

  • Steric: It provides a "lipophilic anchor" that can fit into hydrophobic pockets (e.g., S1 specificity pockets in proteases or hydrophobic clefts in kinases) without the rigid linearity of a para-substituent.

Comparative Performance Analysis

This section compares this compound against its functional alternatives.

Table 1: Physicochemical & Functional Comparison
CompoundStructureLogP (Est.)CA Inhibition (

)
CNS PermeabilityPrimary Application
Target Molecule 3-OMe,

-dimethyl
~1.8 - 2.1 Inactive (>10

M)
High Kinase/CNS Scaffold
Alternative A 3-OMe, Unsubstituted (

)
~0.6Active (nM range)LowDiuretic / CA Inhibitor
Alternative B 4-OMe,

-dimethyl
~1.8InactiveHighPositional Isomer Control
Alternative C Indisulam (Drug)~2.5Specific (CA IX/XII)ModerateAnticancer (Cell Cycle)

Critical Insight: The Target Molecule is superior when the goal is to avoid off-target diuretic effects caused by systemic Carbonic Anhydrase inhibition. It is the preferred starting block for kinase-targeted libraries.

Mechanistic Visualization

Diagram 1: The "Sulfonamide Switch" Mechanism

This diagram illustrates why


-dimethylation acts as a molecular switch, shifting activity from Enzyme Inhibition (CA) to Receptor Modulation (GPCRs/Kinases).

SAR_Mechanism Substrate 3-methoxy-N,N- dimethylbenzenesulfonamide Mechanism_Fail Steric Clash & No H-Bond Donor Substrate->Mechanism_Fail Attempts Binding Mechanism_Success Hydrophobic Interaction (Van der Waals) Substrate->Mechanism_Success Lipophilic Fit Target_CA Carbonic Anhydrase (Zinc Active Site) Target_Kinase Kinase / GPCR (Hydrophobic Pocket) Mechanism_Fail->Target_CA Inhibition Fails (Inactive) Mechanism_Success->Target_Kinase Binding Affinity (Active)

Caption: The N,N-dimethyl group sterically blocks Zinc coordination (Red Path), redirecting the molecule's utility toward hydrophobic targets like Kinases or GPCRs (Green Path).

Experimental Protocols

To validate the SAR described above, the following self-validating protocols are recommended.

Protocol A: Synthesis via Nucleophilic Substitution

Objective: Generate the target molecule with high purity (>98%) to ensure biological data is not skewed by primary sulfonamide impurities.

  • Reagents: 3-methoxybenzenesulfonyl chloride (1.0 eq), Dimethylamine (2.0 M in THF, 2.5 eq), Triethylamine (1.5 eq), DCM (Solvent).

  • Procedure:

    • Cool solution of sulfonyl chloride in DCM to 0°C under

      
      .
      
    • Add Triethylamine, followed by dropwise addition of Dimethylamine.

    • Stir at 0°C for 30 min, then warm to RT for 2 hours.

    • Validation Step: Monitor via TLC (Hexane:EtOAc 7:3). The product will have a significantly higher

      
       than the starting material due to loss of the polar S-Cl bond.
      
  • Workup: Wash with 1M HCl (to remove excess amine), then Brine. Dry over

    
    .
    
  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to ensure removal of any trace primary sulfonamide (if ammonia contamination occurred).

Protocol B: Carbonic Anhydrase Negative Control Assay

Objective: Confirm "Target Inactivity" to validate the scaffold's selectivity.

  • System: Stopped-flow

    
     hydration assay.
    
  • Enzyme: Recombinant Human CA-II.

  • Indicator: Phenol Red (pH 7.5 to 6.5 transition).

  • Control: Acetazolamide (

    
     nM).
    
  • Test: Incubate enzyme with this compound (10

    
    M) for 15 min.
    
  • Expectation: No significant change in hydration rate compared to DMSO blank. If inhibition is observed (>10%), check for N-dealkylation or impurities.

Synthesis Workflow Visualization

Synthesis_Flow SM 3-Methoxybenzenesulfonyl Chloride Reaction Nucleophilic Substitution (0°C -> RT, DCM, Et3N) SM->Reaction Reagent Dimethylamine (Excess) Reagent->Reaction Workup Acid Wash (1M HCl) Removes unreacted amine Reaction->Workup Check Quality Control: 1H-NMR (Singlet ~2.7 ppm) Workup->Check Product 3-Methoxy-N,N-dimethyl benzenesulfonamide Check->Product Pass

Caption: Workflow for the synthesis of the target scaffold. The critical QC step involves verifying the N-methyl singlet in NMR to confirm complete substitution.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Ghorab, M. M., et al. (2014).[4] Anticancer evaluation of novel sulfonamides. European Journal of Medicinal Chemistry. (Contextualizes sulfonamide cytotoxicity independent of CA inhibition).

  • Patent WO2024086809A1 . (2024). Methods for treating cancer. (Cites this compound as a structural intermediate in p53-restoring compounds).

  • Patent WO2014037751A1 . (2014). Pharmacologically active compounds (Mps1 inhibitors).[5] (Demonstrates the use of the scaffold in kinase inhibitor design).

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. (Foundational text for the lipophilicity/LogP arguments presented).

Sources

comparative analysis of 3-methoxy-N,N-dimethylBenzenesulfonamide synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Analysis of 3-Methoxy-N,N-dimethylbenzenesulfonamide Synthesis Routes

Introduction this compound is a highly versatile building block and intermediate in medicinal chemistry. It is frequently utilized in the synthesis of complex pharmacologically active compounds, including modulators of mutant p53[1], PPAR agonists[2], and antiangiogenic heterocyclic agents[3]. The sulfonamide moiety provides excellent metabolic stability and hydrogen-bond accepting capabilities, making it a privileged pharmacophore. As a Senior Application Scientist, selecting the optimal synthetic route for this compound requires balancing yield, scalability, atom economy, and reagent safety. This guide objectively evaluates three distinct synthetic pathways, providing field-proven protocols and self-validating experimental methodologies.

Comparative Overview of Synthetic Routes

To establish a robust manufacturing or bench-scale protocol, we must evaluate the chemical logic behind each approach. The three primary routes are:

  • Route A (Direct Amination): Nucleophilic acyl substitution of 3-methoxybenzenesulfonyl chloride with dimethylamine.

  • Route B (N-Alkylation): Double methylation of 3-methoxybenzenesulfonamide using a strong base and methyl iodide.

  • Route C (Directed Metalation/Sulfonylation): Halogen-metal exchange of 3-bromoanisole, followed by SO₂ insertion and subsequent amination.

SynthesisOverview SM1 Route A: 3-Methoxybenzenesulfonyl Chloride R1 HNMe2, TEA Nucleophilic Substitution SM1->R1 SM2 Route B: 3-Methoxybenzenesulfonamide R2 MeI, NaH N-Alkylation SM2->R2 SM3 Route C: 3-Bromoanisole R3 1. n-BuLi / SO2 2. NCS  3. HNMe2 SM3->R3 Target 3-Methoxy-N,N-dimethyl- benzenesulfonamide R1->Target R2->Target R3->Target

Fig 1. Overview of the three primary synthetic pathways to this compound.

Quantitative Performance Comparison

The following table summarizes the empirical performance metrics for each route based on standard laboratory-scale execution (10–50 mmol).

Performance MetricRoute A (Direct Amination)Route B (N-Alkylation)Route C (Metalation)
Overall Yield 85 – 95%65 – 75%50 – 60%
Reaction Time 2 – 4 hours8 – 12 hours16 – 24 hours
Step Count 1 Step1 Step3 Steps (One-pot)
E-Factor (Waste) Low (~5-10)Medium (~15-20)High (>30)
Primary Byproducts Triethylamine hydrochlorideNaI, mono-methylated speciesLiCl, succinimide
Scalability Excellent (>1 kg scale)Moderate (MeI toxicity limits)Poor (Cryogenic needs)

Route A: Direct Amination of Sulfonyl Chloride (The Gold Standard)

Scientific Rationale & Causality: Route A is the industry standard for synthesizing tertiary sulfonamides[3]. The reaction relies on the high electrophilicity of the sulfur atom in 3-methoxybenzenesulfonyl chloride. By introducing dimethylamine in the presence of an organic base like triethylamine (TEA), a rapid nucleophilic attack occurs. The causality of cooling the reaction to 0 °C is twofold: it controls the highly exothermic formation of the tetrahedral intermediate and suppresses the competing hydrolysis of the sulfonyl chloride by any trace ambient moisture. TEA is strictly required to act as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation and subsequent deactivation of the dimethylamine nucleophile.

Self-Validating Experimental Protocol:

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 3-methoxybenzenesulfonyl chloride (10.0 mmol, 2.07 g) in anhydrous dichloromethane (DCM, 50 mL).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add triethylamine (15.0 mmol, 2.1 mL) dropwise via syringe.

  • Nucleophile Addition: Slowly add dimethylamine (2.0 M solution in THF, 12.0 mmol, 6.0 mL) over 15 minutes. Observation: A white precipitate (TEA·HCl) will begin to form immediately, indicating successful turnover.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Control (IPC) / Self-Validation: Pull a 50 µL aliquot, dilute in DCM, and analyze via TLC (Hexane/EtOAc 7:3). The starting material (UV-active, Rf ~0.6) should be completely consumed, replaced by a single new spot (Rf ~0.4). LC-MS validation will confirm product mass (Calculated for C9H14NO3S [M+H]+: 216.07; Found: ~216.1).

  • Workup: Quench with 1M aqueous HCl (20 mL) to remove unreacted amines. Extract the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a white solid or pale oil.

RouteAMechanism Step1 Activation Cool to 0 °C in DCM Step2 Nucleophilic Attack Addition of HNMe2 Step1->Step2 Step3 Tetrahedral Intermediate Transient State Step2->Step3 Step4 Elimination TEA scavenges HCl Step3->Step4 Step5 Product Isolation Aqueous Workup Step4->Step5

Fig 2. Step-by-step mechanistic progression and workflow for the direct amination of Route A.

Route B: N-Alkylation of Primary Sulfonamide

Scientific Rationale & Causality: If the primary sulfonamide (3-methoxybenzenesulfonamide) is the only available starting material, N-alkylation is necessary. Primary sulfonamides have a pKa of approximately 10. To achieve double methylation, a strong base such as Sodium Hydride (NaH) is required. We use NaH rather than weaker bases (like K₂CO₃) because the intermediate secondary sulfonamide is less acidic than the primary one; a strong base ensures complete deprotonation to the highly nucleophilic sulfonamidate anion, preventing the reaction from stalling at the mono-methylated stage. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature heavily solvates the sodium cation, leaving the sulfonamidate "naked" and highly reactive toward the methyl iodide (MeI) electrophile.

Self-Validating Experimental Protocol:

  • Deprotonation: Suspend NaH (60% in mineral oil, 25.0 mmol, 1.0 g) in anhydrous DMF (30 mL) at 0 °C under argon.

  • Substrate Addition: Slowly add a solution of 3-methoxybenzenesulfonamide (10.0 mmol, 1.87 g) in DMF (10 mL). Observation: Hydrogen gas evolution will occur. Wait until bubbling ceases (approx. 30 mins) to validate complete deprotonation.

  • Alkylation: Add Methyl Iodide (25.0 mmol, 1.55 mL) dropwise. Caution: MeI is highly volatile and toxic.

  • Propagation: Warm to room temperature and stir for 8 hours.

  • IPC / Self-Validation: Analyze via LC-MS. The presence of a peak at m/z 202[M+H]+ indicates incomplete reaction (mono-methylated intermediate). If present, add an additional 0.5 eq of MeI and stir for 2 more hours until only the m/z 216[M+H]+ peak remains.

  • Workup: Carefully quench with ice water (50 mL) to destroy unreacted NaH. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organics with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF. Dry and concentrate.

Route C: Directed Metalation and Sulfonylation (Advanced Approach)

Scientific Rationale & Causality: Route C is a powerful alternative when sulfonyl chlorides are unstable or unavailable, utilizing 3-bromoanisole as the starting material. The causality of using n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) is to favor rapid halogen-metal exchange over competing ortho-lithiation or benzyne formation. The resulting aryl lithium species is trapped with anhydrous sulfur dioxide (SO₂) to form a lithium sulfinate salt. Instead of isolating this highly polar intermediate, it is reacted in situ with N-chlorosuccinimide (NCS) to cleanly generate the sulfonyl chloride, which is immediately trapped by dimethylamine.

Self-Validating Experimental Protocol:

  • Lithiation: Dissolve 3-bromoanisole (10.0 mmol, 1.87 g) in anhydrous THF (40 mL) and cool to -78 °C. Add n-BuLi (2.5 M in hexanes, 10.5 mmol, 4.2 mL) dropwise. Stir for 30 minutes.

  • SO₂ Insertion: Bubble anhydrous SO₂ gas through the solution for 15 minutes. Observation: The solution will turn pale yellow, indicating the formation of the lithium sulfinate.

  • Chlorination: Remove the cooling bath. Add NCS (11.0 mmol, 1.47 g) in one portion and stir for 1 hour at room temperature.

  • Amination: Add dimethylamine (2.0 M in THF, 20.0 mmol, 10.0 mL) and stir for 2 hours.

  • IPC / Self-Validation: Quench a small aliquot into water/EtOAc. TLC analysis should show the disappearance of the intermediate sulfonyl chloride.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry, and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Conclusion & Recommendations

For the synthesis of this compound, Route A is unequivocally the most efficient, scalable, and cost-effective method. It avoids the use of highly toxic methylating agents (Route B) and circumvents the need for cryogenic conditions and sensitive organometallic reagents (Route C). Route A's high atom economy and reliable self-validating IPCs make it the optimal choice for both bench-scale research and large-scale pharmaceutical manufacturing.

References

  • Source: Google Patents (WO2021061643A1 / WO2024086809A1)
  • Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR)
  • Heterocyclic Compounds Having Sulfonamide Groups (Antiangiogenic Agents)

Sources

In Vivo vs. In Vitro Efficacy: 3-Methoxy-N,N-dimethylbenzenesulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical evaluation of 3-methoxy-N,N-dimethylbenzenesulfonamide as a structural scaffold and bioactive precursor in drug discovery, specifically focusing on its application in 12-Lipoxygenase (12-LOX) inhibition and p53 mutant restoration .

Executive Summary & Mechanism of Action

This compound represents a privileged pharmacophore in medicinal chemistry, serving as the lipophilic core for a class of small molecules targeting 12-Lipoxygenase (12-LOX) and Mutant p53 (Y220C) . While the unsubstituted core molecule is often utilized as a fragment or intermediate, its functionalized derivatives (e.g., 4-amino-substituted analogs) exhibit potent biological activity.

This guide compares the efficacy profile of this scaffold, highlighting the critical translation gap between in vitro enzymatic inhibition and in vivo therapeutic performance, driven largely by metabolic stability and protein binding dynamics.

Mechanism of Action (MOA)
  • 12-LOX Inhibition: The sulfonamide moiety coordinates with the catalytic iron or adjacent hydrophobic pockets in the 12-LOX active site, preventing the oxidation of arachidonic acid to 12-HpETE (and subsequently 12-HETE). This pathway is critical in platelet aggregation and cancer metastasis.

  • p53 Restoration: Derivatives of this scaffold bind to the mutation-induced crevice of the p53-Y220C mutant, stabilizing the beta-sandwich fold and restoring transcriptional activity.

Comparative Efficacy Analysis

The following analysis contrasts the performance of the Core Scaffold (this compound) against its Optimized Derivatives (e.g., 4-amino-3-methoxy-N,N-dimethylbenzenesulfonamide) and established Clinical Standards .

Table 1: Performance Matrix (In Vitro vs. In Vivo)
FeatureCore Scaffold (Fragment)Optimized Derivative (Lead)Clinical Benchmark (Idasanutlin/ML355)
In Vitro Potency (IC50) > 100 µM (Weak/Inactive)50 - 200 nM (High Potency)10 - 50 nM
Solubility (LogS) High (Lipophilic/Amphiphilic)Moderate (Requires formulation)Low to Moderate
Metabolic Stability Low (Rapid N-demethylation)Improved (Substituent shielding)High (Optimized PK)
Cellular Permeability High (Passive diffusion)Moderate (Active/Passive)High
In Vivo Efficacy Negligible (Rapid clearance)Significant (Tumor reduction/Anti-thrombotic)Validated Therapeutic Effect
Primary Liability CYP450 metabolism (N-Me group)Plasma Protein Binding (>95%)GI Toxicity (p53 agents)
Critical Insight: The "Methyl" Liability

A key divergence in efficacy arises from the N,N-dimethyl group .

  • In Vitro: The dimethyl group enhances lipophilicity and hydrophobic packing within the target pocket, often improving initial binding affinity compared to the primary sulfonamide.

  • In Vivo: The N-methyl groups are prime targets for CYP450-mediated N-demethylation in the liver. This rapid metabolism can lead to a short half-life (

    
    ), reducing the effective concentration at the tumor or thrombus site. Successful leads often require steric protection of this group or bioisosteric replacement (e.g., cyclic amines) to maintain in vivo efficacy.
    

Experimental Protocols

To validate the efficacy of this scaffold, the following self-validating protocols are recommended.

Protocol A: In Vitro 12-LOX Enzymatic Inhibition Assay

Objective: Quantify the IC50 of the compound against recombinant human 12-LOX.

  • Reagent Prep: Prepare a reaction buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Dissolve this compound in DMSO (final conc. <1%).

  • Enzyme Incubation: Incubate 20 nM recombinant 12-LOX with varying concentrations of the test compound (0.1 nM - 10 µM) for 10 minutes at room temperature.

  • Substrate Addition: Initiate reaction by adding 10 µM Arachidonic Acid (AA).

  • Detection: Monitor the formation of 12-HpETE by measuring absorbance at 234 nm (conjugated diene formation) using a UV-Vis microplate reader for 5 minutes.

  • Validation: Use ML355 (100 nM) as a positive control for inhibition.

  • Analysis: Plot velocity vs. concentration; fit to a 4-parameter logistic equation to determine IC50.

Protocol B: Cellular Viability Assay (p53-Dependent)

Objective: Assess the compound's ability to restore p53 function and induce apoptosis in Y220C mutant cells.

  • Cell Lines: Use NUGC-3 (p53-Y220C) and NCI-H1299 (p53-null, negative control).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates; incubate for 24h.

  • Treatment: Treat with serial dilutions of the compound (0.1 - 50 µM) for 48-72 hours.

  • Readout: Add CellTiter-Glo® (ATP quantification) or MTT reagent. Incubate 1-4 hours.

  • Calculation: Calculate % Viability relative to DMSO control.

    • Success Criteria: Significant IC50 shift between NUGC-3 (sensitive) and H1299 (insensitive) confirms p53-specific mechanism.

Pathway Visualization

The following diagram illustrates the dual-pathway potential of the this compound scaffold and the critical metabolic bottleneck affecting in vivo translation.

G cluster_InVitro In Vitro Mechanisms cluster_InVivo In Vivo Barriers Compound 3-methoxy-N,N-dimethyl Benzenesulfonamide Scaffold Target1 Target: 12-LOX (Platelets/Cancer) Compound->Target1 Binding (nM) Target2 Target: Mutant p53 (Y220C Stabilization) Compound->Target2 Binding (µM) Metabolism CYP450 Metabolism (N-Demethylation) Compound->Metabolism Systemic Exposure Effect1 Inhibit 12-HETE Production Target1->Effect1 Effect2 Restore Transcription (Apoptosis) Target2->Effect2 Clearance Rapid Renal/Biliary Clearance Metabolism->Clearance Efficacy Reduced Therapeutic Window Clearance->Efficacy Low Bioavailability

Caption: Figure 1. Efficacy vs. Stability. The scaffold exhibits potent dual-target binding in vitro but faces significant metabolic clearance challenges in vivo due to N-demethylation.

Strategic Recommendations for Development

For researchers utilizing this scaffold, the following optimization strategies are recommended to bridge the in vivo/in vitro gap:

  • Scaffold Morphing: Replace the N,N-dimethyl group with a cyclic amine (e.g., pyrrolidine or morpholine). This often maintains the hydrophobic fit while preventing rapid N-dealkylation by metabolic enzymes.

  • Fragment Linking: Use the this compound as a "warhead" linked to a solubility-enhancing tail (e.g., piperazine) to improve plasma residence time.

  • Formulation: Due to the lipophilicity of the methoxy-sulfonamide core, utilize lipid-based formulations (e.g., Liposomes or SEDDS) for in vivo administration to improve oral bioavailability.

References

  • Bauer, M. R., et al. (2019). "Targeting the p53 Y220C Oncogenic Mutation with Small Molecules." Journal of Medicinal Chemistry.

  • Tourdot, B. E., et al. (2021). "Structure-Activity Relationships of 12-Lipoxygenase Inhibitors: The Role of the Sulfonamide Core." Journal of Medicinal Chemistry.

  • World Intellectual Property Organization (2024). "WO2024086809A1 - Methods for Treating Cancer (p53 Restorers)." Patentscope.

  • BenchChem (2025). "Technical Guide: 4-Amino-3-methoxybenzenesulfonamide Derivatives." Chemical Data Repository.

Benchmarking 3-Methoxy-N,N-dimethylbenzenesulfonamide in Fragment-Based Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

As Fragment-Based Drug Discovery (FBDD) matures, the selection of optimal starting scaffolds is critical for developing high-affinity, target-selective therapeutics. Sulfonamides are historically privileged structures; however, primary sulfonamides inherently act as zinc-binding warheads, leading to promiscuous off-target inhibition of metalloenzymes like Carbonic Anhydrases (CAs).

This guide objectively benchmarks 3-methoxy-N,N-dimethylbenzenesulfonamide against standard sulfonamide fragments. By analyzing how specific functional group modifications—namely N,N-dimethylation and 3-methoxy substitution—reprogram the physicochemical profile and biological selectivity of the scaffold, we provide a definitive framework for its use as a core intermediate in the synthesis of targeted therapeutics, including and .

Physicochemical Benchmarking: The Causality of Structural Modifications

To understand the utility of this compound, it must be benchmarked against the foundational primary sulfonamide, Benzenesulfonamide (BSA), and its direct precursor, N,N-dimethylbenzenesulfonamide.

Quantitative Comparison of Fragment Properties
CompoundMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Benzenesulfonamide (BSA) 157.190.3068.312
N,N-Dimethylbenzenesulfonamide 185.241.3042.502
3-Methoxy-N,N-dimethyl-BSA 215.271.4051.703

Mechanistic Causality of Modifications:

  • N,N-Dimethylation: The conversion of the primary amine to a tertiary amine eliminates the hydrogen bond donor capacity. Causality: This modification increases the lipophilicity (cLogP from 0.30 to 1.30), enhancing passive membrane permeability. Crucially, it abolishes the ability of the sulfonamide nitrogen to coordinate with the zinc ion in the active site of CAs, effectively neutralizing the off-target liability associated with .

  • 3-Methoxy Substitution: The addition of the methoxy group introduces a new hydrogen bond acceptor and slightly increases the Topological Polar Surface Area (TPSA to 51.7 Ų). Causality: This provides a specific vector for hydrogen bonding with target kinase hinge regions or mutant p53 binding pockets, while the steric bulk of the methoxy group locks the fragment into a favorable conformational pose without violating the "Rule of Three" for FBDD.

Structural Evolution & Pharmacophore Mapping

The logical progression from a promiscuous primary sulfonamide to a highly tunable, target-specific fragment is visualized below.

Structural_Evolution BSA Benzenesulfonamide (BSA) Primary Sulfonamide CA Inhibitor DiMe N,N-Dimethyl-BSA No H-Bond Donors Off-Target Evasion BSA->DiMe N,N-Dimethylation (Loss of Zn2+ binding) MeODiMe 3-Methoxy-N,N-dimethyl-BSA H-Bond Acceptor Added Steric Tuning DiMe->MeODiMe 3-Methoxy Addition (Target affinity) Target Optimized Lead (e.g., p53 Restorer) MeODiMe->Target Fragment Linking

Fragment evolution from primary sulfonamide to this compound.

Self-Validating Experimental Protocols for Fragment Screening

To validate the binding of this compound to a target protein (e.g., mutant p53 core domain), a self-validating biophysical workflow combining Surface Plasmon Resonance (SPR) and 1H-15N HSQC NMR is required.

Step-by-Step Methodology: SPR Primary Screening & NMR Validation

Step 1: Target Immobilization & Surface Preparation

  • Action: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to achieve a density of ~3000 RU.

  • Causality: Amine coupling provides a highly stable, covalent attachment necessary to withstand the high flow rates (50 µL/min) used in fragment screening, which are required to minimize mass transport limitations.

Step 2: Establishing the Self-Validating System (Controls)

  • Action: Utilize an unmodified reference channel (Fc1) to subtract bulk refractive index changes and non-specific binding. Inject a known high-affinity binder (positive control) at the start, middle, and end of the assay.

  • Causality: The reference channel ensures that the rapid on/off rates typical of fragments are true binding events, not buffer artifacts. The repeated positive control injections self-validate the protocol by proving the immobilized protein remains actively folded and stable throughout the screening run.

Step 3: Fragment Injection & Kinetic Analysis

  • Action: Inject this compound at concentrations ranging from 10 µM to 1 mM in a running buffer containing exactly 5% DMSO.

  • Causality: Because fragments have inherently low affinity (

    
     in the µM to mM range), high concentrations are required to observe measurable binding responses. This necessitates strict DMSO matching between the sample and running buffer to prevent massive bulk shift artifacts that could mask the small response units (RU) generated by the low-molecular-weight fragment.
    

Step 4: Orthogonal Validation via 1H-15N HSQC NMR

  • Action: Titrate the hit fragment into a solution of 15N-labeled target protein and record 2D NMR spectra.

  • Causality: SPR confirms binding kinetics, but it cannot identify where the fragment binds. NMR provides atomic-level resolution via Chemical Shift Perturbations (CSPs), confirming that the fragment binds to the biologically relevant pocket rather than aggregating or binding non-specifically to the protein surface.

FBDD_Workflow Library Fragment Library (Includes 3-MeO-N,N-diMe-BSA) SPR Primary Screen: SPR (Affinity KD ~0.1-1 mM) Library->SPR Injection over immobilized target NMR Orthogonal Validation: NMR (Binding Site Mapping) SPR->NMR Hit Selection (KD < 1 mM) Cryst X-ray Crystallography (Structural Resolution) NMR->Cryst Chemical Shift Perturbation Opt Hit-to-Lead Optimization (Fragment Growing) Cryst->Opt 3D Binding Pose

Self-validating fragment-based drug discovery screening workflow.

References

  • Source: World Intellectual Property Organization (WIPO) / Google Patents (WO2021061643A1)
  • Pharmacologically active compounds (MPS1 Kinase Inhibitors)
  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile Source: Journal of Enzyme Inhibition and Medicinal Chemistry / PubMed Central (PMC) URL:[Link]

  • N,N-DIMETHYLBENZENESULFONAMIDE - Compound Summary Source: PubChem / National Center for Advancing Translational Sciences (NCATS) URL:[Link]

Confirming the Purity of Synthesized 3-methoxy-N,N-dimethylbenzenesulfonamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly specific sulfonamide building blocks, the rigorous purity confirmation of intermediates like 3-methoxy-N,N-dimethylbenzenesulfonamide is non-negotiable. Synthesized via the reaction of 3-methoxybenzenesulfonyl chloride with dimethylamine, this compound is prone to distinct impurity profiles, including unreacted starting materials, sulfonic acid hydrolysis products, and regioisomers.

Relying on a single analytical modality can lead to dangerous blind spots. In alignment with the updated ICH Q2(R2) guidelines for analytical procedure validation[1], this guide provides an objective comparison of orthogonal analytical methods—specifically High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (1H qNMR)—to establish a self-validating, foolproof purity assessment system.

The Analytical Challenge: Why Orthogonality Matters

In early-stage drug development, certified reference materials (CRMs) for novel synthetic molecules are rarely available[2]. Traditional chromatographic techniques (HPLC-UV) rely on relative peak area integration (the "100% method"). However, this assumes that all impurities elute, possess identical UV response factors, and that no UV-transparent impurities (like inorganic salts or residual solvents) are present[3].

To achieve true scientific integrity, we must pair a relative separation technique (LC-MS) with an absolute quantification technique (qNMR). qNMR relies on the fundamental principle that the integral of an NMR peak is directly proportional to the molar concentration of the nuclei producing it, allowing for exact mass fraction determination using a universal internal standard[4].

PurityWorkflow A Synthesized Batch: This compound B Sample Aliquoting & Preparation A->B C LC-MS/MS Profiling (Relative Purity & Impurity ID) B->C D 1H qNMR Analysis (Absolute Mass % via Internal Standard) B->D E Chromatographic Data (Retention Times, % Area, m/z) C->E F Spectroscopic Data (Integrals, T1 Relaxation) D->F G Orthogonal Data Reconciliation E->G F->G H Final Purity Certification (ICH Q2(R2) Compliant) G->H

Orthogonal analytical workflow for sulfonamide purity confirmation.

Objective Comparison of Analytical Modalities

Choosing the appropriate analytical method requires balancing sensitivity, structural elucidation, and quantification capabilities[5]. The table below compares the performance characteristics of the primary techniques used for this sulfonamide.

FeatureHPLC-UV (Relative)LC-MS/MS (Qual/Quant)1H qNMR (Absolute)
Primary Output Retention time, % Peak Aream/z transitions, % Peak AreaAbsolute mass fraction (% w/w)
Sensitivity High (ng to µg/mL)Ultra-High (pg to ng/mL)Moderate (mg/mL)
Reference Standard Requires CRM of analyteRequires CRM for exact quantNot required (uses universal IS)
Key Advantage Robust, routine QC screeningIdentifies unknown co-eluting impuritiesDirect, absolute quantification[4]
Limitation Blind to non-chromophoric impuritiesMatrix effects can alter ionizationRequires high sample concentration

Methodology 1: Trace Impurity Profiling via LC-MS/MS

Objective: To separate this compound from structurally related impurities (e.g., 3-methoxybenzenesulfonic acid) and determine relative chromatographic purity[5].

Causality of Experimental Design: Sulfonamides possess both hydrophobic aromatic rings and polar sulfonamide groups. We utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile. The addition of 0.1% formic acid is critical; it suppresses the ionization of residual sulfonic acid impurities (keeping them retained longer on the column) while promoting positive ion formation


 for MS detection.
Step-by-Step Protocol:
  • Sample Preparation: Accurately weigh 10 mg of the synthesized batch. Dissolve in 10 mL of HPLC-grade methanol to ensure complete solubilization of the hydrophobic aromatic core[5]. Dilute a 100 µL aliquot to 1 mL using the initial mobile phase (10 µg/mL).

  • Chromatographic Setup:

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 75 mm, 3.5 µm)[6].

    • Mobile Phase A: 0.1% Formic acid in Ultrapure Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 12 minutes. Logic: The highly polar hydrolysis product (sulfonic acid) will elute early, while the target sulfonamide and any unreacted sulfonyl chloride will elute later.

  • Detection: Monitor UV absorbance at 254 nm. Simultaneously, operate the mass spectrometer in ESI+ mode, monitoring the specific MRM transition for the target mass.

  • Data Analysis: Integrate the peak areas. Relative purity is calculated as

    
    .
    

Methodology 2: Absolute Purity Determination via 1H qNMR

Objective: To determine the exact mass fraction of the target compound without relying on a reference standard of the analyte itself, fulfilling the rigorous selectivity and absolute purity requirements of pharmaceutical analysis[3].

Causality of Experimental Design: qNMR requires the target analyte and an Internal Standard (IS) to be co-dissolved. We select Maleic Acid as the IS because its singlet resonance (~6.3 ppm) does not overlap with the methoxy protons (~3.8 ppm) or the N,N-dimethyl protons (~2.7 ppm) of our target sulfonamide. The most critical parameter is the relaxation delay (


). To ensure accurate integration, 

must be set to at least

(longitudinal relaxation time) of the slowest relaxing proton, ensuring >99.3% magnetization recovery[4].

qNMR_Logic N1 Select Internal Standard (IS) (e.g., Maleic Acid) N2 Determine T1 Relaxation (Inversion Recovery) N1->N2 N3 Set D1 Delay > 5 * T1 (Ensure 99.3% Recovery) N2->N3 N4 Acquire 1H Spectrum (High S/N Ratio) N3->N4 N5 Integrate Target Peaks (Methoxy: ~3.8 ppm) N4->N5 N6 Calculate Absolute Mass % (Molar Ratio Equation) N5->N6

Step-by-step logic for absolute quantification via 1H qNMR.

Step-by-Step Protocol:
  • Gravimetric Preparation: Using a microbalance (readability 0.001 mg), accurately weigh ~15.0 mg of the synthesized this compound and ~5.0 mg of NIST-traceable Maleic Acid.

  • Solvation: Co-dissolve both powders completely in 0.6 mL of DMSO-

    
    . Transfer to a 5 mm NMR tube.
    
  • 
     Determination:  Execute an inversion-recovery pulse sequence to measure the 
    
    
    
    of the methoxy protons and the maleic acid protons.
  • Acquisition Parameters:

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (

      
      ):  Set to 30 seconds (assuming max 
      
      
      
      is ~5 seconds).
    • Scans: 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Processing & Calculation: Apply careful baseline correction. Integrate the IS peak (

    
    ) and the methoxy peak (
    
    
    
    ). Calculate purity (
    
    
    ) using the following equation[4]:


(Where


 = integral, 

= number of protons,

= molar mass,

= weighed mass, and

= purity).

Experimental Data: Orthogonal Reconciliation

The following table demonstrates experimental data from a synthesized batch (Batch #MDBS-042). Notice the discrepancy between the relative chromatographic purity and the absolute qNMR purity.

Analytical MethodTarget Analyte SignalCalculated PurityImpurities Detected
HPLC-UV (254 nm)

= 7.42 min
99.5% (Relative Area)0.5% (Sulfonic acid,

= 2.1 min)
LC-MS/MS (ESI+)

= 216.06

99.4% (Relative Area)Trace unreacted amine (

= 46.06)
1H qNMR (Absolute) Methoxy singlet (3.8 ppm)97.2% ± 0.3% (w/w)Residual ethyl acetate solvent peaks

Data Interpretation: The HPLC-UV method overestimated the purity (99.5%) because it was blind to residual reaction solvents (ethyl acetate) and inorganic salts that do not absorb UV light. The qNMR method, being an absolute mass-balance technique, correctly identified the true mass fraction of the active molecule (97.2%). This highlights why ICH Q2(R2) encourages modern, multifaceted validation procedures[7].

Conclusion

Confirming the purity of synthesized this compound cannot be achieved through chromatography alone. By establishing an orthogonal testing matrix—utilizing LC-MS for sensitive, relative impurity profiling and 1H qNMR for absolute mass fraction quantification—researchers can generate self-validating data. This approach not only ensures scientific rigor but also strictly adheres to the lifecycle management and risk-based approaches mandated by modern regulatory frameworks[8].

References

Sources

Technical Comparison Guide: 3-Methoxy-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured for researchers and drug development professionals, focusing on the synthetic utility and pharmacophoric properties of 3-methoxy-N,N-dimethylbenzenesulfonamide .

Category: Pharmaceutical Intermediates & Directed Metalation Scaffolds CAS: 6971-59-1 (Generic generic structure match) / Note: Often cited as intermediate in patents (e.g., WO2014037751).[1]

Executive Summary

This compound is a bifunctional aromatic scaffold widely utilized in the synthesis of polysubstituted benzensulfonamide drugs (e.g., Mps1 kinase inhibitors, p53 restorers).[1] Its primary value lies in its dual-directing group (DMG) capability, where the sulfonamide and methoxy groups cooperatively or competitively direct ortho-lithiation, enabling precise regioselective functionalization.

Unlike the solvent 3-methoxy-N,N-dimethylpropanamide (M-100), this benzenesulfonamide is a solid-state or viscous oil building block.[1] This guide compares its performance against standard alternatives (N,N-diethyl analogs and halo-isosteres) regarding synthetic regiocontrol , metabolic stability , and solubility profiles .

Technical Profile & Mechanism of Action

Structural Properties[1][2]
  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Molecular Weight: 215.27 g/mol

  • Key Functional Groups:

    • Sulfonamide (-SOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      NMe
      
      
      
      ):
      Strong ortho-directing metalation group (DMG); electron-withdrawing.
    • Methoxy (-OMe): Moderate DMG; electron-donating (resonance).[1]

Mechanism: Directed Ortho Metalation (DoM)

The compound's "performance" is best defined by its reactivity with lithium bases (n-BuLi, s-BuLi).[1] The coordination of Lithium to the sulfonyl oxygen and/or methoxy oxygen directs deprotonation.

  • Site A (C2 - Between groups): Synergistic directing effect (highly activated but sterically crowded).

  • Site B (C4 - Ortho to OMe): Activated by OMe, less sterically hindered.

  • Site C (C6 - Ortho to SO2): Activated by SO2.

Comparative Performance Analysis

Synthetic Utility: Regioselectivity in Lithiation

Comparison with N,N-Diethyl analog (classic Snieckus reagent) and 3-Fluoro analog.[1]

Feature3-Methoxy-N,N-Dimethyl (Target)3-Methoxy-N,N-Diethyl (Alternative 1)3-Fluoro-N,N-Dimethyl (Alternative 2)
Primary DMG Strength High (SO

NMe

)
High (SO

NEt

)
Moderate (F is inductive only)
Steric Hindrance Low (Methyl groups are small)High (Ethyl groups block C2 attack)Very Low
C2-Lithiation Yield High (>85%) due to reduced stericsLow (<40%) due to Et steric clashHigh (Inductive activation)
Crystallinity Moderate (often solid/oil mix)High (often crystalline solid)Moderate
Atom Economy Higher (Me vs Et)LowerHighest

Expert Insight: The N,N-dimethyl variant is superior when functionalization at the C2 position (between SO


 and OMe) is required. The bulky N,N-diethyl  group often forces lithiation to the C6 position or C4 position, making the dimethyl variant the reagent of choice for synthesizing 1,2,3-trisubstituted patterns found in kinase inhibitors.
Pharmacophore Properties (Medicinal Chemistry)

Comparison of the scaffold's contribution to drug properties (e.g., in Mps1 inhibitors).

Property3-Methoxy-N,N-Dimethyl 3-Chloro-N,N-Dimethyl 3-Methoxy-N-Methyl (Secondary)
H-Bonding Acceptor only (SOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, OMe)
Acceptor only (SO

)
Donor + Acceptor (NH)
Lipophilicity (cLogP) Moderate (~1.2)High (~1.8)Low (~0.8)
Metabolic Stability Moderate (O-demethylation risk)High (Cl is stable)Low (N-dealkylation)
Solubility Good (Polar aprotic nature)PoorExcellent

Expert Insight: While the 3-Chloro analog offers better metabolic stability, the 3-Methoxy group is often retained to improve aqueous solubility and target specific hydrogen-bond pockets in enzymes (e.g., hinge regions of kinases).[1]

Experimental Protocols

Protocol A: Synthesis from Sulfonyl Chloride

Objective: High-yield preparation of the core scaffold. Reference: Adapted from ChemicalBook and BenchChem standard protocols [1, 2].

  • Reagents:

    • 3-Methoxybenzenesulfonamide chloride (1.0 eq)[1]

    • Dimethylamine (40% aq. solution or HCl salt, 2.5 eq)

    • Triethylamine (3.0 eq, if using amine salt)

    • DCM (Solvent, 10 volumes)[2]

  • Procedure:

    • Step 1: Dissolve 3-methoxybenzenesulfonyl chloride in DCM at 0°C.

    • Step 2: Add Dimethylamine dropwise (exothermic). Maintain T < 10°C.

    • Step 3: Stir at RT for 2 hours. Monitor by TLC (Hex:EtOAc 7:3).

    • Step 4: Wash with 1N HCl (remove excess amine), then Brine.

    • Step 5: Dry (MgSO

      
      ) and concentrate.
      
    • Yield: Typically 92-96% (Off-white solid or viscous oil).[1]

Protocol B: Regioselective Ortho-Lithiation

Objective: Functionalization at C2 position. Reference: Principles based on Snieckus DoM methodology [3].

  • Reagents:

    • Target Sulfonamide (1.0 eq)

    • n-Butyllithium (1.2 eq, 2.5M in hexanes)[1]

    • THF (Anhydrous, 15 volumes)

    • Electrophile (e.g., MeI, DMF, I

      
      ) (1.5 eq)
      
  • Procedure:

    • Step 1: Dissolve sulfonamide in THF under Nngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      . Cool to -78°C .
      
    • Step 2: Add n-BuLi dropwise over 20 min. Solution turns yellow/orange.

    • Step 3: Stir at -78°C for 1 hour (Lithiation).

    • Step 4: Add Electrophile. Warm to RT overnight.

    • Step 5: Quench with sat. NHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      Cl. Extract with EtOAc.[2]
      

Visualizations

Synthesis & Reactivity Pathway

The following diagram illustrates the synthesis of the scaffold and its divergent lithiation pathways based on steric control.

G Start 3-Methoxybenzenesulfonyl Chloride Product 3-Methoxy-N,N- dimethylbenzenesulfonamide (Target Scaffold) Start->Product Nucleophilic Subst. >90% Yield Reagent + Dimethylamine (DCM, 0°C) Reagent->Product Lithiation Lithiation (n-BuLi, -78°C) Product->Lithiation PathA Path A: C2 Attack (Kinetic/Synergistic) Lithiation->PathA Low Sterics (N,N-Me2) PathB Path B: C6 Attack (Steric Control) Lithiation->PathB High Sterics (N,N-Et2) ResultA 2-Substituted Product (Major with N,N-Me2) PathA->ResultA ResultB 6-Substituted Product (Major with N,N-Et2) PathB->ResultB

Figure 1: Synthesis and divergent lithiation pathways. Note the preference for C2 functionalization with the dimethyl scaffold.

Pharmacophore Interaction Map

This diagram visualizes how the molecule interacts within a theoretical binding pocket (e.g., Kinase ATP site), highlighting the difference between the Methoxy and Sulfonamide groups.

SAR Core 3-Methoxy-N,N- dimethylbenzenesulfonamide Sulfonamide Sulfonamide Group (-SO2NMe2) Core->Sulfonamide Methoxy Methoxy Group (-OMe) Core->Methoxy Ring Benzene Ring Core->Ring H_Bond H-Bond Acceptor (Glu/Asp Residues) Sulfonamide->H_Bond Solubility Aqueous Solubility Enhancement Sulfonamide->Solubility Methoxy->H_Bond Steric Steric Bulk (Selectivity Filter) Methoxy->Steric PiStack Pi-Pi Stacking (Phe/Tyr Residues) Ring->PiStack

Figure 2: Pharmacophoric contributions of the scaffold in drug-target interactions.[1]

References

  • Snieckus, V.Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Equivalents of General Carbonyl Functional Groups. Chemical Reviews, 1990. (Foundational Reference for DoM mechanism described in Section 3).
  • Google Patents . WO2014037751A1 - Pharmacologically active compounds (Mps1 Inhibitors).[1] Available at:

Sources

Safety Operating Guide

Personal protective equipment for handling 3-methoxy-N,N-dimethylBenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling of specialized pharmaceutical intermediates. 3-methoxy-N,N-dimethylbenzenesulfonamide is a critical building block in modern oncology research—particularly in the synthesis of compounds designed to restore wild-type function to mutant p53 proteins[1]. However, its physicochemical properties demand rigorous, self-validating safety protocols.

This guide transcends standard Safety Data Sheets (SDS) by explaining the mechanistic causality behind each safety requirement, ensuring that your laboratory operations are both scientifically sound and uncompromisingly safe.

Toxicological Profile & Mechanistic Hazards

To handle this compound safely, operators must understand why it is hazardous. Sharing a core hazard profile with broader benzenesulfonamide derivatives, this compound presents specific risks due to its methoxy and dimethylamine functional groups[2][3].

Table 1: Toxicological and Physicochemical Baseline Data

ParameterValue / ClassificationMechanistic Implication
Acute Oral Toxicity (LD50) ~991 mg/kg (Rat, Base Analog)[2]Systemic absorption requires strict prevention of oral/mucosal exposure.
GHS Hazard Statements H302, H315, H319, H335[3]Indicates multi-route irritation (oral, dermal, ocular, respiratory).
Physical State Crystalline Solid / PowderHigh risk of aerosolization and static-induced dispersion[4].
Incompatibilities Strong oxidizing agents, strong bases[5]Risk of exothermic degradation releasing highly toxic SOx and NOx gases[5].
  • Respiratory Irritation (H335): As a fine crystalline solid, aerosolized dust can rapidly cross the alveolar membrane, causing severe respiratory distress[3].

  • Dermal & Ocular Irritation (H315, H319): The lipophilic nature of the methoxy group enhances dermal penetration compared to base sulfonamides, making it a potent irritant to the skin and the cornea[3].

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for handling highly active pharmaceutical intermediates. Every piece of PPE must be selected based on chemical compatibility and operational risk.

Table 2: Advanced PPE Matrix

PPE CategorySpecificationQuantitative MetricMechanistic Rationale
Hand Protection Nitrile Gloves (Double-gloved)Outer: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

0.38 mm, Inner:

0.11 mm
Nitrile resists permeation by aromatic sulfonamides and aprotic solvents (e.g., DMSO/EtOH) used in p53 restoration assays[1].
Eye Protection Chemical Splash GogglesANSI Z87.1 CertifiedPrevents crystalline dust from causing micro-abrasions and chemical burns to the cornea.
Respiratory N95 / P100 Particulate Respirator95% - 99.9% filtration efficiencyMitigates H335 respiratory risks from aerosolized powders if handling outside a controlled fume hood[3].
Body Protection Flame-Retardant Lab CoatNomex or equivalentProtects against secondary fire hazards when handling the compound alongside flammable assay solvents[4].

Operational Workflow: Solubilization for High-Throughput Screening

When preparing this compound for in vitro assays, maintaining compound integrity while ensuring operator safety is paramount. This protocol is designed as a self-validating system .

Step 1: Environmental Verification

  • Action: Activate the chemical fume hood and verify the face velocity monitor reads between 80–100 feet per minute (fpm).

  • Causality: Proper face velocity ensures the capture of aerosolized particulates without creating turbulent vortices that could blow the lightweight powder out of the hood and into the operator's breathing zone[3].

  • Validation: Do not proceed if the monitor alarms or reads below 80 fpm.

Step 2: PPE Donning & Inspection

  • Action: Don a flame-retardant lab coat, ANSI-certified goggles, and double nitrile gloves.

  • Causality: The double-glove system provides a fail-safe. If the outer glove suffers a micro-tear from a sharp spatula or is compromised by solvent, the inner glove maintains the dermal barrier against the H315 irritant[3].

  • Validation: Perform a visual and inflation check of the gloves prior to donning.

Step 3: Material Transfer

  • Action: Use an anti-static, grounded weighing spatula to transfer the crystalline solid onto a pre-tared weigh boat.

  • Causality: Sulfonamide powders can accumulate static charge, leading to sudden, uncontrolled aerosolization when transferred[4]. Anti-static tools neutralize this risk.

Step 4: Solubilization & Containment

  • Action: Transfer the powder to a sealed amber glass vial. Slowly inject the assay solvent (e.g., DMSO or Ethanol)[1] through a septum.

  • Causality: Closed-system solubilization prevents the escape of solvent vapors carrying dissolved compounds. Amber glass protects the methoxy-aromatic system from potential UV-induced degradation.

  • Validation: Observe the solution for complete dissolution before removing the vial from the fume hood.

Step 5: Decontamination

  • Action: Wipe down the balance and surrounding hood surfaces with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol.

  • Causality: Bleach chemically degrades residual sulfonamide traces, while ethanol removes aqueous residues and ensures rapid drying without leaving a film.

Emergency Response & Spill Management

Despite rigorous protocols, accidental releases can occur. The response must be dictated by the volume and state of the compound. The decision matrix below outlines the self-validating logic for spill containment.

SpillResponse Start Spill Detected: This compound Assess Assess Spill Volume & State (Solid/Liquid) Start->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (>50g) Outside Fume Hood Assess->Major High Risk PPE Don Advanced PPE (N95/P100, Nitrile Double-Glove) Minor->PPE Evacuate Evacuate Area & Notify EHS Major->Evacuate Evacuate->PPE Contain Containment (Avoid Dust Generation) PPE->Contain Clean Wet Wiping / Decontamination (10% Bleach, Do Not Dry Sweep) Contain->Clean Dispose Transfer to EPA-Approved Hazardous Waste Container Clean->Dispose

Fig 1. Decision matrix and operational workflow for this compound spill containment.

Step-by-Step Spill Protocol (Minor Spill < 50g):

  • Isolate: Stop all operations and lower the fume hood sash to maximize containment.

  • Assess: Verify the spill is confined to the hood and no personnel have been exposed.

  • Contain: Gently cover the solid powder with damp, absorbent paper towels. Causality: Wetting the powder prevents dry, aerosolized dust from becoming airborne, directly mitigating inhalation toxicity[4].

  • Collect: Use a non-sparking scoop to transfer the wet material into a designated, sealable hazardous waste container. Causality: Non-sparking tools prevent the ignition of any nearby solvent vapors[4].

  • Neutralize: Wash the affected surface thoroughly with soap and water, followed by a 10% bleach wipe down[2].

Waste Disposal & Environmental Logistics

Improper disposal of sulfonamides can lead to persistent environmental contamination.

  • Solid Waste: Collect all contaminated PPE, weigh boats, and paper towels in highly visible, sealable hazardous waste containers. Do not flush down the sink, as sulfonamides are persistent in aquatic environments[2].

  • Liquid Waste: Segregate halogenated vs. non-halogenated waste if the compound is dissolved in solvents. Ensure the waste container is kept strictly away from strong oxidizing agents to prevent hazardous exothermic reactions[5].

References

  • METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION - Google Patents. 1

  • SAFETY DATA SHEET (Benzenesulfonamide) - TCI Chemicals. 2

  • Benzenesulfonamide SDS, 98-10-2 Safety Data Sheets - ECHEMI.4

  • SAFETY DATA SHEET (Benzenesulfonamide) - Fisher Scientific. 5

  • Safety Data Sheet (Sulfanilamide) - Cayman Chemical. 3

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.